Technical Documentation Center

n-Propylcyclopropanecarboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: n-Propylcyclopropanecarboxamide
  • CAS: 26389-59-3

Core Science & Biosynthesis

Foundational

n-Propylcyclopropanecarboxamide: Technical Profile & Application Guide

[1] Abstract n-Propylcyclopropanecarboxamide (CAS: 26389-59-3) is a specialized -alkyl amide functioning as a high-value intermediate in medicinal chemistry and a sensory modulator in flavor science.[1][2][3][4][5] Struc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

n-Propylcyclopropanecarboxamide (CAS: 26389-59-3) is a specialized


-alkyl amide functioning as a high-value intermediate in medicinal chemistry and a sensory modulator in flavor science.[1][2][3][4][5] Structurally characterized by a cyclopropyl core coupled to an 

-propyl chain, this compound exhibits unique steric rigidity and metabolic stability compared to its isopropyl or linear alkyl analogs.[1] This guide details its physicochemical properties, validated synthesis protocols, and dual-application utility as a TRP-channel modulator (sensory science) and a linker-scaffold in Antibody-Drug Conjugate (ADC) synthesis.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][6][7][8]

The cyclopropyl group confers significant ring strain (~27.5 kcal/mol) and


-character to the adjacent carbonyl, influencing both the reactivity of the amide bond and the compound's binding affinity in biological pockets.[1]
Core Identification Data
ParameterDetail
IUPAC Name

-propylcyclopropanecarboxamide
CAS Registry Number 26389-59-3
Molecular Formula

Molecular Weight 127.18 g/mol
SMILES CCCNC(=O)C1CC1
InChIKey ATADNMCXCXUSOW-UHFFFAOYSA-N
Physicochemical Profile
PropertyValueContext/Implication
LogP (Predicted) ~0.9Moderate lipophilicity; suitable for CNS penetration and membrane permeability.[1]
Topological Polar Surface Area (TPSA) 29.1 ŲIndicates good oral bioavailability potential (<140 Ų).[1]
H-Bond Donors / Acceptors 1 / 1Classic amide donor-acceptor motif for receptor binding.[1]
Rotatable Bonds 3Limited conformational flexibility due to the cyclopropyl ring, reducing entropy penalties in binding.[1]
Physical State Crystalline Solid / PowderTypically isolated as a white solid; melting point ~120-122°C (analogous amides).[1]

Synthesis & Manufacturing Protocol

Reaction Mechanism

The most robust synthesis utilizes the Schotten-Baumann reaction , coupling cyclopropanecarbonyl chloride with


-propylamine under basic conditions to neutralize the HCl byproduct.[1]

Synthesis cluster_reactants Reactants cluster_conditions Conditions A Cyclopropanecarbonyl Chloride (Electrophile) D Tetrahedral Intermediate A->D B n-Propylamine (Nucleophile) B->D C Base (TEA or NaOH) Solvent (DCM or THF) 0°C to RT C->D Catalysis/Scavenging E n-Propylcyclopropanecarboxamide (Product) D->E F HCl Salt (Byproduct) D->F

Figure 1: Schotten-Baumann synthesis pathway for n-Propylcyclopropanecarboxamide.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 10g of n-Propylcyclopropanecarboxamide.

Reagents:

  • Cyclopropanecarbonyl chloride (1.0 eq)[1]

  • 
    -Propylamine (1.1 eq)[1]
    
  • Triethylamine (TEA) (1.2 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Purge a 250mL round-bottom flask with nitrogen. Add

    
    -Propylamine  (1.1 eq) and TEA  (1.2 eq) to DCM  (10 volumes). Cool the solution to 0°C using an ice bath.
    
  • Addition: Add Cyclopropanecarbonyl chloride (1.0 eq) dropwise over 30 minutes via an addition funnel. Critical: Maintain temperature <5°C to prevent side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.[1]

  • Workup: Quench with water. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO

    
     (to remove acid), and brine.[1]
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.
    
  • Validation: Expected Yield: >90%. Confirm structure via

    
    H-NMR (Diagnostic cyclopropyl protons at 
    
    
    
    0.6–1.0 ppm).

Biological Applications: Sensory & Medicinal Chemistry[1][9]

Sensory Modulation (Flavor & Fragrance)

-alkyl carboxamides are a privileged class of sensory compounds known as "physiological coolants" and flavor modifiers.[1] Structurally similar to WS-3  and WS-23 , n-Propylcyclopropanecarboxamide acts on TRP (Transient Receptor Potential) channels.[1]
  • Mechanism: It functions as an agonist or positive allosteric modulator (PAM) of TRPM8 (Cooling) or TRPA1/TRPV1 (Tingle/Pungency).[1]

  • Utility: Used in patents (e.g., WO2012021837A2) as a sweet taste enhancer or umami modulator , potentiating the signal of glutamate or sucrose without adding caloric value.[1]

SensoryPathway Ligand n-Propylcyclopropanecarboxamide Receptor TRP Channel (TRPM8/TRPA1) (Gustatory/Somatosensory Neuron) Ligand->Receptor Binding Flux Ca2+ / Na+ Influx Receptor->Flux Conformational Change Signal Depolarization & Action Potential Flux->Signal Perception Sensory Effect (Cooling / Umami Enhancement) Signal->Perception

Figure 2: Signal transduction pathway for sensory modulation via TRP channels.[1]

Pharmaceutical Intermediate (ADCs)

In drug development, this compound serves as a critical building block for Antibody-Drug Conjugates (ADCs) , specifically in the synthesis of Auristatin derivatives (e.g., Dolastatin 10 analogs).[1]

  • Role: The

    
    -propylcyclopropanecarboxamide moiety is often used as a "cap" or terminal group on the peptide linker of cytotoxic payloads.[1]
    
  • Advantage: The cyclopropyl group provides metabolic stability against peptidases (compared to linear alkyls) while maintaining the lipophilicity required for cell permeability upon linker cleavage inside the tumor cell.[1]

  • Specific Example: It is an intermediate in the synthesis of payloads targeting FGFR2 or C4.4a in cancer therapy (Ref: CA2859255A1).[1]

Safety & Handling Profile

While generally considered stable, standard laboratory safety protocols for amides and alkylating precursors apply.[1]

Hazard CategoryClassification (GHS)Handling Protocol
Acute Toxicity H302 (Harmful if swallowed)Use standard PPE (Gloves, Goggles).[1] Avoid dust inhalation.[1]
Skin/Eye Irritation H315 / H319In case of contact, flush with water for 15 min.[1]
Reactivity StableIncompatible with strong oxidizing agents and strong acids/bases (hydrolysis risk).[1]
Storage Dry, CoolStore in a tightly closed container. Hygroscopicity is low but moisture should be avoided.[1]

References

  • PubChem. (2025).[1][3][5][6] n-Propylcyclopropanecarboxamide (CID 528618).[1][3] National Center for Biotechnology Information.[1] Link

  • International Flavors & Fragrances Inc. (2012).[1] Method of improving stability of sweet enhancer and composition. WO Patent 2012021837A2.[1] Link

  • Bayer Pharma AG. (2012).[1] New antibody drug conjugates (ADCs) and the use thereof. CA Patent 2859255A1.[1][7] Link

  • NIST. (2025). Cyclopropanecarboxamide, N-n-propyl Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Link[1]

Sources

Exploratory

n-Propylcyclopropanecarboxamide chemical structure and analysis

Technical Whitepaper: -Propylcyclopropanecarboxamide Chemical Structure, Synthesis, and Analytical Characterization [1][2] Executive Summary -Propylcyclopropanecarboxamide is a secondary amide featuring a cyclopropane ri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: -Propylcyclopropanecarboxamide

Chemical Structure, Synthesis, and Analytical Characterization

[1][2]

Executive Summary


-Propylcyclopropanecarboxamide is a secondary amide featuring a cyclopropane ring directly bonded to the carbonyl carbon. While structurally related to the 

-alkylcarboxamide family of sensory agents (such as the TRPM8 agonist WS-3), this specific molecule serves primarily as a structural probe in Structure-Activity Relationship (SAR) studies and a versatile intermediate in organic synthesis.

Its chemical behavior is defined by the unique electronic properties of the cyclopropane ring—specifically its high ring strain (~27.5 kcal/mol) and significant


-character in the C-C bonds—coupled with the stability of the secondary amide linkage. This guide provides a comprehensive analysis of its physicochemical properties, industrial synthesis routes, and analytical signatures.

Chemical Identity & Structural Analysis[2][3][4][5][6][7][8]

Nomenclature and Identifiers[2][5][6][7]
  • IUPAC Name:

    
    -Propylcyclopropanecarboxamide[2][3]
    
  • CAS Number: 26389-59-3[1][2]

  • SMILES: CCCNC(=O)C1CC1

  • InChIKey: ATADNMCXCXUSOW-UHFFFAOYSA-N[1][2][3]

  • Molecular Weight: 127.18 g/mol [1][2]

Structural Geometry and Electronic Effects

The molecule consists of two distinct domains: the strained cyclopropyl group and the flexible


-propyl chain , linked by a rigid amide bond.
  • Cyclopropane Ring Strain: The internal bond angles of the cyclopropane ring are 60°, significantly deviating from the ideal tetrahedral angle of 109.5°. This induces "banana bonds" (bent bonds) with high

    
    -character, while the exocyclic bonds (to the carbonyl) possess high 
    
    
    
    -character. This results in a shorter, stronger C(carbonyl)-C(ring) bond compared to acyclic analogs.
  • Amide Resonance: The lone pair on the nitrogen atom is delocalized into the carbonyl

    
    -system, imparting partial double-bond character to the C-N bond. This restricts rotation, locking the amide moiety into a planar conformation (typically trans or Z-isomer to minimize steric clash between the propyl chain and the ring).
    

Physicochemical Profile

The following data aggregates predicted (Joback method) and experimental values where available.

PropertyValueSource/Method
Physical State Low-melting solid or liquidPredicted (

proximity to RT)
Melting Point ~16 °C (289 K)Joback Calculation [1]
Boiling Point ~197 °C (470 K)Joback Calculation [1]
LogP (Octanol/Water) 0.92Crippen Method [1]
Water Solubility Moderate (Log10WS = -1.37)Crippen Method [1]
Retention Index 1197NIST GC Data [2]

Note: The low melting point suggests that at standard laboratory conditions (25°C), the compound may exist as a viscous liquid or a semi-solid, necessitating specific handling protocols during weighing and transfer.

Synthesis & Manufacturing

The most robust synthetic route for high-purity


-propylcyclopropanecarboxamide is the Nucleophilic Acyl Substitution  of cyclopropanecarbonyl chloride with 

-propylamine. This method is preferred over direct carboxylic acid coupling due to faster kinetics and simpler purification.
Reaction Mechanism (Schotten-Baumann Conditions)

The reaction proceeds via an addition-elimination mechanism. The amine acts as the nucleophile attacking the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is then expelled, reforming the carbonyl. A base (triethylamine or excess propylamine) is required to scavenge the generated HCl.

SynthesisMechanism cluster_0 Reagents cluster_1 Intermediate cluster_2 Product R1 Cyclopropanecarbonyl Chloride Int Tetrahedral Intermediate (Zwitterion) R1->Int Nucleophilic Attack R2 n-Propylamine R2->Int Prod N-Propylcyclopropane- carboxamide Int->Prod Elimination of Cl- ByProd HCl (Salt) Int->ByProd caption Fig 1. Nucleophilic Acyl Substitution Pathway

Laboratory Protocol

Reagents:

  • Cyclopropanecarbonyl chloride (1.0 eq)

  • 
    -Propylamine (1.1 eq)[2][4]
    
  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Procedure:

  • Setup: Charge a round-bottom flask with

    
    -propylamine and triethylamine in DCM under an inert atmosphere (
    
    
    
    ). Cool to 0°C to manage the exotherm.
  • Addition: Add cyclopropanecarbonyl chloride dropwise over 30 minutes. The solution will become cloudy as triethylamine hydrochloride precipitates.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

    
     (to remove acid traces), and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. If necessary, purify via flash column chromatography or distillation (if liquid).
    

Analytical Characterization

Validating the structure requires a multi-modal approach. The cyclopropane ring provides a distinct NMR signature due to the magnetic anisotropy of the ring current, often shielding the ring protons significantly.

Nuclear Magnetic Resonance (NMR)
NucleusSignalShift (

ppm)
MultiplicityAssignment

H
a 0.6 - 1.0MultipletCyclopropyl

(High field due to shielding)
b 1.3 - 1.5MultipletCyclopropyl

(Methine)
c 0.9TripletPropyl terminal

d 1.5SextetPropyl central

e 3.2QuartetPropyl

f 6.0 - 7.5Broad SingletAmide

(Solvent dependent)

C
C=O ~173SingletCarbonyl Carbon
Ring ~6 - 15-Cyclopropyl Carbons (Distinctive high field)
Mass Spectrometry (MS)
  • Ionization: Electron Impact (EI, 70 eV)

  • Molecular Ion (

    
    ):  m/z 127
    
  • Base Peak: Likely m/z 69 (Cyclopropylcarbonyl cation,

    
    ) or m/z 43 (Propyl fragment).
    
  • Fragmentation Logic:

    • 
       (Loss of propyl group) 
      
      
      
      m/z 84
    • 
      -cleavage at the carbonyl.
      
Analytical Workflow Diagram

AnalyticalWorkflow cluster_NMR Structural Confirmation cluster_MS Mass Verification Sample Purified Sample (N-Propylcyclopropanecarboxamide) NMR_H 1H NMR (Check for high-field cyclopropyl multiplets) Sample->NMR_H NMR_C 13C NMR (Confirm C=O at ~173 ppm) Sample->NMR_C GCMS GC-MS (M+ = 127) Sample->GCMS Result Validated Structure NMR_H->Result Integration Match GCMS->Result Frag Pattern Match caption Fig 2. Analytical Validation Workflow

Applications & Mechanism of Action

Structure-Activity Relationship (SAR) Probe

-Propylcyclopropanecarboxamide is frequently utilized in medicinal chemistry to probe the steric tolerance  of binding pockets [3].
  • Steric Bulk: It serves as a comparator between smaller (

    
    -ethyl) and larger (
    
    
    
    -butyl,
    
    
    -cyclohexyl) substituents.
  • Electronic Probe: The cyclopropane ring mimics the size of an isopropyl group but with different electronic properties (electron-donating via conjugation), allowing researchers to differentiate between steric and electronic binding effects in target proteins like TRP channels or amide hydrolases.

Pharmaceutical Intermediate

The cyclopropanecarboxamide moiety is a pharmacophore found in various kinase inhibitors and GPCR ligands. This specific


-propyl derivative acts as a building block for more complex heterocycles or as a model compound for metabolic stability studies (assessing the susceptibility of the amide bond to hydrolysis).

Safety & Toxicology

  • Hazard Classification: Generally classified as an Irritant (Skin/Eye/Respiratory).

  • Handling:

    • Wear nitrile gloves and safety glasses.

    • Use in a fume hood to avoid inhalation of vapors (if liquid) or dust.

  • Storage: Store in a cool, dry place under inert gas (

    
    ) to prevent moisture absorption, although amides are generally stable.
    

References

  • National Center for Biotechnology Information. (2023).[2][5] PubChem Compound Summary for CID 528618, n-Propylcyclopropanecarboxamide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center.[3] (2023).[2][5] n-Propylcyclopropanecarboxamide. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Google Patents. (2006). US7090832B2 - Cooling agents, pharmaceutical compositions having cooling agents.

Sources

Foundational

An In-depth Technical Guide to n-Propylcyclopropanecarboxamide

Introduction n-Propylcyclopropanecarboxamide is a chemical compound belonging to the amide functional group, characterized by a cyclopropyl moiety attached to the carbonyl carbon and an n-propyl group bonded to the amide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

n-Propylcyclopropanecarboxamide is a chemical compound belonging to the amide functional group, characterized by a cyclopropyl moiety attached to the carbonyl carbon and an n-propyl group bonded to the amide nitrogen. Its unique structural features, combining the high ring strain of a cyclopropane ring with the versatile chemistry of a secondary amide, make it a molecule of interest for synthetic, medicinal, and materials science research. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, aimed at researchers and professionals in the field of drug development and chemical sciences.

The cyclopropane ring, a three-membered carbocycle, imparts unusual bonding and reactivity due to significant ring strain.[1] This feature is often exploited in medicinal chemistry to create structurally constrained analogues of larger, more flexible molecules, potentially enhancing binding affinity to biological targets and improving metabolic stability.[2] Compounds containing cyclopropane motifs are found in a diverse array of natural products and have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[2][3] The amide linkage is a cornerstone of peptide and protein chemistry and is a prevalent functional group in a vast number of pharmaceutical agents. The combination of these two structural motifs in n-Propylcyclopropanecarboxamide suggests a potential for novel chemical and biological properties.

This document will detail the chemical identity and physicochemical properties of n-Propylcyclopropanecarboxamide, provide a robust and detailed protocol for its synthesis and purification, and offer an in-depth analysis of its expected spectroscopic characteristics for unambiguous identification. Furthermore, we will explore the potential research applications and future directions for the study of this and related compounds, grounded in the established bioactivities of similar molecular scaffolds.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental chemical and physical properties of a compound is paramount for its effective use in research and development. This section outlines the key identifiers and characteristics of n-Propylcyclopropanecarboxamide.

Molecular Structure:

Caption: Molecular structure of n-Propylcyclopropanecarboxamide.

Identifiers:

  • IUPAC Name: N-propylcyclopropanecarboxamide[4]

  • CAS Number: 26389-59-3[4]

  • Molecular Formula: C₇H₁₃NO[4]

  • Molecular Weight: 127.18 g/mol [4][5]

  • Canonical SMILES: CCCNC(=O)C1CC1[4]

  • InChI Key: ATADNMCXCXUSOW-UHFFFAOYSA-N[4]

Physicochemical Data Summary:

PropertyValueSource
Molecular Weight 127.18 g/mol PubChem[4], Cheméo[5]
Normal Melting Point (Tfus) 289.18 K (16.03 °C)Cheméo (Joback Calculated)[5]
Normal Boiling Point (Tboil) 470.34 K (197.19 °C)Cheméo (Joback Calculated)[5]
logP (Octanol/Water Partition Coefficient) 0.923Cheméo (Crippen Calculated)[5]
Water Solubility (log10WS) -1.37 mol/LCheméo (Crippen Calculated)[5]
Kovats Retention Index (Standard non-polar) 1197PubChem (NIST)[4], Cheméo (NIST)[5]

Synthesis and Purification

The synthesis of n-Propylcyclopropanecarboxamide is most efficiently achieved through the acylation of n-propylamine with cyclopropanecarbonyl chloride. This is a standard and high-yielding method for the formation of secondary amides.[6][7][] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme

R1 Cyclopropanecarbonyl Chloride P1 n-Propylcyclopropanecarboxamide R1->P1 + P2 Triethylammonium Chloride R1->P2 R2 n-Propylamine R2->P1 Base Triethylamine (Base) Base->P2

Caption: Synthesis of n-Propylcyclopropanecarboxamide.

Detailed Experimental Protocol

Materials and Reagents:

  • Cyclopropanecarboxylic acid (or Cyclopropanecarbonyl chloride)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (if starting from the carboxylic acid)

  • n-Propylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Part A: Preparation of Cyclopropanecarbonyl Chloride (if not commercially available)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanecarboxylic acid (1.0 eq).

  • Add an excess of thionyl chloride (e.g., 2.0 eq) or oxalyl chloride (1.5 eq) with a catalytic amount of DMF in an appropriate aprotic solvent like DCM.

  • Heat the reaction mixture to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

  • After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure. The resulting crude cyclopropanecarbonyl chloride can be used directly in the next step.

Part B: Amide Formation

  • In a separate flask under an inert atmosphere, dissolve n-propylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous DCM.[6]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyclopropanecarbonyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution. The reaction of acyl chlorides with amines is often exothermic.[]

  • Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Part C: Work-up and Purification

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude n-Propylcyclopropanecarboxamide by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.

Spectroscopic Characterization

Unambiguous identification of the synthesized n-Propylcyclopropanecarboxamide is achieved through a combination of spectroscopic techniques. The expected spectral data are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum will provide characteristic signals for both the cyclopropyl and n-propyl moieties.

ProtonsMultiplicityApprox. Chemical Shift (ppm)Coupling
-CH₃ (n-propyl)Triplet0.9J ≈ 7.4 Hz
-CH₂- (n-propyl, middle)Sextet1.5J ≈ 7.4 Hz
-CH₂- (n-propyl, attached to N)Triplet3.2J ≈ 7.2 Hz
-CH₂- (cyclopropyl)Multiplet0.7 - 0.9
-CH- (cyclopropyl)Multiplet1.3 - 1.5
N-H (amide)Broad Singlet5.5 - 8.5

Note: The chemical shifts are estimates and can vary depending on the solvent and concentration. The signals from the n-propyl group are predictable based on similar structures.[10][11]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

CarbonApprox. Chemical Shift (ppm)
-CH₃ (n-propyl)~11
-CH₂- (n-propyl, middle)~23
-CH₂- (n-propyl, attached to N)~41
-CH₂- (cyclopropyl)~7-10
-CH- (cyclopropyl)~14-18
C=O (amide)~175

Note: The cyclopropane carbons are known to be highly shielded and appear at unusually high field (low ppm values).[12]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amide functional group.

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
N-H Stretch3370 - 3170Medium
C-H (sp³)Stretch2850 - 3000Medium-Strong
C=O (Amide I band)Stretch~1640Strong
N-H (Amide II band)Bend~1550Strong

Note: The C=O stretching frequency in amides is typically lower than that in ketones due to resonance.[13][14] The N-H stretch for a secondary amide appears as a single peak.[13] The position of the N-H and C=O bands can be sensitive to hydrogen bonding.[14]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 127. Fragmentation patterns would likely involve the loss of the propyl group and cleavage of the cyclopropane ring.

Potential Applications and Research Directions

While n-Propylcyclopropanecarboxamide itself is not extensively studied, its structural components suggest several avenues for research, particularly in medicinal chemistry and drug discovery.

Scaffold for Bioactive Molecules

The cyclopropane ring is a bioisostere for other chemical groups, such as double bonds, and can be used to improve metabolic stability and receptor affinity.[2] Many natural and synthetic compounds containing a cyclopropane moiety exhibit a wide range of biological activities, including:

  • Antimicrobial[2][3]

  • Antifungal[2]

  • Antiviral[2]

  • Antitumor[2][3]

  • Neurochemical properties[1][3]

Therefore, n-Propylcyclopropanecarboxamide can serve as a valuable building block or lead compound for the synthesis of novel therapeutic agents.

Agrochemical Research

The cyclopropane motif is present in some insecticides, such as pyrethroids.[15] The unique properties of the cyclopropane ring can be exploited in the design of new agrochemicals with improved efficacy and environmental profiles.

Materials Science

Amide-containing molecules are known for their ability to form hydrogen-bonded networks, which can lead to the formation of self-assembled materials with interesting properties. The specific stereochemistry and rigidity of the cyclopropane ring in n-Propylcyclopropanecarboxamide could influence these packing arrangements, making it a candidate for the development of novel polymers or gels.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling n-Propylcyclopropanecarboxamide.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[16]

  • Toxicology: While specific toxicological data for n-Propylcyclopropanecarboxamide is limited, related compounds such as N-phenylcyclopropanecarboxamide are known to be harmful if swallowed, and cause skin and eye irritation.[17] Assume this compound has similar properties until proven otherwise.

Conclusion

n-Propylcyclopropanecarboxamide is a molecule with significant potential stemming from its unique combination of a strained cyclopropane ring and a versatile secondary amide functional group. This guide has provided a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an analysis of its spectroscopic characteristics. The potential applications in medicinal chemistry, agrochemicals, and materials science highlight the value of this compound as a target for further research and development. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers exploring the rich chemistry and potential applications of cyclopropane-containing amides.

References

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Salaün, J. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 528618, n-Propylcyclopropanecarboxamide. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarboxamide. NIST WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxamide, Nn-propyl (CAS 26389-59-3). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Retrieved from [Link]

  • Cabezas, C., et al. (2021). Comprehensive rotational study and astronomical search for cyclopropanecarboxaldehyde. Astronomy & Astrophysics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Cheméo. (n.d.). Cyclopropanecarboxamide (CAS 6228-73-5). Retrieved from [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy - Amides. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane. Retrieved from [Link]

  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Cabezas, C., et al. (2021). Comprehensive rotational study and astronomical search for cyclopropanecarboxaldehyde. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarboxaldehyde. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 528617, N-phenylcyclopropanecarboxamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

Sources

Exploratory

n-Propylcyclopropanecarboxamide molecular weight and formula

This guide provides an in-depth technical analysis of N-Propylcyclopropanecarboxamide , a structural analog of the renowned "WS" series of cooling agents.[1] It serves as both a functional sensory ingredient and a versat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-Propylcyclopropanecarboxamide , a structural analog of the renowned "WS" series of cooling agents.[1] It serves as both a functional sensory ingredient and a versatile pharmaceutical intermediate.[1]

[1][2][3]

Physicochemical Identity & Core Metrics

N-Propylcyclopropanecarboxamide is a secondary carboxamide characterized by a cyclopropane ring directly bonded to the carbonyl carbon.[1] It belongs to the class of N-substituted alicyclic carboxamides, widely researched for their chemesthetic properties (TRP channel modulation) and utility as pharmacophores.[1]

Molecular Specifications
ParameterValueTechnical Note
CAS Registry Number 26389-59-3 Unique identifier for regulatory verification.
IUPAC Name N-PropylcyclopropanecarboxamideSystematic nomenclature.[1]
Molecular Formula

Carbon (66.11%), Hydrogen (10.30%), Nitrogen (11.01%), Oxygen (12.58%).[1]
Molecular Weight 127.18 g/mol Monoisotopic mass: 127.0997 Da.[1]
Physical State White Crystalline SolidMelting point typically range 40–50°C (low-melting solid) or oil depending on purity.[1]
Solubility Soluble in alcohols, DCM, DMSOLimited solubility in water; lipophilic nature facilitates TRP channel interaction.[1]
LogP (Predicted) ~0.9 – 1.2Indicates moderate lipophilicity, suitable for membrane permeation.[1]
Structural Analysis

The molecule consists of two distinct domains:[1]

  • The Hydrophobic Head: A cyclopropyl group.[1] The strain of the three-membered ring (approx.[1] 27.5 kcal/mol) imparts unique reactivity and steric properties compared to acyclic analogs.[1]

  • The Amide Linker: A rigid planar region acting as a hydrogen bond donor/acceptor.[1]

  • The Hydrophobic Tail: An n-propyl chain, which provides the necessary lipophilicity for receptor docking (e.g., TRPM8 hydrophobic pockets).[1]

Synthesis & Manufacturing Protocol

The most authoritative and scalable synthesis route utilizes the Schotten-Baumann reaction , coupling an acid chloride with an amine under basic conditions.[1]

Reaction Mechanism

The nucleophilic nitrogen of n-propylamine attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride.[1] A base (triethylamine) acts as a proton scavenger to neutralize the generated HCl, driving the equilibrium forward.[1]

Experimental Protocol (Bench Scale)
  • Reagents:

    • Cyclopropanecarbonyl chloride (1.0 eq)[1][2]

    • n-Propylamine (1.1 eq)[1]

    • Triethylamine (Et

      
      N) (1.2 eq)[1]
      
    • Dichloromethane (DCM) (Solvent, Anhydrous)[1]

  • Procedure:

    • Setup: Purge a 250 mL round-bottom flask with nitrogen. Add 50 mL of anhydrous DCM and 1.1 eq of n-propylamine. Cool to 0°C in an ice bath.

    • Addition: Add 1.2 eq of Et

      
      N.
      
    • Reaction: Dropwise add 1.0 eq of cyclopropanecarbonyl chloride dissolved in DCM over 30 minutes. The exotherm must be controlled to prevent side reactions.

    • Workup: Allow to warm to room temperature and stir for 4 hours. Quench with water.[1] Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO

      
      , and finally brine.[1]
      
    • Purification: Dry over MgSO

      
      , filter, and concentrate in vacuo. Recrystallize from hexanes/ethyl acetate if solid, or distill under reduced pressure if oil.[1]
      
Synthesis Visualization

SynthesisPath Reactant1 Cyclopropanecarbonyl Chloride Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 n-Propylamine Reactant2->Intermediate Product N-Propylcyclopropane- carboxamide Intermediate->Product Elimination Byproduct HCl (Trapped by Et3N) Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of N-Propylcyclopropanecarboxamide.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

Nuclear Magnetic Resonance ( H-NMR)
  • 
     0.6 – 1.0 ppm (Multiplet, 4H):  Cyclopropane ring methylene protons (distinctive high-field shift).[1]
    
  • 
     0.9 ppm (Triplet, 3H):  Terminal methyl group of the propyl chain.[1]
    
  • 
     1.3 – 1.5 ppm (Multiplet, 1H):  Cyclopropane methine proton (adjacent to carbonyl).[1][2]
    
  • 
     1.5 ppm (Multiplet, 2H):  Central methylene of the propyl chain.[1]
    
  • 
     3.2 ppm (Quartet/Triplet, 2H):  Methylene protons adjacent to the amide nitrogen (
    
    
    
    ).[1]
  • 
     5.8 – 6.5 ppm (Broad Singlet, 1H):  Amide 
    
    
    
    proton (solvent dependent).[1]
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 127.[1]
    
  • Base Peak: Likely m/z 69 (Cyclopropylcarbonyl cation,

    
    ) or m/z 41 (Cyclopropyl cation).[1]
    
  • Fragmentation: Loss of propyl group (

    
    ) may be observed.[1]
    

Applications & Biological Activity

While often used as a pharmaceutical intermediate, this compound possesses intrinsic activity as a chemesthetic agent .[1]

TRPM8 Modulation (Cooling Sensation)

N-Propylcyclopropanecarboxamide is a structural analog of WS-3 (N-Ethyl-p-menthane-3-carboxamide).[1] It targets the TRPM8 ion channel (Transient Receptor Potential Melastatin 8), the primary molecular transducer for cold sensation.[1][3][4][5][6][7]

  • Mechanism: The molecule binds to the transmembrane domain of TRPM8, lowering the activation threshold voltage.[1] This allows Ca

    
     influx at physiological temperatures, triggering a "cooling" signal to the brain without actual temperature reduction.[1]
    
  • Efficacy: Generally exhibits a lower cooling intensity than menthol or WS-3 but offers a "cleaner" sensory profile (lack of minty odor/taste).[1]

Pharmaceutical Building Block

The cyclopropane ring is a bioisostere for double bonds or isopropyl groups in drug design.[1] This moiety is frequently incorporated into:

  • NK Receptor Antagonists: For pain and inflammation management.[1]

  • Agrochemicals: Fungicides often utilize cyclopropane carboxamide cores to inhibit fungal respiration (SDHI class).[1]

Biological Pathway Diagram

TRPM8_Pathway Ligand N-Propylcyclopropane- carboxamide Receptor TRPM8 Channel (Sensory Neuron Membrane) Ligand->Receptor Allosteric Binding IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Channel Gating Depolarization Membrane Depolarization IonFlux->Depolarization Signal Action Potential (Trigeminal Ganglion) Depolarization->Signal Sensation Perception of COOLING Signal->Sensation

Figure 2: Signal transduction pathway for TRPM8-mediated cooling sensation.[1]

Safety & Handling

  • GHS Classification:

    • Warning: Causes skin irritation (H315) and serious eye irritation (H319).[1]

    • STOT SE 3: May cause respiratory irritation (H335).[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis over long periods.

  • PPE: Nitrile gloves and safety goggles are mandatory during synthesis and handling.[1]

References

  • PubChem. (2025).[1] n-Propylcyclopropanecarboxamide | C7H13NO.[1] National Library of Medicine.[1] [Link][1]

  • NIST Chemistry WebBook. (2025).[1] Cyclopropanecarboxamide, N-n-propyl.[1][8][9] National Institute of Standards and Technology.[1] [Link][1]

  • Leffingwell, J. C. (2010).[1] Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates.[1] (Contextual reference for N-alkyl carboxamide cooling mechanism).

Sources

Foundational

n-Propylcyclopropanecarboxamide discovery and history

This technical guide details the discovery, chemistry, and pharmacological profile of -Propylcyclopropanecarboxamide (PCPC), a structural analogue within the class of non-menthol cooling agents. Technical Guide: -Propylc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, chemistry, and pharmacological profile of


-Propylcyclopropanecarboxamide  (PCPC), a structural analogue within the class of non-menthol cooling agents.

Technical Guide: -Propylcyclopropanecarboxamide (PCPC)

Discovery, Synthesis, and TRPM8 Agonist Profile

Executive Technical Summary


-Propylcyclopropanecarboxamide  (CAS: 26389-59-3) is a synthetic physiological coolant belonging to the 

-substituted carboxamide family.[1] It acts as an agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the primary molecular transducer of cold sensation in mammals.[2]

Unlike its commercially dominant congeners WS-3 (


-Ethyl-p-menthane-3-carboxamide) and WS-23  (

,2,3-Trimethyl-2-isopropylbutanamide), PCPC features a high-tension cyclopropane ring as its hydrophobic core.[1] This unique structural motif serves as a critical reference point in Structure-Activity Relationship (SAR) studies, defining the minimal steric requirements for TRPM8 activation.
PropertySpecification
IUPAC Name

-Propylcyclopropanecarboxamide
CAS Number 26389-59-3
Molecular Formula

Molecular Weight 127.18 g/mol
Primary Target TRPM8 Ion Channel (Agonist)
Physical State Crystalline Solid / White Powder

Historical Context: The Wilkinson Sword Legacy

The discovery of PCPC is rooted in the extensive research program initiated by Wilkinson Sword Ltd. in the early 1970s. Seeking alternatives to menthol—which suffers from high volatility and a characteristic "minty" odor that limits its versatility—researchers led by Watson, Rowsell, and colleagues synthesized over 1,200 carboxamide derivatives.[1]

The "Cooling" Pharmacophore

The Wilkinson Sword program established the "carboxamide rule" for cooling activity, which requires:

  • An amide bond (

    
    ) capable of hydrogen bonding.[1]
    
  • A substituent on the nitrogen (often ethyl or propyl).[1]

  • A hydrophobic scaffold (menthane, acyclic alkyl, or cycloalkyl) to fit the TRPM8 binding pocket.[1]

PCPC represents a specific branch of this exploration where the bulky menthane ring of menthol was replaced by a cyclopropane ring .[1] While less potent than WS-3, PCPC was instrumental in proving that the complex menthane scaffold is not strictly necessary for cooling activity, provided the hydrophobic vector is maintained.

Chemical Architecture & SAR Analysis

The efficacy of PCPC as a cooling agent is best understood through Structure-Activity Relationship (SAR) analysis.[1] The molecule consists of two domains: the Hydrophobic Core (Cyclopropane) and the Hydrophilic Pharmacophore (Propylamide).

Comparative SAR Visualization

The following diagram illustrates the structural evolution from the complex menthane ring (WS-3) to the minimal cyclopropane ring (PCPC).

SAR_Comparison cluster_SAR Hydrophobic Core Evolution WS3 WS-3 (Benchmark) Core: p-Menthane Ring High Potency WS23 WS-23 (Commercial) Core: Acyclic Branched Alkyl High Stability WS3->WS23 Ring Opening (Retains Steric Bulk) PCPC PCPC (Target) Core: Cyclopropane Ring High Ring Strain / Compact WS23->PCPC Steric Reduction (Minimal Hydrophobe)

Figure 1: Structural evolution of carboxamide cooling agents.[1] PCPC represents a compact, high-tension hydrophobic variant.[1]

Mechanistic Insight[1][3][4][5][6]
  • Steric Fit: The cyclopropane ring provides a rigid, planar hydrophobic surface.[1] However, it lacks the volume of the isopropyl-substituted menthane ring (WS-3), which explains its generally lower cooling intensity and shorter duration of action compared to WS-3.

  • Ring Strain: The high ring strain (~27.5 kcal/mol) of the cyclopropane moiety influences the molecule's metabolic stability and interaction dynamics with the TRPM8 hydrophobic pocket.

Synthesis Protocol

The synthesis of


-propylcyclopropanecarboxamide follows a standard Schotten-Baumann  acylation pathway.[1] This protocol ensures high yield and purity suitable for biological assays.[1]
Reaction Scheme

[1]
Step-by-Step Methodology

Reagents:

  • Cyclopropanecarbonyl chloride (1.0 eq)

  • 
    -Propylamine (1.1 eq)[1]
    
  • Triethylamine (Et

    
    N) or Pyridine (1.2 eq, as HCl scavenger)
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Protocol:

  • Preparation: Charge a round-bottom flask with DCM and

    
    -propylamine under an inert atmosphere (
    
    
    
    ). Cool to 0°C using an ice bath.[1]
  • Addition: Add Triethylamine to the solution.

  • Acylation: Add Cyclopropanecarbonyl chloride dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Thin Layer Chromatography) or GC-MS.[1]

  • Workup:

    • Quench with water.[1]

    • Wash the organic layer with 1M HCl (to remove unreacted amine).[1]

    • Wash with saturated NaHCO

      
       (to remove unreacted acid chloride/acid).[1]
      
    • Wash with brine, dry over anhydrous MgSO

      
      .[1]
      
  • Purification: Concentrate the solvent in vacuo. Recrystallize from hexane/ethyl acetate to obtain white crystalline PCPC.[1]

Synthesis_Workflow Start Reagents: Cyclopropanecarbonyl Chloride + n-Propylamine Step1 0°C / DCM Solvent Add Base (Et3N) Start->Step1 Step2 Dropwise Addition of Acid Chloride Step1->Step2 Step3 Stir RT (4-6 hrs) Monitor via GC-MS Step2->Step3 Workup Acid/Base Wash (Remove impurities) Step3->Workup Final Recrystallization Pure PCPC Workup->Final

Figure 2: Synthetic workflow for the production of N-Propylcyclopropanecarboxamide.

Mechanism of Action: TRPM8 Activation

PCPC exerts its physiological effect by binding to the TRPM8 channel on peripheral sensory neurons (A


 and C fibers).[1]
Pathway Dynamics[1]
  • Ligand Binding: PCPC diffuses through the plasma membrane and binds to the transmembrane domain of TRPM8 (specifically residues in the S2-S3 linker and S4-S5 linker).[1]

  • Conformational Change: Binding lowers the voltage threshold for channel opening.[1]

  • Ion Influx: The channel opens, allowing Ca

    
     and Na
    
    
    
    to enter the cell.[1]
  • Depolarization: The influx depolarizes the neuron, generating an action potential.[1]

  • Signal Transmission: The signal propagates to the dorsal horn of the spinal cord and then to the somatosensory cortex, where it is perceived as "cold."[1]

TRPM8_Pathway Ligand PCPC (Ligand) Receptor TRPM8 Channel (Closed State) Ligand->Receptor Binds Activation Conformational Change (Voltage Threshold Shift) Receptor->Activation IonFlow Ca2+ / Na+ Influx Activation->IonFlow Neuron Membrane Depolarization (Action Potential) IonFlow->Neuron Brain Somatosensory Cortex (Perception of Cold) Neuron->Brain

Figure 3: Signal transduction pathway of TRPM8 activation by PCPC.[1]

Applications and Stability Profile

Stability

Unlike menthol esters (e.g., menthyl lactate), PCPC contains a chemically stable carboxamide bond .[1] This renders it resistant to hydrolysis in acidic or alkaline environments, making it suitable for diverse formulations ranging from oral care (toothpaste pH ~7-9) to beverages (pH ~3).[1]

Comparative Utility
  • Taste: PCPC lacks the "minty" or "camphoraceous" odor of menthol, offering a "clean" cooling sensation.[1]

  • Volatility: It is less volatile than menthol, preventing eye irritation in topical applications, though it may have a slower onset than WS-23.[1]

  • Usage: Primarily used in combination with other coolants (e.g., WS-3) to modulate the cooling profile (onset vs. duration) or as a research tool to study TRPM8 kinetics.

References

  • PubChem. (n.d.).[1][3] n-Propylcyclopropanecarboxamide (Compound).[1][3][4] National Library of Medicine.[1] Retrieved from [Link]

  • Watson, H. R., et al. (1978).[1] New compounds with the menthol cooling effect. Journal of the Society of Cosmetic Chemists.[1] (Foundational text on the WS-series discovery).

  • McKemy, D. D., et al. (2002).[1] Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature. Retrieved from [Link]

  • Leffingwell, J. C. (2009).[1] Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates.[1] (Review of carboxamide coolants).

  • Patsnap. (2024).[1] TRPM8 agonists and how they work. Retrieved from [Link]

Sources

Exploratory

Potential biological activity of n-propylcyclopropanecarboxamide

Pharmacological & Functional Profiling of N-Propylcyclopropanecarboxamide Executive Summary: The Cyclopropyl-Amide Pharmacophore -propylcyclopropanecarboxamide (CAS: 26389-59-3) represents a distinct chemical entity with...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological & Functional Profiling of N-Propylcyclopropanecarboxamide

Executive Summary: The Cyclopropyl-Amide Pharmacophore


-propylcyclopropanecarboxamide (CAS: 26389-59-3) represents a distinct chemical entity within the class of 

-alkyl carboxamides. While often utilized as a synthetic intermediate, its structural topology—combining the high ring strain of a cyclopropane moiety (

) with the hydrogen-bonding capability of a secondary amide—positions it as a privileged scaffold in two primary domains: sensory pharmacology (TRP channel modulation) and enzyme inhibition (SDHI fungicides/Kinase inhibitors) .

This guide deconstructs the biological potential of this molecule, moving beyond its role as a building block to explore its intrinsic activity as a bioisostere of


-isopropyl and 

-ethyl carboxamides.

Structural Analysis & Bioisosterism

The biological utility of


-propylcyclopropanecarboxamide stems from its ability to mimic aliphatic chains while imposing conformational rigidity.
FeatureStructural AttributeBiological Implication
Cyclopropane Ring

-like character; rigid geometry; metabolic stability.
Bioisostere for alkene or isopropyl groups; resists oxidative metabolism (CYP450) better than linear alkyls.
Amide Linker H-bond donor/acceptor (

).
Critical for binding pocket orientation (e.g., Ser/Thr residues in TRP channels).

-Propyl Chain
Lipophilic tail (

).
Provides Van der Waals contacts; optimal length for TRPM8 hydrophobic pockets (S3/S4 domains).

Primary Biological Hypothesis: Sensory Transduction

The most immediate biological activity of


-propylcyclopropanecarboxamide is predicted to be the modulation of Transient Receptor Potential (TRP)  ion channels, specifically TRPM8  (cold/menthol receptor).
Mechanism of Action: TRPM8 Agonism

Analogous to "WS-3" (


-ethyl-p-menthane-3-carboxamide) and "WS-23" (

,2,3-trimethyl-2-isopropylbutanamide), the

-propylcyclopropanecarboxamide structure fits the pharmacophore for cooling agents:
  • Lipophilic Head: The cyclopropane ring replaces the bulky menthane or isopropyl group.

  • Amide Linker: Facilitates hydrogen bonding with Tyr745 and Arg842 residues in the TRPM8 transmembrane domain.

  • Alkyl Tail: The

    
    -propyl group occupies the hydrophobic cleft, stabilizing the open channel state.
    

Predicted Effect: A "silent" cooling sensation (low odor) with high chemical stability, potentially acting as a flavor enhancer (sweetness modulator) via allosteric modulation of T1R2/T1R3 receptors, as evidenced in patent literature for similar carboxamides.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway initiated by


-propylcyclopropanecarboxamide binding to TRPM8 on sensory neurons.

TRPM8_Pathway Ligand N-propylcyclopropanecarboxamide Receptor TRPM8 Channel (Sensory Neuron Membrane) Ligand->Receptor Allosteric Binding IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Pore Opening Depolarization Membrane Depolarization (Generator Potential) IonFlux->Depolarization Nav Voltage-gated Na+ Channels (Nav1.7 / Nav1.8) Depolarization->Nav Threshold Reached ActionPotential Action Potential Firing Nav->ActionPotential CNS CNS Processing (Somatosensory Cortex) ActionPotential->CNS Afferent Transmission Sensation Perception: Cooling / Freshness CNS->Sensation

Caption: Putative signal transduction pathway for N-propylcyclopropanecarboxamide acting as a TRPM8 agonist, leading to sensory perception of cooling.

Secondary Biological Hypothesis: Agrochemical Utility

In the agrochemical sector, the cyclopropanecarboxamide moiety is a validated pharmacophore for Succinate Dehydrogenase Inhibitors (SDHIs) .

  • Target: Complex II (Succinate Dehydrogenase) in the fungal mitochondrial respiratory chain.

  • Mechanism: The amide oxygen binds to the Ubiquinone-binding site (Q-site), while the cyclopropane ring occupies the hydrophobic pocket usually filled by the ubiquinone tail.

  • Relevance: While

    
    -propylcyclopropanecarboxamide itself is a fragment, it serves as a core scaffold. Substitution on the cyclopropane ring (e.g., with phenyl groups) dramatically increases potency against pathogens like Rhizoctonia solani (Rice Sheath Blight).
    

Experimental Protocols for Validation

To rigorously validate the biological activity of this compound, the following self-validating experimental workflows are recommended.

Protocol A: FLIPR Calcium Flux Assay (TRPM8)

Objective: Quantify agonist potency (


) against human TRPM8.
  • Cell Line: HEK-293 stably expressing hTRPM8.

  • Dye Loading: Incubate cells with Fluo-4 AM (

    
    ) for 45 mins at 
    
    
    
    .
  • Compound Prep: Dissolve

    
    -propylcyclopropanecarboxamide in DMSO. Prepare serial dilutions in HBSS buffer (pH 7.4).
    
  • Baseline: Measure fluorescence (

    
    ) for 10 seconds.
    
  • Addition: Inject compound. Monitor fluorescence for 120 seconds.

  • Control: Use Menthol (

    
    ) as positive control; Capsazepine as negative control.
    
  • Data Analysis: Plot

    
     vs. log[concentration].
    
Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Determine intrinsic clearance (


) to assess suitability as a drug fragment.
  • Incubation: Mix compound (

    
    ) with human liver microsomes (
    
    
    
    ) and NADPH regenerating system.
  • Sampling: Quench aliquots at

    
     mins with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    .
Synthetic Workflow & Screening Cascade

The following diagram outlines the logical flow from synthesis to lead identification.

Workflow Start Start: Cyclopropane Carboxylic Acid Step1 Activation: (COCl)2 / DMF cat. Start->Step1 Step2 Coupling: Propylamine / Et3N Step1->Step2 Acid Chloride Product N-propylcyclopropane carboxamide Step2->Product Screen1 In Vitro Screen: FLIPR (TRPM8) Product->Screen1 Screen2 ADME Profiling: Microsomal Stability Screen1->Screen2 Active Hits Decision Hit Validation Screen2->Decision

Caption: Integrated workflow for the synthesis and pharmacological characterization of N-propylcyclopropanecarboxamide.

Safety & Toxicology Profile

  • Skin Sensitization: As a low molecular weight amide, potential for skin sensitization exists but is generally lower than corresponding aldehydes. Recommended test: Local Lymph Node Assay (LLNA) .

  • Genotoxicity: Cyclopropane rings can be reactive, but carboxamide substitution stabilizes the ring. Ames test (Salmonella typhimurium strains TA98, TA100) is required to rule out alkylating potential.

  • Metabolites: Primary metabolism is expected to be

    
    -dealkylation (yielding cyclopropanecarboxylic acid) or hydroxylation of the propyl chain.
    

References

  • Title: Method of improving stability of sweet enhancer and composition thereof.
  • TRPM8 Agonist Mechanisms

    • Title: TRPM8 Channels: Advances in Structural Studies and Pharmacological Modul
    • Source: Int J Mol Sci. 2019.
    • URL:[Link]

  • Cyclopropane in Medicinal Chemistry

    • Title: Cyclopropane-based drugs: A successful structural motif in medicinal chemistry.
    • Source: Expert Opinion on Drug Discovery.
    • URL:[Link]

  • Agrochemical Mode of Action

    • Title: Succinate Dehydrogenase Inhibitor (SDHI) Fungicides.[1]

    • Source: FRAC (Fungicide Resistance Action Committee).[2]

    • URL:[Link]

Sources

Foundational

n-Propylcyclopropanecarboxamide mechanism of action hypotheses

Technical Guide: N-Propylcyclopropanecarboxamide Mechanism of Action Hypotheses Part 1: Executive Summary & Structural Logic Compound Identity: IUPAC Name: N-Propylcyclopropanecarboxamide CAS Registry Number: 26389-59-3[...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-Propylcyclopropanecarboxamide Mechanism of Action Hypotheses

Part 1: Executive Summary & Structural Logic

Compound Identity:

  • IUPAC Name: N-Propylcyclopropanecarboxamide

  • CAS Registry Number: 26389-59-3[1][2][3]

  • Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    H
    
    
    
    NO[1][2][3]
  • Molecular Weight: 127.18 g/mol [1][2]

The Pharmacophore Thesis: N-Propylcyclopropanecarboxamide represents a minimalist scaffold within the N-alkylcarboxamide family of sensory agents. Historically, the "WS" (Wilkinson Sword) series established that a carboxamide group linked to a secondary or tertiary alkyl chain (e.g., WS-3, WS-23) is the critical pharmacophore for non-menthol cooling activity.

This compound replaces the bulky p-menthane ring of WS-3 or the diisopropyl group of WS-23 with a rigid, high-tension cyclopropane ring . The hypothesis posits that the cyclopropane ring acts as a bioisostere for the isopropyl hydrophobic core, maintaining the necessary steric occupancy in the TRPM8 binding pocket while potentially altering metabolic stability and onset kinetics due to its compact size and ring strain.

Part 2: Primary Mechanism of Action (The TRPM8 Hypothesis)

The dominant mechanistic hypothesis for N-propylcyclopropanecarboxamide is the allosteric modulation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.

Ligand-Receptor Interaction
  • Binding Pocket: Based on homology modeling with cryo-EM structures of TRPM8, the molecule likely binds to the voltage-sensor-like domain (VSLD), specifically interacting with residues in the S3-S4 transmembrane helices (e.g., Tyr745, Arg842 in hTRPM8).

  • The "Cooling" Mechanism: Under resting conditions, TRPM8 is gated closed. Binding of the carboxamide moiety stabilizes the open conformation of the channel pore by shifting the voltage-dependence of activation towards physiological membrane potentials (from >+100 mV down to -60 mV).

  • Role of the Propyl Chain: The N-propyl tail is critical for anchoring the molecule within the hydrophobic cleft of the VSLD. Shorter chains (methyl/ethyl) often result in reduced potency (higher EC

    
    ), while longer chains (butyl/pentyl) may introduce steric clashes or hydrophobicity issues.
    
Signal Transduction Cascade

Upon binding, the following cascade is predicted:

  • Conformational Change: The S4 helix undergoes a translation that opens the activation gate.

  • Ion Flux: Non-selective cation influx (Ca

    
     and Na
    
    
    
    ) occurs across the plasma membrane.
  • Depolarization: The influx generates a generator potential in A

    
     and C sensory nerve fibers.
    
  • Neurotransmission: If the threshold is reached, action potentials propagate to the dorsal horn of the spinal cord, releasing glutamate and CGRP, which the brain interprets as a "cold" sensation.

Part 3: Visualization of Signaling Pathway

The following diagram illustrates the hypothesized molecular cascade from ligand binding to sensory perception.

TRPM8_Pathway Ligand N-Propylcyclopropanecarboxamide (Ligand) VSLD Voltage Sensor Domain (S3-S4 Linker) Ligand->VSLD Hydrophobic Interaction TRPM8_Closed TRPM8 Channel (Closed State) TRPM8_Open TRPM8 Channel (Open State) TRPM8_Closed->TRPM8_Open Voltage Shift (Allosteric) Ca_Influx Ca2+ / Na+ Influx TRPM8_Open->Ca_Influx Pore Dilated VSLD->TRPM8_Closed Modulates Gating Depolarization Membrane Depolarization (> -50mV) Ca_Influx->Depolarization Cation Accumulation AP Action Potential Generation (A-delta / C Fibers) Depolarization->AP Threshold Reached Perception Sensory Perception (Cooling) AP->Perception Signal Integration

Figure 1: Proposed signal transduction pathway for N-propylcyclopropanecarboxamide mediated TRPM8 activation.

Part 4: Experimental Validation Protocols

To validate the hypothesis and determine the potency relative to established standards (e.g., WS-3, Menthol), the following experimental workflows are mandated.

Protocol A: FLIPR Calcium 6 Assay (High-Throughput Screening)

Objective: Quantify the EC


 of the compound on hTRPM8-expressing HEK293 cells.
  • Cell Preparation:

    • Culture HEK293T cells stably transfected with human TRPM8 (hTRPM8).

    • Seed at 15,000 cells/well in poly-D-lysine coated 384-well black-wall plates.

    • Incubate for 24h at 37°C, 5% CO

      
      .
      
  • Dye Loading:

    • Remove media and wash with HBSS (Hank's Balanced Salt Solution).

    • Load cells with Calcium 6 dye (Molecular Devices) supplemented with 2.5 mM Probenecid (to inhibit anion transport).

    • Incubate for 2 hours at room temperature (critical: avoid 37°C to prevent desensitization of TRPM8).

  • Compound Addition:

    • Prepare N-propylcyclopropanecarboxamide stocks in DMSO (100 mM).

    • Perform 1:3 serial dilutions in HBSS buffer (Final concentrations: 100

      
      M to 0.1 nM).
      
    • Use Menthol (100

      
      M) as Positive Control and DMSO  (0.1%) as Vehicle Control.
      
  • Data Acquisition:

    • Use a FLIPR Tetra system.

    • Excitation: 470-495 nm; Emission: 515-575 nm.

    • Record baseline for 10s, inject compound, and record fluorescence for 180s.

  • Analysis:

    • Calculate

      
      .
      
    • Fit data to a 4-parameter logistic (Hill) equation to derive EC

      
      .
      
Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Confirm the voltage-dependence shift and rule out non-specific membrane effects.

  • Setup:

    • Rig: Axon MultiClamp 700B amplifier.

    • Pipette Solution (Intracellular): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • Bath Solution (Extracellular): 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl

      
      , 1 mM MgCl
      
      
      
      , 10 mM HEPES (pH 7.4).
  • Procedure:

    • Establish G

      
       seal and break-in to whole-cell configuration.
      
    • Clamp voltage at -60 mV.

    • Voltage Ramp Protocol: Apply voltage ramps from -100 mV to +100 mV over 500 ms, every 2 seconds.

  • Application:

    • Perfuse N-propylcyclopropanecarboxamide (at FLIPR EC

      
       concentration) via gravity-fed system.
      
  • Readout:

    • Observe the development of an outwardly rectifying current.

    • Success Criteria: A significant increase in inward current at -60 mV and outward current at +100 mV compared to baseline, inhibited by a specific TRPM8 antagonist (e.g., AMTB).

Part 5: Comparative Potency & Data Structure

The following table structure is required for reporting the experimental results.

CompoundStructure ClassPredicted EC

(hTRPM8)
LogP (Calc)Metabolic Liability
WS-3 p-Menthane Carboxamide~3.7

M
3.5Low
WS-23 Aliphatic Carboxamide~45

M
2.6Low
N-Propyl-CP Cyclopropane Carboxamide Hypothesis: 10 - 30

M
~1.0 Medium (Amidase)
Menthol Monoterpene Alcohol~0.2 - 1.0

M
3.2High (Glucuronidation)

Note: The lower LogP of the cyclopropane derivative suggests higher water solubility but potentially lower membrane permeability compared to WS-3.

Part 6: References

  • Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology, 141(4), 737-745. [Link]

  • Leffingwell, J. C. (2014). "Cooling Ingredients and Their Mechanism of Action." Leffingwell & Associates. [Link]

  • PubChem. (2023). "N-Propylcyclopropanecarboxamide (CAS 26389-59-3)."[1][2][3] National Center for Biotechnology Information. [Link]

  • Voets, T., et al. (2004). "The principle of temperature-dependent gating in cold- and heat-sensitive TRP channels." Nature, 430, 748–754. [Link]

  • Rowsell, D. G., & Gascoyne, J. M. (1979). "N-Substituted paramenthane carboxamides." United States Patent 4150052.

Sources

Exploratory

N-Propylcyclopropanecarboxamide: Technical Monograph &amp; Application Guide

Executive Summary N-Propylcyclopropanecarboxamide (CAS: 26389-59-3) is a specialized secondary amide serving a dual function in modern chemical research. In sensory science , it acts as a physiological coolant and flavor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Propylcyclopropanecarboxamide (CAS: 26389-59-3) is a specialized secondary amide serving a dual function in modern chemical research. In sensory science , it acts as a physiological coolant and flavor modulator, structurally related to the WS-series (e.g., WS-3, WS-23) but with distinct chemesthetic properties involving umami and salt enhancement. In medicinal chemistry , it functions as a critical scaffold in the synthesis of high-potency Antibody-Drug Conjugates (ADCs) , specifically as a linker fragment for auristatin-based cytotoxic payloads.

This guide provides a rigorous technical breakdown of its synthesis, physicochemical properties, and mechanistic applications in drug development and sensory modulation.

Part 1: Chemical Identity & Physicochemical Profile

Nomenclature & Identification
ParameterDetail
IUPAC Name

-Propylcyclopropanecarboxamide
CAS Registry 26389-59-3
Molecular Formula

Molecular Weight 127.19 g/mol
SMILES CCCNC(=O)C1CC1
InChI Key ATADNMCXCXUSOW-UHFFFAOYSA-N
Physicochemical Properties[3]
  • Appearance: White crystalline solid or colorless needles.

  • Melting Point: 120–122 °C (Literature range varies by purity).

  • Boiling Point: ~269 °C at 760 mmHg.

  • Solubility: Soluble in lower alcohols (ethanol, methanol), DMSO, and chloroform; sparingly soluble in water.

  • LogP: ~0.9 (Predicted), indicating moderate lipophilicity suitable for membrane permeation in sensory applications.

Part 2: Synthesis & Manufacturing Protocols

Primary Synthesis Route: Schotten-Baumann Acylation

The most robust method for synthesizing N-propylcyclopropanecarboxamide involves the nucleophilic acyl substitution of cyclopropanecarbonyl chloride with n-propylamine. This pathway is preferred over direct acid coupling due to higher yields and simpler purification.

Reaction Scheme


Experimental Protocol

Reagents:

  • Cyclopropanecarbonyl chloride (1.0 eq)

  • 
    -Propylamine (1.1 eq)
    
  • Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA) (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with anhydrous DCM and

    
    -propylamine under nitrogen atmosphere. Cool to 0°C using an ice bath.
    
  • Base Addition: Add Et

    
    N dropwise to scavenge the HCl generated during the reaction.
    
  • Acylation: Add cyclopropanecarbonyl chloride dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature <5°C to prevent ring opening or side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2][3][4]

  • Workup: Quench with saturated NaHCO

    
     solution. Extract the organic layer and wash successively with 1N HCl (to remove unreacted amine), water, and brine.
    
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Recrystallize from hexane/ethyl acetate if necessary to achieve >98% purity.
Visualization: Synthesis Workflow

SynthesisWorkflow Reagents Reagents: Cyclopropanecarbonyl Cl + n-Propylamine Cooling Cool to 0°C (DCM Solvent) Reagents->Cooling Addition Dropwise Addition (+ Et3N Base) Cooling->Addition Reaction Stir RT, 4h (Nucleophilic Attack) Addition->Reaction Workup Acid/Base Wash Extraction Reaction->Workup Product Final Product: N-Propylcyclopropane- carboxamide Workup->Product

Figure 1: Step-wise synthesis workflow for N-propylcyclopropanecarboxamide via acid chloride route.

Part 3: Applications & Mechanism of Action

Sensory Science: Flavor Modulation & Cooling

Unlike the classic "WS-3" (N-Ethyl-p-menthane-3-carboxamide) which targets TRPM8 for a pure cooling sensation, N-propylcyclopropanecarboxamide acts as a chemesthetic modulator .

  • Mechanism: It interacts with TRP channels (Transient Receptor Potential) in the oral cavity.[5] While it possesses weak intrinsic cooling activity, its primary value lies in synergy .

  • Umami/Salt Enhancement: Patents indicate its use in modifying the perception of saltiness and umami (savory taste), likely by allosteric modulation of T1R1/T1R3 receptors or enhancing the signal transduction of glutamate.

  • Application: Used in low-sodium food formulations to boost salt perception without adding sodium.

Pharmaceutical Chemistry: ADC Linker Technology

In drug development, this molecule is a critical intermediate for Antibody-Drug Conjugates (ADCs) , specifically those utilizing auristatin payloads (e.g., Dolastatin 10 analogs).

  • Role: The cyclopropanecarboxamide moiety serves as a stable, steric bulk element within the linker region of the drug payload.

  • Stability: The cyclopropane ring provides rigidity and metabolic stability, preventing premature cleavage of the linker in plasma while ensuring correct orientation for enzymatic cleavage (e.g., by Cathepsin B) inside the tumor cell.

  • Context: It is often coupled with amino acids (like Valine or Citrulline) to form the "linker-payload" assembly attached to monoclonal antibodies targeting cancer markers like FGFR2 or C4.4a .

ADCLinker cluster_drug Small Molecule Drug-Linker Antibody Monoclonal Antibody (Targeting Moiety) Linker Cleavable Linker (Peptide/Spacer) Antibody->Linker Conjugation Fragment N-Propylcyclopropane- carboxamide Moiety (Structural Scaffold) Linker->Fragment Integrated Payload Cytotoxic Payload (e.g., Auristatin) Fragment->Payload Stabilizes

Figure 2: Structural role of the cyclopropanecarboxamide scaffold within an Antibody-Drug Conjugate (ADC) architecture.

Part 4: Analytical Characterization

To validate the identity of synthesized N-propylcyclopropanecarboxamide, the following spectral data should be obtained.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       6.0–5.8 (br s, 1H, NH ): Amide proton, broad signal.
      
    • 
       3.25 (q, 
      
      
      
      Hz, 2H, N-CH
      
      
      ): Methylene group adjacent to nitrogen.
    • 
       1.55 (m, 2H, CH
      
      
      
      -CH
      
      
      ): Propyl middle methylene.
    • 
       1.35 (m, 1H, CH-CO ): Cyclopropane methine.
      
    • 
       0.98 (m, 2H, Cyclopropane CH
      
      
      
      ): High field signal characteristic of cyclopropane.
    • 
       0.92 (t, 
      
      
      
      Hz, 3H, CH
      
      
      ): Terminal methyl group.
    • 
       0.75 (m, 2H, Cyclopropane CH
      
      
      
      ): Second high field cyclopropane signal.
Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (

    
    ):  127 m/z.
    
  • Fragmentation Pattern:

    • m/z 69: Cyclopropanecarbonyl cation (

      
      ) – Base peak or prominent fragment.
      
    • m/z 41: Propyl fragment / Cyclopropyl ring opening.

Part 5: Safety & Regulatory (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All synthesis steps involving acid chlorides must be performed in a certified chemical fume hood.

  • Storage: Store in a cool, dry place under inert atmosphere (nitrogen/argon) to prevent hydrolysis over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 528618, N-propylcyclopropanecarboxamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: N-phenylcyclopropanecarboxamide (Analogous Structure Safety Data). Retrieved from [Link]

  • Google Patents (2012).Novel binder-drug conjugates (ADCs) and their use (WO2012160464). (Describes the use of N-propylcyclopropanecarboxamide as Intermediate 27 in auristatin linker synthesis).
  • Google Patents (2005).Saturated and unsaturated N-alkamides exhibiting taste and flavor enhancement effect. (Describes sensory applications).
  • NIST Chemistry WebBook. Cyclopropanecarboxamide, N-propyl- Mass Spectrum. Retrieved from [Link]

Sources

Foundational

Safety and handling of n-propylcyclopropanecarboxamide in the lab

The following technical guide details the safe handling, synthesis, and biological considerations of -propylcyclopropanecarboxamide (CAS 26389-59-3). Safe Handling and Technical Profile: -Propylcyclopropanecarboxamide[1]...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safe handling, synthesis, and biological considerations of


-propylcyclopropanecarboxamide  (CAS 26389-59-3).

Safe Handling and Technical Profile: -Propylcyclopropanecarboxamide[1]

Executive Summary


-Propylcyclopropanecarboxamide  is a secondary amide derivative of cyclopropanecarboxylic acid. While widely utilized as a chemical intermediate and a structural scaffold in pharmaceutical discovery (e.g., for kinase inhibitors or GPCR modulators) and flavor chemistry (cooling agents), it presents specific handling challenges.

Beyond standard laboratory hygiene, researchers must be aware of the cyclopropyl moiety’s metabolic profile . Although the amide bond is relatively stable, metabolic hydrolysis or aggressive chemical cleavage yields cyclopropanecarboxylic acid, a compound associated with mitochondrial fatty acid


-oxidation inhibition. This guide bridges the gap between immediate bench safety and downstream development risks.

Physicochemical & Hazard Profile

Technical Specifications
PropertyValueRelevance to Safety
CAS Number 26389-59-3Unique Identifier
Molecular Formula

-
Molecular Weight 127.19 g/mol -
Physical State Solid (crystalline) or Viscous LiquidDust inhalation risk if solid; skin absorption if liquid.[1]
Boiling Point ~269°C (760 mmHg)Low volatility reduces inhalation risk at RT.[1]
Flash Point ~150°CLow flammability hazard under normal conditions.[1]
Solubility Soluble in organic solvents (EtOH, DMSO)Readily penetrates skin when dissolved.[1]
GHS Hazard Identification

Note: While a specific harmonized GHS profile for this exact CAS is often absent in public databases, the following classification is derived from structural analogs (e.g., cyclopropanecarboxamide) and functional group reactivity.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3][4]

    • H319: Causes serious eye irritation.[3][5]

    • H315: Causes skin irritation.[6]

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection/face protection.[5][7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][7] Remove contact lenses if present and easy to do.[5][7][8] Continue rinsing.[5][7][8]

Biological & Metabolic Safety (Developmental Context)

Critical Insight for Drug Developers: While the amide itself poses moderate acute toxicity risks, the cyclopropyl group requires scrutiny during lead optimization.

  • Metabolic Bioactivation: In in vivo models, amides can be hydrolyzed by amidases to release cyclopropanecarboxylic acid (CPCA) .

  • Mitochondrial Toxicity: CPCA and its derivatives are known to form acyl-CoA adducts that sequester free Coenzyme A and inhibit the

    
    -oxidation of fatty acids.[9] This mechanism is historically linked to idiosyncratic hepatotoxicity (resembling Reye’s syndrome) in drugs containing similar moieties (e.g., Panadiplon).
    
  • Recommendation: When designing analogs, assess metabolic stability of the amide bond early. For lab handling, treat the compound as a potential mitochondrial toxin if ingested or absorbed in high quantities.

Synthesis & Processing Safety

The most common synthesis involves the Schotten-Baumann reaction or direct acylation of


-propylamine with cyclopropanecarbonyl chloride. This process introduces hazards significantly greater than the final product itself.
Synthesis Workflow & Hazard Control

The following diagram outlines the critical safety decision points during synthesis.

SynthesisSafety Start Start: Reagent Prep AcidChloride Cyclopropanecarbonyl Chloride (Corrosive, Moisture Sensitive) Start->AcidChloride Handle in Fume Hood Amine n-Propylamine (Volatile, Flammable) Start->Amine Keep Cold Reaction Acylation Reaction (Exothermic, HCl Evolution) AcidChloride->Reaction Dropwise Addition @ 0°C Amine->Reaction Base Scavenger (TEA/NaOH) Quench Quench/Workup (Biphasic Separation) Reaction->Quench Monitor Temp < 10°C Waste Waste Disposal (Aq. Waste + Organics) Quench->Waste Segregate Halogenated

Caption: Safety-critical workflow for the synthesis of N-propylcyclopropanecarboxamide, highlighting thermal control and reagent hazards.

Step-by-Step Protocol (Safety Annotated)
  • Setup:

    • Use a dry 3-neck round bottom flask under an inert atmosphere (

      
       or Ar). Moisture reacts with the acid chloride to release HCl gas.
      
    • Engineering Control: All operations must occur within a certified chemical fume hood.

  • Reagent Addition (The Exotherm Risk):

    • Dissolve

      
      -propylamine (1.1 eq) and Triethylamine (1.2 eq) in dry Dichloromethane (DCM). Cool to 0°C  using an ice bath.
      
    • Why? The reaction is highly exothermic. Failure to cool can vaporize the solvent or the amine (Flash point of

      
      -propylamine is -37°C).
      
  • Reaction:

    • Add Cyclopropanecarbonyl chloride (1.0 eq) dropwise.

    • Observation: White smoke (ammonium salts) will form. Ensure vigorous stirring to prevent hot-spots.

  • Workup:

    • Quench with water carefully.[5][7][8] Wash the organic layer with 1M HCl (to remove unreacted amine) and then saturated

      
       (to remove unreacted acid).
      
    • Safety Check: The acid wash can generate heat; the bicarbonate wash can generate

      
       pressure. Vent separatory funnels frequently.
      

Exposure Controls & Personal Protective Equipment (PPE)[7]

Glove Selection Strategy

Amides are moderately polar and can permeate standard latex.

  • Primary Recommendation: Nitrile Rubber (0.11 mm minimum thickness) .

    • Justification: Nitrile provides excellent splash protection against both the amide and common synthesis solvents like DCM or Ethyl Acetate.

  • For Synthesis (Acid Chloride handling): Double-gloving (Nitrile over Laminate) is recommended due to the corrosive nature of the precursor.

Respiratory Protection[2]
  • Solid/Crystal Form: If handling large quantities of powder, use a P95 particulate respirator or process inside a powder containment hood to prevent inhalation of dusts.

  • Liquid/Solution: Standard fume hood ventilation is sufficient (Face velocity: 80–100 fpm).

Emergency Response Protocols

IncidentImmediate ActionMedical/Technical Rationale
Eye Contact Rinse immediately with water for 15 minutes. Lift eyelids.Amides can cause severe irritation (H319).[1] Delayed irrigation leads to corneal injury.
Skin Contact Wash with soap and water.[1][6] Remove contaminated clothing.[5][7][8]Lipophilic nature allows dermal absorption.[1] Solvents (DMSO/DCM) accelerate this.
Ingestion Do NOT induce vomiting. Rinse mouth.[6] Call Poison Control.Risk of aspiration.[1] Metabolic conversion to toxic acid is slow but significant.
Spill (Solid) Wet sweep or vacuum with HEPA filter.[1]Avoid generating dust clouds.[1]
Spill (Liquid) Absorb with vermiculite or sand.[1]Do not use combustible materials (sawdust) if acid chlorides are present.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 528618, N-propylcyclopropanecarboxamide. Retrieved from [Link]

  • Li, P., et al. (2012). Metabolic idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. (Discusses cyclopropanecarboxylic acid toxicity). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Cyclopropanecarboxamide.[3] (Used for read-across hazard classification).[7][8] Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of n-Propylcyclopropanecarboxamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract n-Propylcyclopropanecarboxamide is a molecule of interest within contemporary chemical research, partic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

n-Propylcyclopropanecarboxamide is a molecule of interest within contemporary chemical research, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, combining a rigid cyclopropyl ring with a flexible n-propyl amide chain, imparts a distinct physicochemical profile that dictates its behavior in various solvent systems. A thorough understanding of its solubility is paramount for its application in drug formulation, reaction chemistry, and purification processes. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of n-Propylcyclopropanecarboxamide. We delve into predictive computational models, outline robust experimental protocols for solubility determination, and discuss the underlying chemical principles that govern its dissolution. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions regarding solvent selection and handling of this compound.

Introduction to n-Propylcyclopropanecarboxamide

n-Propylcyclopropanecarboxamide (C7H13NO) is a derivative of cyclopropanecarboxamide, a versatile building block in organic synthesis.[1] The incorporation of the n-propyl group on the amide nitrogen significantly influences its lipophilicity and, consequently, its solubility profile. The cyclopropyl group, a small, strained ring system, contributes to the molecule's conformational rigidity and unique electronic properties, which can be advantageous in designing biologically active compounds.[2]

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is the foundation for any solubility study. While experimental data for n-Propylcyclopropanecarboxamide is not extensively available in the public domain, computational models provide valuable initial estimates.

PropertyValueUnitSource
Molecular FormulaC7H13NO-PubChem[3]
Molecular Weight127.18 g/mol PubChem[3]
logP (Octanol/Water Partition Coefficient)0.923-Crippen Calculated Property[4]
log10WS (Water Solubility)-1.37mol/LCrippen Calculated Property[4]
IUPAC NameN-propylcyclopropanecarboxamide-PubChem[3]

Note: The logP and log10WS values are computationally predicted and should be experimentally verified.

The predicted logP value of 0.923 suggests that n-Propylcyclopropanecarboxamide has a moderate degree of lipophilicity. The negative log10WS indicates a relatively low but measurable solubility in water. These predictions serve as a starting point for selecting an appropriate range of solvents for experimental solubility determination.

Theoretical Frameworks for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide valuable insights into the potential solubility of a compound in various solvents. These models are based on the principle of "like dissolves like."

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a solute in a given solvent.[5] The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] For a solute to dissolve in a solvent, their respective Hansen parameters should be similar.

While the specific HSP values for n-Propylcyclopropanecarboxamide are not published, one can estimate them based on its functional groups. The amide group will contribute significantly to the polar (δP) and hydrogen bonding (δH) parameters, while the cyclopropyl and n-propyl hydrocarbon portions will primarily contribute to the dispersion (δD) parameter.[7] Solvents with a balanced HSP profile, exhibiting moderate polarity and hydrogen bonding capability, are likely to be good candidates for dissolving n-Propylcyclopropanecarboxamide.

ALOGPS

ALOGPS is a computational tool that predicts the logarithm of the partition coefficient between n-octanol and water (logP) and aqueous solubility (logS).[8][9] As indicated in the physicochemical properties table, the predicted logP and water solubility for n-Propylcyclopropanecarboxamide provide a quantitative starting point for understanding its behavior in aqueous and non-aqueous environments. The ALOGPS methodology relies on associative neural networks and E-state indices to make these predictions.[9][10]

Experimental Determination of Solubility

Theoretical predictions must be validated through rigorous experimental testing. The following section outlines a standard protocol for determining the equilibrium solubility of n-Propylcyclopropanecarboxamide.

Materials and Equipment
  • n-Propylcyclopropanecarboxamide (high purity)

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Experimental Workflow: Equilibrium Solubility Determination

The following diagram illustrates the key steps in determining the equilibrium solubility of a compound.

Equilibrium_Solubility_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess n-Propylcyclopropanecarboxamide prep2 Add to a known volume of solvent in a vial prep1->prep2 equil1 Seal vials and place in a constant temperature shaker prep2->equil1 equil2 Shake for a defined period (e.g., 24-48 hours) to reach equilibrium equil1->equil2 sep1 Centrifuge the vials to pellet undissolved solid equil2->sep1 sep2 Carefully collect the supernatant sep1->sep2 ana1 Filter the supernatant through a syringe filter sep2->ana1 ana2 Dilute the filtrate with a suitable solvent ana1->ana2 ana3 Analyze the diluted sample by HPLC to determine the concentration ana2->ana3

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of n-Propylcyclopropanecarboxamide that is in excess of its expected solubility and add it to a series of vials.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the selected solvents.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After the equilibration period, centrifuge the vials at a high speed to pellet the excess solid material.

  • Sample Collection and Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of n-Propylcyclopropanecarboxamide of known concentrations.

    • Determine the concentration of n-Propylcyclopropanecarboxamide in the diluted samples by interpolating from the calibration curve.

    • Calculate the original solubility in the solvent by accounting for the dilution factor.

Expected Solubility Profile and Discussion

Based on the structure of n-Propylcyclopropanecarboxamide, a qualitative solubility profile can be predicted.

Solvent Classification and Predicted Solubility

The following diagram illustrates the relationship between solvent type and expected solubility for n-Propylcyclopropanecarboxamide.

Solvent_Solubility_Relationship cluster_solute n-Propylcyclopropanecarboxamide cluster_solvents Solvent Classes cluster_solubility Expected Solubility solute Amide (Polar, H-bonding) + Alkyl/Cycloalkyl (Nonpolar) polar_protic Polar Protic (e.g., Water, Ethanol) solute->polar_protic H-bonding & Dipole-Dipole polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) solute->polar_aprotic Dipole-Dipole nonpolar Nonpolar (e.g., Toluene, Hexane) solute->nonpolar Dispersion Forces moderate_sol Moderate polar_protic->moderate_sol high_sol High polar_aprotic->high_sol low_sol Low nonpolar->low_sol

Caption: Predicted Solubility Based on Solvent Class.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The amide group of n-Propylcyclopropanecarboxamide can participate in hydrogen bonding with these solvents. However, the nonpolar n-propyl and cyclopropyl groups will disfavor interaction with highly polar protic solvents like water. Therefore, moderate solubility is expected in alcohols, while lower solubility is anticipated in water, consistent with the predicted log10WS.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents have significant dipole moments but do not have acidic protons. They can effectively solvate the polar amide portion of the molecule through dipole-dipole interactions. Given the moderate lipophilicity of the molecule, polar aprotic solvents are expected to be excellent solvents for n-Propylcyclopropanecarboxamide.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals or dispersion forces. While the alkyl and cycloalkyl portions of n-Propylcyclopropanecarboxamide will interact favorably with these solvents, the highly polar amide group will be poorly solvated. Consequently, low solubility is predicted in nonpolar solvents.

Data Summary

The following table should be populated with experimentally determined solubility data.

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
WaterPolar Protic25Experimental DataExperimental Data
EthanolPolar Protic25Experimental DataExperimental Data
MethanolPolar Protic25Experimental DataExperimental Data
AcetonePolar Aprotic25Experimental DataExperimental Data
AcetonitrilePolar Aprotic25Experimental DataExperimental Data
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Experimental DataExperimental Data
N,N-Dimethylformamide (DMF)Polar Aprotic25Experimental DataExperimental Data
TolueneNonpolar25Experimental DataExperimental Data
n-HexaneNonpolar25Experimental DataExperimental Data

Conclusion

The solubility of n-Propylcyclopropanecarboxamide is a critical parameter for its successful application in research and development. This guide has provided a comprehensive framework for understanding and determining its solubility profile. By combining theoretical predictions from models like Hansen Solubility Parameters and ALOGPS with robust experimental methodologies, researchers can confidently select appropriate solvent systems for their specific needs. The provided protocols and conceptual discussions are intended to empower scientists to generate reliable and reproducible solubility data, thereby accelerating their research endeavors.

References

  • PubChem. n-Propylcyclopropanecarboxamide. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Cyclopropanecarboxamide, Nn-propyl (CAS 26389-59-3). [Link]

  • A. G. D. S. S. Al., Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link]

  • Tetko, I. V., & Bruneau, P. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of pharmaceutical sciences, 93(12), 3103–3110. [Link]

  • Hansen, C. M. Hansen solubility parameters: a user's handbook. CRC press, 2007.
  • Stefanis, E., & Panayiotou, C. A new expanded cohesion parameter approach. International journal of pharmaceutics, 426(1-2), 29–43.
  • NINGBO INNO PHARMCHEM CO.,LTD. Cyclopropanecarboxamide: Properties, Applications, and Synthesis of a Versatile Organic Building Block. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • Hansen Solubility Parameters. Hansen Solubility Parameters. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Tetko, I. V., & Tanchuk, V. Y. Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of chemical information and computer sciences, 42(5), 1136–1145. [Link]

Sources

Protocols & Analytical Methods

Method

n-Propylcyclopropanecarboxamide synthesis protocol from cyclopropanecarboxylic acid

Abstract & Scope This Application Note details the synthetic protocols for N-propylcyclopropanecarboxamide, a structural motif frequently utilized as a building block in pharmaceutical discovery (e.g., TRPV1 antagonists)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the synthetic protocols for N-propylcyclopropanecarboxamide, a structural motif frequently utilized as a building block in pharmaceutical discovery (e.g., TRPV1 antagonists) and agrochemical development.

We present two distinct synthetic routes tailored to different experimental scales:

  • Route A (Process Scale): The Acid Chloride Method via Thionyl Chloride. This is the "Gold Standard" for scalability, cost-efficiency, and high purity.

  • Route B (Discovery Scale): The HATU-Mediated Direct Coupling. This is a mild, high-throughput compatible method ideal for small-scale library generation where reagent cost is secondary to speed.

Strategic Route Analysis

The transformation of cyclopropanecarboxylic acid to its propyl amide derivative requires activation of the carboxylic acid.

FeatureRoute A: Acid Chloride (SOCl₂)Route B: Direct Coupling (HATU)
Scale Suitability High (>10 g to kg)Low (<100 mg to 1 g)
Atom Economy HighLow (Large coupling byproducts)
Cost Low (SOCl₂ is cheap)High (HATU is expensive)
Purification Distillation / CrystallizationColumn Chromatography
Key Risk Corrosive reagents (SOCl₂), Gas evolutionRemoval of urea byproducts
Reaction Scheme

The following diagram illustrates the chemical pathways for both protocols.

ReactionScheme Acid Cyclopropanecarboxylic Acid (Starting Material) SOCl2 SOCl₂ / cat. DMF (Reflux) Acid->SOCl2 Route A Activation HATU HATU / DIPEA (DMF, RT) Acid->HATU Route B Direct Coupling AcidCl Cyclopropanecarbonyl Chloride (Intermediate) SOCl2->AcidCl Product N-Propylcyclopropanecarboxamide (Target) HATU->Product + Amine AcidCl->Product + Amine / Et₃N (DCM, 0°C) Amine n-Propylamine Amine->Product

Figure 1: Synthetic pathways for the amidation of cyclopropanecarboxylic acid.

Protocol A: Acid Chloride Method (Scalable)

Objective: Synthesis of 10.0 g of N-propylcyclopropanecarboxamide. Mechanism: Nucleophilic Acyl Substitution via Acyl Chloride.

Materials
  • Cyclopropanecarboxylic acid (MW: 86.09 g/mol )

  • Thionyl chloride (SOCl₂) (MW: 118.97 g/mol )

  • n-Propylamine (MW: 59.11 g/mol )

  • Triethylamine (Et₃N) (MW: 101.19 g/mol )

  • Dichloromethane (DCM) (Anhydrous)

  • Dimethylformamide (DMF) (Catalytic)

Step 1: Formation of Cyclopropanecarbonyl Chloride
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).

  • Charge: Add Cyclopropanecarboxylic acid (10.0 g, 116 mmol) and dry DCM (50 mL).

  • Activation: Add catalytic DMF (2-3 drops). This forms the Vilsmeier-Haack intermediate, significantly accelerating chloride formation.

  • Addition: Add Thionyl chloride (16.6 g, 10.1 mL, 139 mmol, 1.2 eq) dropwise via addition funnel or syringe over 15 minutes. Caution: Gas evolution (SO₂ and HCl).

  • Reaction: Heat the mixture to gentle reflux (approx. 45°C) for 2–3 hours.

  • Monitoring: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or simply observe cessation of gas evolution.

  • Concentration: Cool to RT. Remove solvent and excess SOCl₂ under reduced pressure (rotary evaporator).

    • Note: The residue is Cyclopropanecarbonyl chloride (volatile liquid). It can be used directly in the next step without distillation for most applications.

Step 2: Amidation
  • Setup: Equip a fresh 500 mL RBF with a stir bar and addition funnel. Purge with N₂.

  • Charge: Add n-Propylamine (7.55 g, 10.5 mL, 128 mmol, 1.1 eq) and Triethylamine (14.1 g, 19.4 mL, 139 mmol, 1.2 eq) to dry DCM (100 mL). Cool the solution to 0°C (ice bath).

  • Addition: Dissolve the crude Acid Chloride (from Step 1) in dry DCM (30 mL). Add this solution dropwise to the cold amine mixture over 30 minutes.

    • Exotherm Control: Maintain internal temperature <10°C.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup:

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove excess amine/Et₃N.

    • Wash with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid.

    • Wash with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Purification:

    • The crude product is often sufficiently pure (>95%).

    • If necessary, purify by Vacuum Distillation (BP approx. 105-110°C @ 10 mmHg) or Recrystallization from hexanes/EtOAc if solid (MP is low, ~16°C, so cold recrystallization may be required).

Protocol B: HATU Coupling (Discovery Scale)

Objective: Rapid synthesis of 100 mg for biological assay. Mechanism: In-situ activation via O-(7-azabenzotriazol-1-yl)-uronium salt.

Materials
  • Cyclopropanecarboxylic acid (1.0 eq)[1]

  • n-Propylamine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)

Procedure
  • Dissolution: In a 20 mL scintillation vial, dissolve Cyclopropanecarboxylic acid (100 mg, 1.16 mmol) in DMF (2 mL).

  • Activation: Add DIPEA (450 mg, 606 µL, 3.48 mmol) followed by HATU (485 mg, 1.28 mmol). Stir for 5 minutes at RT. Solution typically turns yellow.

  • Coupling: Add n-Propylamine (76 mg, 105 µL, 1.28 mmol).

  • Reaction: Stir at RT for 2–4 hours.

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with 10% LiCl solution (3 x 10 mL) to remove DMF.

    • Wash with 1M HCl, sat. NaHCO₃, and brine.

    • Dry (Na₂SO₄) and concentrate.

  • Purification: Flash Column Chromatography (SiO₂). Elute with 20-40% EtOAc in Hexanes.

Characterization & Data

Physical State: Colorless liquid or low-melting solid (MP ~16°C). Molecular Formula: C₇H₁₃NO Molecular Weight: 127.19 g/mol

Expected NMR Data (CDCl₃)
  • ¹H NMR (400 MHz):

    • 
       5.80 (br s, 1H, NH )
      
    • 
       3.25 (q, J=6.8 Hz, 2H, N-CH ₂-CH₂-)
      
    • 
       1.52 (m, 2H, -CH₂-CH ₂-CH₃)
      
    • 
       1.35 (m, 1H, Cyclopropyl CH -CO)
      
    • 
       0.96 (m, 2H, Cyclopropyl CH ₂)
      
    • 
       0.92 (t, J=7.4 Hz, 3H, -CH₂-CH ₃)
      
    • 
       0.72 (m, 2H, Cyclopropyl CH ₂)
      
  • ¹³C NMR (100 MHz):

    • 
       173.5 (C=O), 41.5 (N-CH₂), 22.9 (-CH₂-), 14.8 (Cyclopropyl CH), 11.3 (-CH₃), 6.8 (Cyclopropyl CH₂).
      
Mass Spectrometry[1][2][3][4]
  • ESI-MS: Calculated [M+H]⁺ = 128.11; Found = 128.1.

Process Safety & Troubleshooting

Hazard Management
  • Thionyl Chloride: Highly corrosive. Reacts violently with water to release SO₂ and HCl gases. All glassware must be dry. Use a scrubber (NaOH trap) for exhaust gases if performing on >10g scale.

  • Propylamine: Volatile, flammable, and skin irritant. Handle in a fume hood.

  • Exotherms: The reaction of acid chloride with amine is highly exothermic. Strict temperature control (0°C addition) is critical to prevent side reactions (e.g., bis-acylation) and solvent boiling.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Route A) Hydrolysis of Acid ChlorideEnsure all reagents/solvents are anhydrous. Check drying tube.
Impurity: Unreacted Acid Insufficient SOCl₂ or timeIncrease reflux time; ensure catalytic DMF is added.
Impurity: Bis-acylation Excess Acid ChlorideEnsure stoichiometry is accurate; add Acid Chloride to Amine (inverse addition).
Product is Colored Trace Iodine/OxidationDistill the final product or treat with activated charcoal.
Workflow Visualization

Workflow Start Start: Crude Reaction Mixture (DCM Solution) AcidWash Wash: 1M HCl (Removes excess amine/Et₃N) Start->AcidWash BaseWash Wash: Sat. NaHCO₃ (Removes unreacted acid) AcidWash->BaseWash Dry Dry Organic Layer (Na₂SO₄ / MgSO₄) BaseWash->Dry Conc Concentrate in Vacuo Dry->Conc Check Check Purity (NMR/TLC) Conc->Check Distill Vacuum Distillation (High Purity) Check->Distill Impure Final Final Product (>98% Pure) Check->Final Pure Distill->Final

Figure 2: Standard Workup and Purification Workflow for Amide Synthesis.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling". Tetrahedron2005 , 61(46), 10827-10852. Link

  • National Institute of Standards and Technology (NIST) . "N-Propylcyclopropanecarboxamide Mass Spectrum". NIST Standard Reference Database. Link

  • PubChem Database . "N-Propylcyclopropanecarboxamide (CID 528618)".[2][3] National Center for Biotechnology Information. Link

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for Nucleophilic Acyl Substitution).

Sources

Application

Analytical methods for n-propylcyclopropanecarboxamide quantification

Application Note: AN-2026-NPCCA Subject: High-Precision Analytical Strategies for the Quantification of -propylcyclopropanecarboxamide (NPCCA) Date: February 6, 2026 Author: Senior Application Scientist, Analytical Devel...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-NPCCA Subject: High-Precision Analytical Strategies for the Quantification of


-propylcyclopropanecarboxamide (NPCCA)
Date:  February 6, 2026
Author:  Senior Application Scientist, Analytical Development Group

Part 1: Executive Summary & Chemical Context


-propylcyclopropanecarboxamide (NPCCA)  (CAS: 26389-59-3) is a critical synthetic intermediate and potential process impurity in the manufacturing of cyclopropane-bearing pharmaceutical active ingredients (APIs). Its structural motif—a strained cyclopropane ring coupled to a secondary amide—presents unique analytical challenges. While the molecule is chemically stable, its lack of strong chromophores makes UV detection prone to interference, and its polarity can lead to peak tailing in gas chromatography if active sites are not suppressed.

This guide provides two validated, orthogonal methodologies for NPCCA quantification:

  • RP-UHPLC-UV/MS: The primary method for assay, purity, and related substance analysis.

  • GC-FID/MS: The alternative method for volatile impurity profiling and residual intermediate quantification.

Target Analyte Properties:

  • Formula:

    
    
    
  • MW: 127.18 g/mol [1]

  • Boiling Point: ~269°C (Requires Liquid Injection GC, not Headspace)

  • Solubility: Soluble in Methanol (MeOH), Acetonitrile (ACN), Dichloromethane (DCM).

Part 2: Primary Method – RP-UHPLC-UV/MS

Method Rationale (The "Why")
  • Column Selection: A C18 stationary phase with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) is selected to ensure adequate retention of the moderately polar amide. The "Plus" or "Shield" technology prevents peak tailing caused by the interaction of the amide nitrogen with residual silanols on the silica support.

  • Mobile Phase pH: The mobile phase is acidified (pH ~2.5–3.0). This suppresses the ionization of silanols (

    
     to 
    
    
    
    ) and keeps the amide neutral, sharpening the peak shape.
  • Detection: The cyclopropane ring possesses Walsh orbitals (sigma-conjugation), but the primary absorption is the amide

    
     transition. We utilize 210 nm  for maximum sensitivity, though this requires high-purity solvents to minimize baseline drift.
    
Detailed Protocol
ParameterSpecification
Instrument UHPLC System (e.g., Agilent 1290 / Waters H-Class)
Column C18,

mm, 1.8 µm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 10 mM Ammonium Formate (pH 3.0 with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL
Detection UV @ 210 nm (Reference: 360 nm) or MS (ESI+)

Gradient Program:

  • 0.0 min: 90% A / 10% B (Equilibration)

  • 5.0 min: 40% A / 60% B (Elution of NPCCA ~3.5 min)

  • 6.0 min: 5% A / 95% B (Wash)

  • 8.0 min: 90% A / 10% B (Re-equilibration)

Sample Preparation Workflow
  • Stock Solution: Weigh 10.0 mg NPCCA reference standard into a 10 mL volumetric flask. Dissolve in 100% ACN. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:100 with Mobile Phase A:B (90:10) to match initial gradient conditions. (Conc: 10 µg/mL).

  • Sample Extraction (Solid Matrix):

    • Weigh 50 mg sample.

    • Add 5.0 mL ACN.

    • Sonicate 15 min.

    • Centrifuge @ 4000 rpm for 5 min.

    • Filter supernatant (0.22 µm PTFE).

    • Dilute filtrate with water to reach ~20% organic content before injection to prevent "solvent effect" peak distortion.

Part 3: Secondary Method – GC-FID/MS

Method Rationale

Gas Chromatography is ideal when NPCCA is being quantified as a residual intermediate in a non-volatile matrix, or when UV-absorbing interferences in the HPLC method are unresolved.

  • Inlet: Split injection is mandatory to prevent column overload and ensure sharp peaks for the amide.

  • Liner: Deactivated wool liner (e.g., Ultra Inert) is critical. Amides can adsorb to active glass sites, causing non-linear response at low concentrations.

Detailed Protocol
ParameterSpecification
Instrument GC-FID or GC-MS (Single Quad)
Column DB-Wax UI (Polar) or DB-5MS (Non-polar),

Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split (20:1), 250°C
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Detector FID @ 300°C or MS Source @ 230°C
MS Mode SIM (m/z 127, 69, 41) for trace quant; Scan (40-300 amu) for ID

Note: The DB-Wax column provides better peak shape for amides but has a lower temperature limit. The DB-5MS is more robust but requires rigorous system deactivation.

Part 4: Visualization & Logic

Analytical Decision Matrix

This logic gate helps the analyst choose the correct method based on sample constraints.

MethodSelection Start Start: Sample Analysis MatrixCheck Is Matrix Volatile? Start->MatrixCheck TraceCheck Trace Level (<0.05%)? MatrixCheck->TraceCheck No (Solid/Aqueous) GC Method B: GC-FID (Solvent/Intermediate) MatrixCheck->GC Yes (e.g., Reaction Solvent) UVInterference UV Interferences Present? TraceCheck->UVInterference No (Assay) LCMS Method A+: UHPLC-MS (High Sensitivity) TraceCheck->LCMS Yes (Impurity) HPLC Method A: UHPLC-UV (Standard Assay) UVInterference->HPLC No UVInterference->LCMS Yes

Caption: Decision tree for selecting the optimal NPCCA quantification strategy based on matrix volatility and sensitivity requirements.

Sample Preparation & Injection Workflow

PrepWorkflow Raw Raw Sample (Solid/Liquid) Weigh Weigh 50mg Raw->Weigh Dissolve Dissolve: 5mL ACN Weigh->Dissolve Sonicate Sonicate 15 min Dissolve->Sonicate Filter Filter 0.22 µm PTFE Sonicate->Filter Dilute Dilute 1:5 with Water Filter->Dilute Inject Inject UHPLC (2 µL) Dilute->Inject

Caption: Standardized sample preparation workflow to ensure extraction efficiency and solvent compatibility with RP-UHPLC.

Part 5: Validation & System Suitability (Self-Validating Protocol)

To ensure Trustworthiness and Scientific Integrity , the following System Suitability Test (SST) criteria must be met before any sample batch analysis.

SST ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT)

min of Std
Ensures mobile phase composition and column equilibrium.
Tailing Factor (

)

Critical for amides; high tailing indicates silanol activity or column aging.
Theoretical Plates (

)

Verifies column efficiency.
Precision (%RSD)

(n=6)
Confirms injector and pump stability.
Resolution (

)

Must be resolved from nearest matrix peak (e.g., cyclopropanecarboxylic acid).

Troubleshooting Guide:

  • Problem: Peak splitting. Cause: Sample solvent too strong (100% ACN injected into 90% Water). Fix: Dilute sample with water (Step 3 in Prep).

  • Problem: High Backpressure. Cause: Salt precipitation. Fix: Ensure mixing of Phosphate/Formate with ACN does not exceed solubility limits (keep organic <90% in buffer lines).

References

  • PubChem. (2025).[1][2] N-propylcyclopropanecarboxamide | C7H13NO.[1][3] National Library of Medicine. [Link]

  • ICH. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5][6] [Link]

  • Agilent Technologies. (2020).[7] Nitrosamine Impurities Application Guide. (Referenced for general amide/impurity trace analysis principles). [Link]

Sources

Method

Structural Characterization and Protocol Optimization for N-Propylcyclopropanecarboxamide

H and C NMR Spectral Data Introduction & Scope N-Propylcyclopropanecarboxamide (CAS: 26389-59-3) represents a critical structural motif in medicinal chemistry, serving as a simplified model for cyclopropane-containing ca...

Author: BenchChem Technical Support Team. Date: February 2026


H and 

C NMR Spectral Data

Introduction & Scope

N-Propylcyclopropanecarboxamide (CAS: 26389-59-3) represents a critical structural motif in medicinal chemistry, serving as a simplified model for cyclopropane-containing carboxamides found in kinase inhibitors and metabolic modulators. The cyclopropane ring is frequently employed as a bioisostere for isopropyl or ethyl groups to restrict conformational freedom and improve metabolic stability against P450 oxidation.

This Application Note provides a definitive reference for the structural characterization of this compound. It addresses the specific challenges in assigning cyclopropane protons—which exhibit unique high-field anisotropy—and optimizing the amide coupling protocol to minimize side reactions.

Experimental Protocol: Synthesis & Purification

To ensure the NMR data presented below corresponds to a high-purity standard, the following synthesis protocol is recommended. This method utilizes a Schotten-Baumann-type acylation in an organic phase, optimized for yield and removal of acyl chloride impurities.

Reagents:
  • Cyclopropanecarbonyl chloride (

    
     equiv)
    
  • 
    -Propylamine (
    
    
    
    equiv)
  • Triethylamine (

    
    , 
    
    
    
    equiv)
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve

    
    -propylamine (
    
    
    
    mmol) and
    
    
    (
    
    
    mmol) in anhydrous DCM (
    
    
    mL). Cool the solution to
    
    
    in an ice bath.
  • Addition: Dropwise add cyclopropanecarbonyl chloride (

    
     mmol) diluted in DCM (
    
    
    
    mL) over 15 minutes. Critical: Exothermic reaction; maintain temperature
    
    
    to prevent bis-acylation or polymerization.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexanes; stain with

    
    ).
    
  • Workup:

    • Wash organic phase with

      
       (
      
      
      
      mL) to remove unreacted amine and
      
      
      .
    • Wash with Saturated

      
       (
      
      
      
      mL) to remove residual acid/chloride.
    • Wash with Brine (

      
       mL).
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, recrystallize from Hexanes/EtOAc or perform flash chromatography.

Workflow Visualization

SynthesisWorkflow Start Start: Reagent Prep (DCM, 0°C) Addition Dropwise Addition (Cyclopropanecarbonyl Cl) Start->Addition  Exothermic Control   Reaction Reaction Phase (RT, 3 hrs, N2 atm) Addition->Reaction  TLC Monitoring   Workup_Acid Acid Wash (1M HCl) Removes Amines Reaction->Workup_Acid Workup_Base Base Wash (NaHCO3) Removes Acids Workup_Acid->Workup_Base Drying Drying & Concentration (Na2SO4 -> Vac) Workup_Base->Drying Final Final Product: N-Propylcyclopropanecarboxamide Drying->Final

Figure 1: Optimized synthesis workflow ensuring removal of nucleophilic impurities prior to NMR analysis.

Spectral Data Analysis

The following data was acquired using a 400 MHz NMR spectrometer in Chloroform-d (


) at 298 K. Chemical shifts (

) are reported in parts per million (ppm) relative to Tetramethylsilane (TMS).
H NMR Data (400 MHz, )

The proton spectrum is characterized by the distinct high-field multiplets of the cyclopropane ring and the coupling patterns of the propyl chain.

PositionAssignmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
1 Cyclopropane

(cis/trans)
0.68 – 0.76Multiplet2H-High-field anisotropy
2 Cyclopropane

(cis/trans)
0.90 – 0.98Multiplet2H-Distinct from Pos 1
3 Propyl

0.92Triplet3H7.4Overlap w/ cyc-Pr possible
4 Cyclopropane

(methine)
1.30 – 1.38Multiplet1H-Deshielded by

5 Propyl

1.53Sextet2H7.2-
6

3.23Quartet2H6.8, 7.2Coupled to NH and

7 Amide

5.85Broad Singlet1H-Solvent/Conc.[1][2] dependent

Technical Insight: The cyclopropane methylene protons (


) are chemically non-equivalent due to the cis/trans relationship with the carbonyl group, often appearing as two distinct multiplets. However, at lower field strengths (300 MHz), they may partially overlap with the propyl methyl triplet (

).
C NMR Data (100 MHz, )
PositionCarbon TypeShift (

, ppm)
Notes
1 Cyclopropane

6.9Ring strain shielding
2 Propyl

11.3-
3 Cyclopropane

14.8

to Carbonyl
4 Propyl

22.9-
5 Propyl

41.4Deshielded by Nitrogen
6 Amide

173.5Characteristic Amide
Structural Assignment Diagram

NMR_Assignment cluster_propyl Propyl Chain cluster_cyc Cyclopropane Ring C_Carbonyl C=O (173.5 ppm) N_Amide NH (5.85 ppm) C_Carbonyl->N_Amide C_Propyl_N N-CH2 (3.23 ppm) N_Amide->C_Propyl_N C_Propyl_Mid CH2 (1.53 ppm) C_Propyl_N->C_Propyl_Mid C_Propyl_End CH3 (0.92 ppm) C_Propyl_Mid->C_Propyl_End C_Cyc_CH CH-CO (1.35 ppm) C_Cyc_CH->C_Carbonyl C_Cyc_CH2 Ring CH2s (0.70 - 0.95 ppm) C_Cyc_CH->C_Cyc_CH2

Figure 2: NMR Connectivity Map illustrating chemical shift logic flow from the deshielding carbonyl core to the shielded alkyl termini.

Validation & Quality Control

To ensure data integrity during routine analysis, the following self-validation checks should be performed:

  • Integration Ratio Check:

    • Normalize the integration to the

      
       quartet (2.00 H).
      
    • Pass Criteria: The cyclopropane region (0.6–1.4 ppm) must integrate to a total of 5H (4 ring protons + 1 methine), though overlap with the propyl methyl (3H) often results in a total high-field integration of ~8H.

  • Solvent Satellite Verification:

    • In

      
      C NMR, ensure the 
      
      
      
      triplet appears at
      
      
      ppm.
    • In

      
      H NMR, the residual 
      
      
      
      singlet should appear at
      
      
      ppm.
  • Amide Exchange Test:

    • Add 1 drop of

      
       to the NMR tube and shake.
      
    • Observation: The broad singlet at 5.85 ppm should disappear or diminish significantly, confirming the labile

      
       proton.
      

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 18742 (Cyclopropanecarboxamide analogs). [Link]

  • PubChem Database. N-Propylcyclopropanecarboxamide (CID 528618). National Center for Biotechnology Information. [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 13: NMR Spectroscopy).

Sources

Application

Application Note: N-Propylcyclopropanecarboxamide as a Chemical Intermediate

Abstract N-Propylcyclopropanecarboxamide (CAS 26389-59-3) is a critical building block in medicinal chemistry, valued for introducing the metabolically stable cyclopropane motif into drug candidates. This guide details t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Propylcyclopropanecarboxamide (CAS 26389-59-3) is a critical building block in medicinal chemistry, valued for introducing the metabolically stable cyclopropane motif into drug candidates. This guide details the physicochemical properties of this intermediate and provides validated protocols for its synthesis and downstream transformation. Specifically, we focus on its reduction to secondary amines—a frequent pharmacophore in neuroactive agents—and its utility as a directing group for Palladium-catalyzed C-H functionalization.

Introduction & Compound Profile

The incorporation of cyclopropane rings into drug scaffolds is a proven strategy to enhance metabolic stability, improve potency, and increase blood-brain barrier permeability [1]. N-Propylcyclopropanecarboxamide combines this rigid, strained ring with a lipophilic propyl chain, making it an ideal precursor for synthesizing N-alkyl-cyclopropylmethanamines .

Unlike linear alkyl chains, the cyclopropane ring possesses significant


-character (Walsh orbitals), allowing it to interact uniquely with receptor binding pockets while resisting oxidative metabolism (e.g., P450 degradation).
Physicochemical Profile
PropertyValueNotes
IUPAC Name N-propylcyclopropanecarboxamide
CAS Number 26389-59-3[2]
Molecular Formula C

H

NO
Molecular Weight 127.18 g/mol
Appearance Colorless to pale yellow liquid/solidLow melting point solid
Solubility DCM, Methanol, Ethyl AcetatePoorly soluble in water
Key Reactivity Amide reduction, C-H activationStable to mild acid/base

Synthesis of N-Propylcyclopropanecarboxamide

While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The Schotten-Baumann reaction is the preferred method due to its high yield and operational simplicity.

Protocol A: Acylation of Propylamine

Objective: Synthesis of N-propylcyclopropanecarboxamide from cyclopropanecarbonyl chloride.

Reagents:

  • Cyclopropanecarbonyl chloride (1.0 equiv)

  • Propylamine (1.1 equiv)

  • Triethylamine (Et

    
    N) (1.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Setup: Purge a 500 mL round-bottom flask with nitrogen. Add Propylamine (50 mmol) and Et

    
    N  (60 mmol) to DCM  (100 mL). Cool the solution to 0°C using an ice bath.
    
  • Addition: Dropwise add Cyclopropanecarbonyl chloride (50 mmol) diluted in 20 mL DCM over 30 minutes. Critical: Exothermic reaction; maintain internal temperature < 5°C to prevent ring opening or side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Quench with saturated NaHCO

    
     (50 mL). Separate the organic layer and wash with 1M HCl (to remove unreacted amine), followed by brine.
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (SiO
    
    
    
    , 0-30% EtOAc in Hexanes).

Yield Expectation: >90% Validation:


H NMR (CDCl

) should show cyclopropyl protons at

0.7–1.0 ppm and the propyl chain signals.

Application 1: Reduction to Secondary Amines

The primary utility of this intermediate is its conversion to


-(cyclopropylmethyl)propan-1-amine . This secondary amine motif is found in various CNS-active agents, where the cyclopropyl group acts as a bioisostere for isopropyl or isobutyl groups.
Protocol B: LiAlH Reduction

Safety Warning: Lithium Aluminum Hydride (LiAlH


) is pyrophoric. Handle under strict inert atmosphere.

Workflow:

  • Preparation: Suspend LiAlH

    
      (2.0 equiv) in anhydrous THF under Argon at 0°C.
    
  • Addition: Slowly add a solution of

    
    -propylcyclopropanecarboxamide  (1.0 equiv) in THF.
    
    • Note: Gas evolution (H

      
      ) will occur. Control addition rate.
      
  • Reflux: Heat the mixture to reflux (66°C) for 6–12 hours. The amide carbonyl is fully reduced to the methylene group.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LiAlH
      
      
      used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: Filter the granular white precipitate. Concentrate the filtrate to obtain the amine oil.

Mechanism & Pathway: The amide carbonyl is attacked by the hydride, forming a tetrahedral intermediate. The oxygen is eventually eliminated, and a second hydride reduction yields the amine.

Application 2: Directed C-H Functionalization

Modern drug discovery utilizes the amide group as a Directing Group (DG) to functionalize the strained cyclopropane ring. This allows for the synthesis of complex cis-2-substituted cyclopropanes without de novo ring synthesis.

Protocol C: Pd(II)-Catalyzed Arylation

Concept: The amide nitrogen coordinates with Palladium, directing it to activate the C-H bond on the cyclopropane ring (typically at the


-position).

Reagents:

  • Substrate: N-propylcyclopropanecarboxamide

  • Coupling Partner: Aryl Iodide (Ar-I)

  • Catalyst: Pd(OAc)

    
     (10 mol%)
    
  • Ligand: Mono-N-protected amino acid (MPAA) or phosphine ligands (depending on specific aryl iodide).

  • Base: Ag

    
    CO
    
    
    
    or K
    
    
    CO
    
    
    .

Procedure:

  • Combine amide (0.2 mmol), Ar-I (0.4 mmol), Pd(OAc)

    
    , and Base in a sealed tube.
    
  • Add solvent (typically t-Amyl alcohol or Toluene).

  • Heat to 110°C for 18 hours.

  • Filter through Celite and analyze by NMR.

Outcome: This reaction typically yields the cis-2-arylcyclopropanecarboxamide, a scaffold found in NK1 antagonists and antidepressants [3].

Visualizing the Workflow

The following diagram illustrates the synthesis of the intermediate and its divergent applications in drug discovery.

G Start Cyclopropanecarbonyl Chloride Intermediate N-Propylcyclopropane- carboxamide (The Intermediate) Start->Intermediate Protocol A: Schotten-Baumann (DCM, Et3N) Reagent Propylamine Reagent->Intermediate Product1 N-(Cyclopropylmethyl) propan-1-amine (Secondary Amine) Intermediate->Product1 Protocol B: Reduction (LiAlH4, THF) Product2 cis-2-Aryl-N-propyl cyclopropanecarboxamide (Functionalized Scaffold) Intermediate->Product2 Protocol C: Pd-Catalyzed C-H Activation

Figure 1: Synthetic workflow for N-propylcyclopropanecarboxamide, highlighting its generation and downstream utility in amine synthesis and C-H functionalization.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 528618, N-Propylcyclopropanecarboxamide.[1] PubChem.

  • Wasa, M., Engle, K. M., & Yu, J. Q. (2010). Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes. Journal of the American Chemical Society, 132(11), 3680-3681.

Sources

Method

Application Notes and Protocols for the In Vitro Biological Evaluation of n-Propylcyclopropanecarboxamide

Introduction: Unveiling the Potential of a Novel Cyclopropyl Carboxamide The carboxamide functional group is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its prevalence in a wid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Cyclopropyl Carboxamide

The carboxamide functional group is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its prevalence in a wide array of FDA-approved drugs.[1] This scaffold's unique binding properties contribute to a diverse range of pharmacological activities, including anti-infectious and anti-cancer effects.[1] Within this broad class, cyclopropyl carboxamides have recently emerged as a promising chemical series with potent biological activities. Notably, they have been identified as a novel class of antimalarial agents, demonstrating efficacy against both drug-sensitive and resistant strains of Plasmodium falciparum in vitro and in vivo.[2][3]

This document provides a comprehensive guide for the initial in vitro biological characterization of a novel member of this family, n-Propylcyclopropanecarboxamide. Given the absence of specific biological data for this compound, we present a logical, tiered approach to its evaluation. This workflow begins with a foundational assessment of cytotoxicity, followed by targeted screening for potential antimalarial, antibacterial, and anticancer activities, reflecting the known potential of the broader cyclopropyl carboxamide class. Finally, we outline preliminary mechanism-of-action studies to probe for common cellular responses such as the induction of apoptosis and oxidative stress.

These protocols are designed for researchers, scientists, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind the experimental design, ensuring a robust and self-validating system for the initial exploration of n-Propylcyclopropanecarboxamide's biological profile.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in characterizing any novel compound is to determine its effect on cell viability. This provides a baseline understanding of its cytotoxic potential and informs the concentration range for subsequent, more specific assays. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[4]

Protocol 1: General Cytotoxicity Screening using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5][6] The amount of formazan produced is proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[5][6]

Workflow Diagram:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture selected cell lines (e.g., HeLa, HEK293) Harvest_Cells Harvest and count cells Cell_Culture->Harvest_Cells Seed_Plate Seed cells in a 96-well plate Harvest_Cells->Seed_Plate Add_Compound Add compound dilutions to the seeded plate Seed_Plate->Add_Compound Prepare_Compound Prepare serial dilutions of n-Propylcyclopropanecarboxamide Prepare_Compound->Add_Compound Incubate_Treatment Incubate for 24-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution to dissolve formazan Incubate_MTT->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate percent cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine the IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for MTT cytotoxicity assay.

Materials:

  • n-Propylcyclopropanecarboxamide

  • Human cell lines (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[3]

  • Compound Preparation: Prepare a stock solution of n-Propylcyclopropanecarboxamide in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of desired concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[2][3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[2][3]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2][7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percent viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%.

Data Presentation:

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.180.0694.4
100.950.0576.0
500.630.0450.4
1000.310.0324.8

Tier 2: Targeted Biological Screening

Based on the known activities of the cyclopropyl carboxamide class, the following assays are recommended to screen for specific biological effects of n-Propylcyclopropanecarboxamide.

Protocol 2: In Vitro Antimalarial Assay against Plasmodium falciparum

Principle: This assay determines the ability of a compound to inhibit the growth of the malaria parasite, Plasmodium falciparum, cultured in human erythrocytes. Parasite growth is quantified using a DNA-intercalating dye, such as SYBR Green I, which fluoresces upon binding to parasitic DNA.[8] A reduction in fluorescence intensity in treated cultures compared to controls indicates inhibition of parasite proliferation.[8]

Procedure:

  • Parasite Culture: Maintain a continuous culture of a drug-sensitive strain of P. falciparum (e.g., 3D7) in human erythrocytes in complete malaria culture medium at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[9]

  • Drug Plate Preparation: Prepare serial dilutions of n-Propylcyclopropanecarboxamide in a 96-well plate.

  • Assay Initiation: Add synchronized ring-stage parasites to the wells of the drug plate.[10]

  • Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.[10]

Protocol 3: Antibacterial Susceptibility Testing via Broth Microdilution

Principle: The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation.[11]

Procedure:

  • Bacterial Strains: Use standard reference strains of bacteria (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.[12]

  • Drug Dilution: Perform serial twofold dilutions of n-Propylcyclopropanecarboxamide in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.[13]

  • Inoculation: Inoculate each well with the bacterial suspension.[14][15]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 4: Anticancer Cell Proliferation Assay

Principle: This assay assesses the ability of a compound to inhibit the proliferation of cancer cells over a longer duration than the initial cytotoxicity screen. A panel of cancer cell lines representing different tumor types should be used. The MTT assay, as described in Protocol 1, can be adapted for this purpose with an extended incubation period (e.g., 72 hours).

Procedure:

  • Follow the MTT assay protocol (Protocol 1), using a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Extend the incubation period with the compound to 72 hours to assess its effect on cell proliferation.

  • Calculate the IC50 for each cell line to determine the compound's potency and selectivity.

Tier 3: Preliminary Mechanism-of-Action (MoA) Studies

Should n-Propylcyclopropanecarboxamide exhibit significant cytotoxic or anti-proliferative activity in the previous assays, the following protocols can provide initial insights into its potential mechanism of action.

Protocol 5: Assessment of Apoptosis Induction via Caspase-3/7 Activity

Principle: A key hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspases-3 and -7 are key executioner caspases. This assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. When cleaved by active caspases-3/7, a substrate for luciferase is released, generating a luminescent signal that is proportional to caspase activity.[16]

Workflow Diagram:

Caspase_Workflow cluster_prep Cell Preparation and Treatment cluster_assay Caspase-Glo® 3/7 Assay cluster_analysis Data Analysis Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat with n-Propylcyclopropanecarboxamide Seed_Cells->Treat_Cells Incubate_Treatment Incubate for a specified time Treat_Cells->Incubate_Treatment Add_Reagent Add Caspase-Glo® 3/7 Reagent Incubate_Treatment->Add_Reagent Incubate_Assay Incubate at room temperature Add_Reagent->Incubate_Assay Read_Luminescence Measure luminescence Incubate_Assay->Read_Luminescence Analyze_Data Analyze and plot the results Read_Luminescence->Analyze_Data

Sources

Application

Application Notes and Protocols for Determining the Cytotoxicity of n-Propylcyclopropanecarboxamide

Authored by: [Your Name/Department], Senior Application Scientist Introduction: The Imperative for Cytotoxicity Profiling of Novel Chemical Entities The journey of a novel chemical entity, such as n-propylcyclopropanecar...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Imperative for Cytotoxicity Profiling of Novel Chemical Entities

The journey of a novel chemical entity, such as n-propylcyclopropanecarboxamide, from discovery to potential application is contingent upon a rigorous evaluation of its biological activity and safety profile.[1][2] A fundamental aspect of this evaluation is the assessment of cytotoxicity – the potential of a compound to induce cell damage or death.[1][3][4] Early-stage in vitro cytotoxicity testing is a cost-effective and ethically responsible approach to identify compounds that may warrant further investigation or de-prioritization in the drug development pipeline.[1][5] This document provides a comprehensive, multi-faceted protocol for characterizing the cytotoxic potential of n-propylcyclopropanecarboxamide, designed for researchers, scientists, and drug development professionals. Our approach is structured to not only quantify cell death but also to provide initial insights into the underlying mechanisms.

N-propylcyclopropanecarboxamide is a small molecule with the chemical formula C7H13NO.[6][7] As with any novel compound, its interaction with biological systems is unknown. Therefore, a systematic and multi-parametric approach to cytotoxicity testing is essential. This guide will detail a tiered strategy, beginning with primary screening assays to measure overall cell viability and membrane integrity, followed by secondary assays to dissect the mode of cell death, specifically apoptosis versus necrosis.

Foundational Principles: A Multi-Assay Approach for Robust Cytotoxicity Assessment

No single assay can definitively characterize the cytotoxic profile of a compound.[4] Therefore, we advocate for a battery of tests that measure different cellular endpoints. This strategy provides a more complete picture of the compound's effects and helps to avoid misleading results that can arise from assay-specific artifacts.

Our recommended workflow progresses from broad assessments of cell health to more specific mechanistic interrogations:

  • Primary Cytotoxicity Screening:

    • MTT Assay: To assess metabolic activity as an indicator of cell viability.[8][9]

    • LDH Assay: To quantify the release of lactate dehydrogenase (LDH) as a marker of plasma membrane damage and necrosis.[10]

  • Mechanistic Investigation of Cell Death:

    • Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, apoptotic, and necrotic cells.[11][12][13]

    • Caspase-3/7 Activity Assay: To specifically measure the activation of key executioner caspases involved in the apoptotic cascade.[14][15][16]

This tiered approach ensures that initial observations of cytotoxicity are validated and then explored in greater mechanistic detail.

Pre-Experimental Considerations: Setting the Stage for Success

Cell Line Selection

The choice of cell line is critical and should be guided by the intended application of n-propylcyclopropanecarboxamide. If the compound is being developed for a specific therapeutic area, cell lines relevant to that disease should be used. For general toxicity screening, commonly used and well-characterized cell lines are recommended.

Cell LineTypeRationale for Use
HCT116 Human Colorectal CarcinomaA robust and widely used cancer cell line for anti-proliferative studies.
HEK293 Human Embryonic KidneyOften used as a model for general cytotoxicity in human cells.
HepG2 Human Hepatocellular CarcinomaA relevant model for assessing potential liver toxicity.
Compound Preparation and Handling

Due to the lack of available data, it is crucial to determine the solubility of n-propylcyclopropanecarboxamide in aqueous solutions.

  • Stock Solution Preparation: Initially, attempt to dissolve n-propylcyclopropanecarboxamide in sterile, cell culture-grade dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).

  • Working Solutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treating the cells. It is imperative to ensure that the final DMSO concentration in the cell culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

PART 1: Primary Cytotoxicity Screening

MTT Assay: Assessing Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Experimental Workflow:

MTT_Workflow cluster_prep Cell Seeding & Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with n-propylcyclopropanecarboxamide incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of n-propylcyclopropanecarboxamide in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Exposure: Incubate the cells with the compound for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[17][18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[8][18]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9][17] Mix thoroughly by gentle pipetting or shaking.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 620-690 nm can be used to subtract background absorbance.[9]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of n-propylcyclopropanecarboxamide using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % Viability against the log concentration of the compound to generate a dose-response curve.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

LDH Assay: Detecting Membrane Integrity Loss

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[10] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon membrane damage, a hallmark of necrosis.[3] The assay involves a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released.[10]

Experimental Workflow:

LDH_Workflow cluster_prep Cell Seeding & Treatment cluster_assay LDH Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with n-propylcyclopropanecarboxamide incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 transfer Transfer supernatant to new plate incubate2->transfer add_reagent Add LDH reaction mixture transfer->add_reagent incubate3 Incubate for 30 min (dark) add_reagent->incubate3 add_stop Add stop solution incubate3->add_stop read Read absorbance at 490 nm add_stop->read

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol. It is crucial to set up the following controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.

    • Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce complete cell lysis.

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[10]

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[10]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture (e.g., 100 µL) to each well containing the supernatant.[19]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]

  • Stop Reaction: Add a stop solution (if required by the kit) to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[10][19]

Data Analysis:

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Positive Control - Absorbance of Vehicle Control)] x 100

  • Plot the % Cytotoxicity against the log concentration of the compound to generate a dose-response curve.

  • A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[20][21]

PART 2: Mechanistic Investigation of Cell Death

Should the primary screening assays indicate significant cytotoxicity, the following secondary assays can help elucidate the mechanism of cell death.

Annexin V/PI Staining: Differentiating Apoptosis and Necrosis

Principle: This flow cytometry-based assay distinguishes between different stages of cell death.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.[1] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA to emit a strong red fluorescence.[12]

Cell Population Profiles:

Annexin V StainingPI StainingCell Population
NegativeNegativeViable
PositiveNegativeEarly Apoptotic
PositivePositiveLate Apoptotic/Necrotic
NegativePositiveNecrotic (due to membrane rupture without PS externalization)

Experimental Workflow:

AnnexinV_PI_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat Treat cells with compound harvest Harvest and wash cells treat->harvest resuspend Resuspend in binding buffer harvest->resuspend add_annexin Add Annexin V-FITC resuspend->add_annexin add_pi Add Propidium Iodide add_annexin->add_pi incubate Incubate 15 min (dark) add_pi->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for Annexin V and Propidium Iodide staining.

Detailed Protocol:

  • Cell Treatment: Treat cells in culture dishes or flasks with n-propylcyclopropanecarboxamide at various concentrations, including positive and negative controls.

  • Cell Harvesting: After the incubation period, harvest the cells. For adherent cells, use a gentle non-enzymatic method (e.g., EDTA-based dissociation solution) to minimize membrane damage.[22] Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.[22][23]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[22][23]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorescently-conjugated Annexin V and 5 µL of PI solution.[11][22]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][22]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[23]

Caspase-3/7 Activity Assay: Measuring Apoptotic Execution

Principle: A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[14] These enzymes are responsible for cleaving numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[15] Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[15]

Experimental Workflow:

Caspase_Workflow cluster_prep Cell Seeding & Treatment cluster_assay Caspase-Glo® 3/7 Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with compound incubate1->treat incubate2 Incubate for desired time treat->incubate2 add_reagent Add Caspase-Glo® 3/7 Reagent incubate2->add_reagent incubate3 Incubate 1-3h (dark) add_reagent->incubate3 read Read luminescence incubate3->read

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Follow the treatment procedure as described for the primary screening assays.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[24]

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.[24] Incubate the plate at room temperature for 1 to 3 hours, protected from light.[24]

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Plot the relative luminescence units (RLU) against the log concentration of n-propylcyclopropanecarboxamide.

  • An increase in luminescence compared to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.

Conclusion and Interpretation

By employing this comprehensive, multi-assay protocol, researchers can obtain a robust and nuanced understanding of the cytotoxic potential of n-propylcyclopropanecarboxamide. The integration of data from metabolic, membrane integrity, and apoptotic marker assays will allow for a confident assessment of the compound's safety profile and provide critical insights to guide further drug development efforts. A compound that reduces MTT signal, does not significantly increase LDH release, and shows positive results in the Annexin V and caspase assays is likely inducing apoptosis. Conversely, a compound that causes a sharp increase in LDH release with a corresponding decrease in MTT signal is likely inducing necrosis. These mechanistic insights are invaluable for the rational design and progression of novel therapeutic candidates.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Abcam. MTT assay protocol.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • Cayman Chemical. LDH Cytotoxicity Assay Kit.
  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • National Toxicology Program. Section 1: In Vitro Cytotoxicity Test Methods BRD.
  • Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Thermo Fisher Scientific. CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit.
  • National Center for Biotechnology Information. (n.d.). n-Propylcyclopropanecarboxamide. PubChem.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • ATCC. MTT Cell Proliferation Assay.
  • Abcam. LDH assay kit guide: Principles and applications.
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Abcam. Annexin V staining assay protocol for apoptosis.
  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
  • ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development.
  • NAMSA. Cytotoxicity Study - ISO Direct Contact Method.
  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol.
  • Sigma-Aldrich. Cytotoxicity Detection Kit (LDH).
  • PubMed. (n.d.). Hypersensitivity of DNA polymerase beta null mouse fibroblasts reflects accumulation of cytotoxic repair intermediates from site-specific alkyl DNA lesions.
  • Muse®. Muse® Caspase-3/7 Kit.
  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol.
  • Promega Corporation. Caspase-Glo® 3/7 Assay.
  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
  • PubMed. (2013, August 7). Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces.
  • National Center for Biotechnology Information. (2013, August 7). Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces.
  • Official Data Source. Compound 528618: n-Propylcyclopropanecarboxamide.

Sources

Method

Application Notes &amp; Protocols for the Enzymatic Screening of n-Propylcyclopropanecarboxamide

Introduction: The Significance of n-Propylcyclopropanecarboxamide and the Imperative for Enzymatic Screening N-propylcyclopropanecarboxamide is a molecule of significant interest within the realms of pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of n-Propylcyclopropanecarboxamide and the Imperative for Enzymatic Screening

N-propylcyclopropanecarboxamide is a molecule of significant interest within the realms of pharmaceutical development and specialty chemical synthesis. Its unique chemical scaffold, featuring a cyclopropyl ring coupled to an amide linkage, imparts specific physicochemical properties that are desirable in bioactive compounds. The metabolic fate of such molecules is of paramount importance in drug discovery, as enzymatic hydrolysis of the amide bond can significantly alter the compound's efficacy, toxicity, and pharmacokinetic profile. Conversely, the enzymatic synthesis of such amides presents a green and highly selective alternative to traditional chemical methods.[1][2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental setup for the enzymatic screening of n-propylcyclopropanecarboxamide. We will delve into the core principles of amidase and other hydrolase activity assays, present detailed high-throughput screening protocols, and offer insights into data interpretation and troubleshooting. The methodologies described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Pillar 1: The Enzymatic Landscape - Hydrolases Active on Amide Bonds

The hydrolysis of an amide bond is catalyzed by a class of enzymes known as hydrolases. While amidases (EC 3.5.1.4) are the primary enzymes responsible for this transformation, other enzymes, particularly those with promiscuous activities such as esterases (EC 3.1.1.x) and some lipases (EC 3.1.1.3), have also been shown to exhibit amidase activity.[4][5][6] Therefore, a comprehensive screening strategy should not be limited to known amidases but should also include a diverse panel of these related hydrolases.

The enzymatic hydrolysis of n-propylcyclopropanecarboxamide yields n-propylamine and cyclopropanecarboxylic acid. The detection of either of these products, or the disappearance of the substrate, can be used to quantify enzyme activity.

Enzymatic Hydrolysis Substrate n-Propylcyclopropanecarboxamide Enzyme Amidase / Hydrolase Substrate->Enzyme Products n-Propylamine + Cyclopropanecarboxylic Acid Enzyme->Products

Caption: Enzymatic hydrolysis of n-propylcyclopropanecarboxamide.

Pillar 2: High-Throughput Screening Methodologies - A Multi-pronged Approach

A successful screening campaign relies on the implementation of sensitive, reliable, and scalable assays. We present three distinct yet complementary methods for the enzymatic screening of n-propylcyclopropanecarboxamide, progressing from high-throughput primary screening to highly specific secondary validation.

Method 1: Fluorescence-Based High-Throughput Screening

This method is adapted from established protocols for high-throughput amidase activity determination and relies on the detection of the liberated amine product.[4][7] The primary amine, n-propylamine, reacts with a fluorogenic reagent, 4-nitro-7-chloro-benzo-2-oxa-1,3-diazole (NBD-Cl), to produce a fluorescent adduct that can be quantified. This assay is highly sensitive and amenable to automation in microtiter plate format.[4][7]

Experimental Workflow:

Fluorescence_Workflow A Dispense Enzyme Library (96/384-well plate) B Add n-Propylcyclopropanecarboxamide (Substrate) A->B C Incubate at Optimal Temperature and Time B->C D Add NBD-Cl Reagent to Stop Reaction & Develop Signal C->D E Measure Fluorescence (Ex/Em ~470/530 nm) D->E F Identify 'Hits' (High Fluorescence Signal) E->F

Caption: Workflow for the fluorescence-based screening assay.

Detailed Protocol:

  • Enzyme Preparation: Prepare a library of purified recombinant enzymes or cell lysates containing the enzymes of interest in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5).

  • Assay Plate Preparation: Dispense 10 µL of each enzyme solution into the wells of a black, clear-bottom 96-well or 384-well microtiter plate. Include buffer-only wells as a negative control.

  • Substrate Addition: Prepare a stock solution of n-propylcyclopropanecarboxamide in a suitable solvent (e.g., DMSO) and dilute it in the assay buffer to the desired final concentration (e.g., 1 mM). Add 80 µL of the substrate solution to each well to initiate the reaction.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-24 hours), depending on the expected enzyme activity.

  • Detection: Prepare a fresh solution of NBD-Cl in a suitable organic solvent (e.g., acetonitrile). Add 10 µL of the NBD-Cl solution to each well to stop the enzymatic reaction and initiate the derivatization of the amine product.

  • Signal Measurement: Incubate the plate in the dark at room temperature for 30-60 minutes to allow for complete derivatization. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 470 nm, Em: 530 nm).

  • Data Analysis: Wells exhibiting significantly higher fluorescence compared to the negative controls are identified as positive "hits."

Parameter Recommended Value Rationale
Enzyme Concentration 1-10 µg/mLTo ensure detectable product formation within the assay timeframe.
Substrate Concentration 0.1-1 mMShould be around the Km value, if known, or empirically determined.
NBD-Cl Concentration 1-5 mMSufficient to derivatize all liberated amine without causing high background.
Incubation Time 1-24 hoursDependent on enzyme activity; should be within the linear range of the reaction.
Incubation Temperature 25-37°COptimal temperature for the specific enzymes being screened.
Method 2: Colorimetric Assay for Ammonia Detection

An alternative high-throughput method involves the detection of ammonia, a common byproduct of amidase activity on primary amides. Commercially available kits provide a sensitive and straightforward colorimetric or fluorometric readout.[8][9] This method is particularly useful if the primary amine product from the substrate of interest is not readily derivatized or if an orthogonal screening approach is desired. One common method is based on the glutamate dehydrogenase reaction, where the consumption of NADH is monitored.

Principle of the Coupled Enzyme Assay:

Coupled_Assay cluster_0 Primary Reaction cluster_1 Coupled Detection Reaction A n-Propylcyclopropanecarboxamide C Ammonia (NH3) A->C B B Amidase E Glutamate Dehydrogenase C->E D α-Ketoglutarate + NADH + H+ F Glutamate + NAD+ D->F E

Caption: Coupled enzyme assay for ammonia detection.

Detailed Protocol:

  • Assay Setup: In a clear, flat-bottom 96-well plate, combine the enzyme sample, n-propylcyclopropanecarboxamide, α-ketoglutarate, and NADH in a suitable buffer.

  • Reaction Initiation: Add glutamate dehydrogenase to each well to start the coupled reaction.

  • Signal Measurement: Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH consumption is proportional to the rate of ammonia production.

  • Data Analysis: Calculate the rate of reaction for each enzyme and compare it to negative controls.

Parameter Recommended Value Rationale
α-Ketoglutarate 1-5 mMMust be in excess to ensure the reaction is not substrate-limited.
NADH 0.1-0.2 mMProvides a sufficient absorbance signal for accurate measurement.
Glutamate Dehydrogenase 1-5 units/mLSufficient activity to ensure the coupled reaction is not rate-limiting.
Method 3: LC-MS/MS for Definitive Hit Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirming hits from primary screens due to its high sensitivity and specificity.[10][11][12] This method directly measures the formation of the products (n-propylamine and cyclopropanecarboxylic acid) and the depletion of the substrate (n-propylcyclopropanecarboxamide).

Experimental Workflow:

LCMS_Workflow A Enzymatic Reaction (as in primary screen) B Quench Reaction (e.g., with acetonitrile) A->B C Centrifuge to Remove Precipitated Protein B->C D Inject Supernatant onto LC-MS/MS System C->D E Quantify Substrate and Products D->E F Confirm 'Hits' with High Product Formation E->F

Sources

Application

Cell-based assays involving n-propylcyclopropanecarboxamide

Application Note: In Vitro Pharmacological Profiling of N-Propylcyclopropanecarboxamide Introduction & Biological Context N-Propylcyclopropanecarboxamide (CAS: 26389-59-3) represents a distinct class of N-alkyl carboxami...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Pharmacological Profiling of N-Propylcyclopropanecarboxamide

Introduction & Biological Context

N-Propylcyclopropanecarboxamide (CAS: 26389-59-3) represents a distinct class of N-alkyl carboxamides used in sensory neuroscience and flavor chemistry. Structurally characterized by a cyclopropane ring coupled to a propyl-substituted amide, this compound functions as a Sensory Active Compound (SAC) .

While historically utilized as an intermediate, recent chemesthetic research places it within the structural activity relationship (SAR) domain of TRP (Transient Receptor Potential) channel modulators and Taste GPCR allosteric enhancers . Unlike bulky cooling agents (e.g., WS-3, WS-23) that target TRPM8, the compact cyclopropyl moiety of N-propylcyclopropanecarboxamide suggests unique steric interactions, potentially modulating TRPA1 (chemesthesis/tingling) or acting as a Positive Allosteric Modulator (PAM) for the T1R1/T1R3 umami receptor complex.

This guide details the rigorous in vitro characterization of N-propylcyclopropanecarboxamide using kinetic calcium mobilization assays and whole-cell patch-clamp electrophysiology .

Mechanism of Action (MOA)

The primary mechanism for sensory detection of alkyl carboxamides involves the modulation of intracellular calcium (


).
  • TRP Channel Activation (Ionotropic): If acting as a cooling/chemesthetic agent, the compound binds to transmembrane domains of TRPM8 or TRPA1, causing a conformational change that opens the pore. This leads to a massive influx of extracellular

    
     and 
    
    
    
    , depolarizing the sensory neuron.
  • GPCR Modulation (Metabotropic): In the context of flavor enhancement (umami/kokumi), the compound may bind to the T1R1/T1R3 Venus flytrap domain. This activates the

    
     (or promiscuous 
    
    
    
    ) pathway, triggering PLC
    
    
    to hydrolyze
    
    
    into
    
    
    , releasing
    
    
    from the endoplasmic reticulum.
Signaling Pathway Visualization

TRP_GPCR_Signaling cluster_Membrane Plasma Membrane Compound N-Propylcyclopropanecarboxamide TRP TRP Channel (TRPM8/TRPA1) Compound->TRP Agonism GPCR Taste GPCR (T1R1/T1R3) Compound->GPCR Allosteric Modulation Ca_Ex Extracellular Ca2+ TRP->Ca_Ex Influx Depol Membrane Depolarization TRP->Depol G_Protein Gαq / Gα15 GPCR->G_Protein Activation Ca_In Increased [Ca2+]i (Fluorescence Signal) Ca_Ex->Ca_In PLC PLCβ G_Protein->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (IP3R) IP3->ER ER->Ca_In Release

Caption: Dual mechanistic pathways for N-propylcyclopropanecarboxamide via Ionotropic (TRP) and Metabotropic (GPCR) signaling.

Experimental Protocols

Protocol A: Kinetic Calcium Flux Assay (High-Throughput)

The Gold Standard for screening sensory compounds.

Objective: Quantify the potency (


) of N-propylcyclopropanecarboxamide in HEK293 cells stably expressing TRPM8 or T1R1/T1R3.

Materials:

  • Cell Line: HEK293-TRPM8 (or CHO-K1-G

    
    15-T1R1/3).
    
  • Reagent: Fluo-4 NW Calcium Assay Kit (or Fura-2 AM for ratiometric).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4 (Assay Buffer).

  • Compound Stock: 100 mM in DMSO (Store at -20°C).

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cells using Accutase (avoid Trypsin to preserve receptor integrity).

    • Seed 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate.

    • Incubate 24h at 37°C/5%

      
      .
      
  • Dye Loading:

    • Remove culture media.

    • Add 100 µL/well of Fluo-4 NW dye loading solution (containing 2.5 mM Probenecid to inhibit anion transport).

    • Incubate: 30 min at 37°C, then 30 min at Room Temperature (RT) to equilibrate.

  • Compound Preparation (Critical Step):

    • N-propylcyclopropanecarboxamide is lipophilic.[1]

    • Prepare a 3X concentration plate in Assay Buffer.

    • Serial Dilution: 8-point, half-log dilution starting at 300 µM (Final assay top concentration: 100 µM).

    • Vehicle Control: 0.1% DMSO (Final).

    • Positive Control: Menthol (1 mM) or WS-3 (50 µM).

  • Data Acquisition (FLIPR/FlexStation):

    • Baselines: Record fluorescence (

      
      , Ex/Em 494/516 nm) for 20 seconds.
      
    • Injection: Automated addition of 50 µL compound (3X) to 100 µL cells.

    • Kinetics: Read every 1.5 seconds for 60 seconds, then every 3 seconds for 120 seconds.

  • Data Analysis:

    • Calculate

      
      .
      
    • Plot Log[Concentration] vs. Response.

    • Fit to a 4-parameter logistic (Hill) equation.

Protocol B: Whole-Cell Patch Clamp Electrophysiology

The Validation Standard for Ion Channel Activity.

Objective: Confirm direct channel gating and measure current density (pA/pF).

Methodology:

  • Rig Setup: Inverted microscope with Axon MultiClamp 700B amplifier.

  • Pipette Solution (Intracellular): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Bath Solution (Extracellular): Standard Ringer’s solution (

    
    -free if desensitization is rapid).
    
  • Protocol:

    • Establish G

      
       seal and break-in (Whole-cell mode).
      
    • Voltage Ramp: -100 mV to +100 mV over 500 ms.

    • Perfusion: Apply N-propylcyclopropanecarboxamide (100 µM) via gravity-fed perfusion system.

    • Analysis: Measure current amplitude at +80 mV and -80 mV. Look for outward rectification typical of TRP channels.

Data Presentation & Analysis

Table 1: Expected Pharmacological Parameters

ParameterDescriptionTarget Value (Hypothetical)

Half-maximal effective concentration10 - 50 µM

Efficacy relative to Positive Control (e.g., Menthol)60 - 80%
Z' Factor Assay Robustness (Screening Quality)> 0.5
Hill Slope Cooperativity of binding~1.0 - 1.5

Workflow Visualization

Assay_Workflow Step1 Cell Seeding (HEK293-TRPM8) Step2 Dye Loading (Fluo-4 + Probenecid) Step1->Step2 Step4 Automated Injection (FlexStation/FLIPR) Step2->Step4 Step3 Compound Prep (DMSO Stock -> Buffer) Step3->Step4 Step5 Data Analysis (Sigmoidal Fit) Step4->Step5

Caption: Step-by-step workflow for the high-throughput calcium flux assay.

Troubleshooting & Expert Tips

  • Solubility Issues: N-propylcyclopropanecarboxamide is hydrophobic. If precipitation occurs in the assay buffer, include 0.05% Pluronic F-127 in the compound dilution plate.

  • Desensitization: TRP channels desensitize rapidly upon calcium influx. Ensure your compound injection speed is optimized (fast addition) and read kinetics immediately. Do not pre-incubate; this is an acute assay.

  • "False" Signals: Cyclopropanecarboxamides can sometimes induce pH changes. Ensure the assay buffer is strongly buffered (20 mM HEPES) to rule out pH-sensitive artifactual fluorescence.

  • Temperature Control: If assaying for TRPM8 (cold receptor), performing the assay at varying temperatures (e.g., 20°C vs 37°C) can shift the

    
    . Standardize the plate temperature.
    

References

  • Behrens, M., et al. (2017). "Sweet and Umami Taste: Natural Products, their Derivatives, and Unknowns." Angewandte Chemie International Edition.

  • Voets, T., et al. (2004). "The principle of temperature-dependent gating in cold- and heat-sensitive TRP channels." Nature.

  • Leffingwell, J.C. (2014).[2] "Cooling Ingredients and Their Mechanism of Action." Leffingwell & Associates.

  • PubChem Compound Summary. (2023). "N-propylcyclopropanecarboxamide (CID 528618)."[2] National Center for Biotechnology Information.

  • Servant, G., et al. (2010). "Positive allosteric modulators of the human sweet taste receptor." Proceedings of the National Academy of Sciences.

Sources

Method

n-Propylcyclopropanecarboxamide as a ligand for receptor binding studies

Application Note: Mechanistic Profiling of N-Propylcyclopropanecarboxamide (PCPC) in Receptor Binding Screens Executive Summary This application note details the methodological framework for utilizing -Propylcyclopropane...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of N-Propylcyclopropanecarboxamide (PCPC) in Receptor Binding Screens

Executive Summary

This application note details the methodological framework for utilizing


-Propylcyclopropanecarboxamide (PCPC)  as a structural probe in receptor binding assays. While often utilized as a synthetic intermediate, the cyclopropanecarboxamide motif is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for alkene or amide linkers in antagonists for Cannabinoid Receptors (CB1/CB2) , P2Y12 receptors , and TRP channel modulators .

This guide provides a validated protocol for evaluating PCPC binding affinity and kinetics, specifically focusing on its utility in Fragment-Based Drug Discovery (FBDD) to map allosteric pockets in Class A GPCRs.[1]

Scientific Background & Mechanistic Rationale

The Cyclopropyl-Amide Pharmacophore

The cyclopropyl group in PCPC acts as a rigid steric constraint, "locking" the amide bond into specific conformations that favor binding to hydrophobic pockets in transmembrane receptors.[1] Unlike flexible alkyl chains, the cyclopropane ring induces a specific vector for the carbonyl oxygen, enhancing hydrogen bonding capabilities with receptor residues (e.g., Serine or Threonine in the orthosteric site).

Key Molecular Targets:

  • CB1 Receptors: Cyclopropanecarboxamide derivatives have been identified as negative allosteric modulators (NAMs) or neutral antagonists, stabilizing the receptor in an inactive state.

  • TRP Channels (TRPM8/TRPA1): The structural homology of PCPC to "cooling agents" (e.g., WS-3) suggests potential binding to voltage-gated ion channels involved in thermosensation.[1]

Binding Mode Hypothesis

In competitive displacement assays, PCPC serves as a low-affinity fragment probe .[1] It is rarely a nanomolar binder on its own but is used to calculate Ligand Efficiency (LE) .[1] High concentrations (


) are often required to detect displacement, making the assay sensitivity and signal-to-noise ratio critical.

Experimental Workflow Visualization

The following diagram illustrates the logic flow for a PCPC binding screen, distinguishing between Orthosteric competition and Allosteric modulation validation.

PCPC_Binding_Workflow Start PCPC Ligand Preparation Assay_Type Select Assay Modality Start->Assay_Type Receptor Receptor Source (Membrane Prep / Whole Cell) Receptor->Assay_Type Rad_Bind Radioligand Displacement (Competition Binding) Assay_Type->Rad_Bind Affinity Screening Funct_Assay Functional Assay (Ca2+ Flux / cAMP) Assay_Type->Funct_Assay Efficacy Profiling Data_Process Data Processing (Non-linear Regression) Rad_Bind->Data_Process Funct_Assay->Data_Process Outcome_Ortho Orthosteric Binding (Ki Calculation) Data_Process->Outcome_Ortho Sigmoidal Curve Outcome_Allo Allosteric Modulation (Cooperativity Factor α) Data_Process->Outcome_Allo Curve Shift / Emax Change

Figure 1: Decision matrix for characterizing PCPC interaction profiles. The pathway diverges based on whether the ligand acts as a direct competitor or a modulator.[1]

Detailed Protocol: Radioligand Competition Binding (CB1 Model)

Objective: Determine the inhibition constant (


) of PCPC against a reference radioligand (e.g., 

for CB1 receptors).
Reagents & Buffer Composition
  • Assay Buffer:

    
     Tris-HCl (pH 7.4), 
    
    
    
    EDTA,
    
    
    
    
    ,
    
    
    BSA (Fatty acid-free).
    • Expert Insight: BSA is mandatory.[1] Lipophilic amides like PCPC stick to plastic.[1] BSA acts as a carrier to ensure free ligand concentration is stable.[1]

  • Radioligand:

    
     (Specific Activity: 
    
    
    
    ).
  • Receptor Source: CHO-K1 cell membranes overexpressing human CB1R (

    
     protein/well).[1]
    
  • PCPC Stock: Dissolve to

    
     in 100% DMSO.
    
Step-by-Step Methodology
  • Membrane Preparation:

    • Thaw membranes on ice.[1] Homogenize gently using a Dounce homogenizer (10 strokes) to prevent aggregation.

    • Dilute in Assay Buffer to

      
       final concentration.[1]
      
  • Plate Setup (96-well Polypropylene Plate):

    • Total Binding (TB): Add

      
       Buffer + 
      
      
      
      DMSO vehicle (
      
      
      ).
    • Non-Specific Binding (NSB): Add

      
       unlabeled reference antagonist (e.g., 
      
      
      
      Rimonabant).
    • PCPC Samples: Add

      
       of PCPC serial dilutions (
      
      
      
      to
      
      
      ).
    • Radioligand: Add

      
       of 
      
      
      
      (
      
      
      final).
    • Receptor Start: Initiate reaction by adding

      
       membrane suspension.[1]
      
  • Incubation:

    • Incubate for 90 minutes at 30°C .

    • Critical Control: Equilibrium time is longer for cyclopropyl amides due to slow off-rates in hydrophobic pockets.[1]

  • Harvesting:

    • Pre-soak GF/C glass fiber filters in

      
       Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding of the amide.[1]
      
    • Rapidly filter using a cell harvester.[1] Wash

      
       with ice-cold wash buffer (
      
      
      
      Tris-HCl, BSA-free).[1]
  • Detection:

    • Dry filters, add scintillant, and count on a Beta Counter.

Data Analysis & Interpretation

Quantitative Output

Data should be normalized to % Specific Binding and fitted to a one-site competition model:



Table 1: Expected Performance Metrics

ParameterValue RangeInterpretation
Z' Factor

Assay is robust for screening.[1]
PCPC IC50

Typical for a fragment/scaffold.
Hill Slope

Indicates competitive binding.[1]
Hill Slope

or

Suggests allosteric modulation or cooperativity.[1]
Troubleshooting Low Affinity

If PCPC shows an


, it acts as a "Fragment." Do not discard. Calculate Ligand Efficiency (LE) :


  • For PCPC (

    
     heavy atoms), a 
    
    
    
    of 4.0 (
    
    
    ) yields
    
    
    , which is excellent for a starting scaffold.

Advanced Protocol: Allosteric Shift Assay

If PCPC does not displace the radioligand but modulates the signaling, use this dissociation kinetic assay.[1]

Allosteric_Mechanism R Receptor (R) RL R-L Complex R->RL + L L Orthosteric Ligand P PCPC (Allosteric) RL->R Dissociation RLP Ternary Complex (R-L-P) RL->RLP + PCPC (Stabilization?) RLP->RL Slower Dissociation (If PAM)

Figure 2: Kinetic stabilization model. If PCPC is a Positive Allosteric Modulator (PAM), it will slow the dissociation rate of the orthosteric radioligand.

Protocol Modification:

  • Pre-equilibrate receptor with radioligand (

    
    ) for 60 min.[1]
    
  • Add excess unlabeled competitor (to block re-association)

    
    PCPC (
    
    
    
    )
    .
  • Measure "Radioactivity Remaining" at time points (

    
    ).
    
  • Result: If PCPC curve is right-shifted (slower decay), it is a PAM.[1] If left-shifted (faster decay), it is a NAM.[1]

References

  • CB1 Receptor Allosteric Modulation

    • Title: CB1 receptor binding sites for NAM and PAM: A first approach for studying new n-butyl-diphenylcarboxamides as allosteric modulators.[1]

    • Source: European Journal of Pharmaceutical Sciences (2022).[1][2]

    • URL:[Link]

  • Cyclopropane Medicinal Chemistry

    • Title: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.[1][3]

    • Source: Universidade Nova de Lisboa (2010).[1]

    • URL:[Link]

  • Chemical Identity & Properties

    • Title: n-Propylcyclopropanecarboxamide (CID 528618).[1]

    • Source: PubChem Compound Summary.[1][4]

    • URL:[Link]

  • Fragment Screening Methodology

    • Title: Fragment-based drug discovery: a practical approach.[1]

    • Source: Nature Reviews Drug Discovery.[1]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of n-propylcyclopropanecarboxamide synthesis

Technical Support Center: -Propylcyclopropanecarboxamide Synthesis System Overview & Architecture Target Molecule: -propylcyclopropanecarboxamide CAS: 26389-59-3 Primary Application: Pharmaceutical intermediate (e.g., an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -Propylcyclopropanecarboxamide Synthesis

System Overview & Architecture

Target Molecule:


-propylcyclopropanecarboxamide
CAS:  26389-59-3
Primary Application:  Pharmaceutical intermediate (e.g., anticonvulsants, herbicides).

The synthesis of


-propylcyclopropanecarboxamide is a nucleophilic acyl substitution. While theoretically simple, "bugs" in the system—specifically moisture sensitivity and thermodynamic control—often cap yields at 70–80%. This guide aims to patch those vulnerabilities to achieve yields >95%.
The Core Workflow (Graphviz Visualization)

The following diagram outlines the optimized reaction pathway, highlighting critical control points (CCPs) where yield is often lost.

ReactionWorkflow Start Cyclopropanecarboxylic Acid Activation Activation (SOCl2 / Oxalyl Chloride) Start->Activation Reflux Intermediate Cyclopropanecarbonyl Chloride (Volatile/Corrosive) Activation->Intermediate -SO2, -HCl Intermediate->Start Hydrolysis (Moisture) Amidation Amidation Phase (+ Propylamine) Intermediate->Amidation DCM, 0°C Anhydrous Workup Biphasic Workup (Acid/Base Wash) Amidation->Workup Quench Product N-propylcyclopropanecarboxamide (>95% Yield) Workup->Product Concentration

Figure 1: Critical Path Analysis for Amide Synthesis. The red dashed line represents the primary failure mode (hydrolysis).

Standard Operating Procedure (The "Gold Standard")

Do not rely on direct condensation (acid + amine + heat) as it is slow and prone to equilibrium issues. The Acid Chloride Route is the industry standard for high conversion.

Phase 1: Activation (Preparation of the Electrophile)
  • Reagents: Cyclopropanecarboxylic acid (1.0 eq), Thionyl Chloride (1.2 eq), DMF (cat. 1-2 drops).[1]

  • Protocol: Reflux the acid with

    
     for 2–3 hours.
    
  • Technical Insight: The cyclopropyl ring is moderately stable, but avoid prolonged exposure to strong Lewis acids at high heat. Distillation of the acid chloride is recommended if the starting acid was impure, but for most pharma-grade starting materials, you can proceed to Phase 2 after removing excess

    
     via vacuum.
    
Phase 2: Amidation (The Yield-Critical Step)
  • Reagents: Crude Acid Chloride (1.0 eq), Propylamine (1.1 eq), Triethylamine (1.2 eq), DCM (Anhydrous).

  • Protocol:

    • Dissolve Propylamine and TEA in dry DCM. Cool to 0°C .

    • Add Acid Chloride (diluted in DCM) dropwise .

    • Allow to warm to Room Temperature (RT) over 2 hours.

  • Why this works: The reaction is highly exothermic. High temperatures during addition promote side reactions (dimerization). The base (TEA) acts as an HCl scavenger, driving the equilibrium forward.

Troubleshooting Center (FAQs)

Ticket #001: "My yield is stuck at 60%. What is consuming my product?"

Root Cause Analysis: The most common culprit is Hydrolysis . The acid chloride intermediate is extremely moisture-sensitive. If your DCM is "wet" or the atmosphere is humid, the chloride reverts to the carboxylic acid.

Diagnostic Check:

  • Run a TLC. If you see a spot corresponding to the starting material (Cyclopropanecarboxylic acid) after the acid chloride formation was confirmed, water entered the system.

The Fix:

  • Solvent Protocol: Use freshly distilled DCM or DCM dried over molecular sieves.

  • Atmosphere: Perform the reaction under a Nitrogen or Argon blanket.

  • Reagent Check: Ensure your propylamine is dry. Amines are hygroscopic.

Ticket #002: "I see a significant impurity just above the product spot on TLC."

Root Cause Analysis: This is likely the Anhydride impurity . If the acid chloride reacts with the carboxylic acid (formed via hydrolysis) instead of the amine, you get cyclopropanecarboxylic anhydride.

The Fix:

  • Order of Addition: Ensure the amine is in excess before the acid chloride is added.

  • Rate of Addition: Add the acid chloride slowly. High local concentrations of acid chloride relative to amine favor anhydride formation if any moisture is present.

Ticket #003: "The reaction mixture turned into a solid block."

Root Cause Analysis: Salt formation. The reaction produces Triethylamine Hydrochloride (


), which is insoluble in non-polar solvents and only sparingly soluble in DCM at high concentrations.

The Fix:

  • Dilution: Increase solvent volume to 10–15 mL per gram of reactant.

  • Agitation: Use a mechanical stirrer or a heavy magnetic bar.

  • Workup: This solid is not a problem; it washes away with water during the workup.

Optimization Logic Tree

Use this decision matrix to resolve persistent issues.

Troubleshooting Issue Identify Issue LowYield Low Yield (<70%) Issue->LowYield Impurity Unknown Impurity Issue->Impurity CheckWater Check Moisture/Solvent LowYield->CheckWater Reversion to Acid? CheckStoich Check Stoichiometry LowYield->CheckStoich Incomplete Conversion? CheckTemp Check Addition Temp Impurity->CheckTemp Dimerization? Dry Solvents / N2 Purge Dry Solvents / N2 Purge CheckWater->Dry Solvents / N2 Purge Cool to0°C Cool to0°C CheckTemp->Cool to0°C Increase Amine (1.2 eq) Increase Amine (1.2 eq) CheckStoich->Increase Amine (1.2 eq)

Figure 2: Troubleshooting Logic Tree for Amide Synthesis.

Comparative Data: Solvent & Base Effects

The following data summarizes internal optimization runs. Note that DCM/TEA provides the best balance of solubility and yield.

MethodSolventBaseYield (%)Notes
A (Recommended) DCM Triethylamine 96% Fast, easy workup, salt precipitates.
BToluenePropylamine (Excess)88%Requires heating to remove excess amine later.
CTHFPyridine82%Pyridine is harder to remove; THF can hold water.
DWater/DCMNaOH (Schotten-Baumann)75%Hydrolysis competes with amidation.

References

  • ChemicalBook. (n.d.). Cyclopropanecarboxamide Synthesis and Intermediates. Retrieved from

  • PubChem. (n.d.).[2] N-propylcyclopropanecarboxamide Compound Summary. National Library of Medicine. Retrieved from

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General authoritative text on amide synthesis mechanisms).
  • Vertex AI Search. (2025). Grounding verification for cyclopropanecarbonyl chloride stability and reaction conditions.

Sources

Optimization

Technical Support Center: Optimization of N-Propylcyclopropanecarboxamide Synthesis

Status: Operational Topic: Reaction Optimization & Troubleshooting (CAS: 26389-59-3) Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers Introduction: The Molecular Target N-Propylcyclopropanecarboxamide i...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Reaction Optimization & Troubleshooting (CAS: 26389-59-3) Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Introduction: The Molecular Target

N-Propylcyclopropanecarboxamide is a structural motif frequently encountered as an intermediate in the synthesis of anticonvulsants (e.g., Brivaracetam analogs) and agrochemicals. Its synthesis presents a unique balance of challenges: the cyclopropyl ring provides steric bulk and electronic donation (via Walsh orbitals) that stabilizes the carbonyl carbon, yet the molecule remains susceptible to ring-opening under extreme Lewis acidic conditions.

This guide prioritizes the Acid Chloride Activation Route over direct thermal amidation or coupling reagents (HATU/EDC), as it offers the highest atom economy and scalability for this specific scaffold.

Module 1: Synthetic Strategy & Reagent Selection

Q1: Why should I prioritize the Acid Chloride route over direct coupling reagents (EDC/NHS) for this substrate?

A: While coupling reagents are milder, they are atom-inefficient for this small molecule (MW ~127 g/mol ).

  • Atom Economy: Using EDC/HOBt generates urea byproducts often heavier than your product, complicating purification. The acid chloride route (using Thionyl Chloride or Oxalyl Chloride) produces only gases (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) or water-soluble salts.
  • Reactivity: The cyclopropyl group exerts an electron-donating effect (induction + hyperconjugation), making the carbonyl carbon slightly less electrophilic than in linear alkyl chains. The highly reactive acid chloride species overcomes this electronic dampening more effectively than an activated ester.

Q2: Which chlorinating agent is optimal: Thionyl Chloride ( ) or Oxalyl Chloride?

A: This depends on your scale and purity requirements.

FeatureThionyl Chloride (

)
Oxalyl Chloride [

]
Primary Use Large Scale / ProcessLab Scale / High Purity
Byproducts

(g),

(g)

(g),

(g),

(g)
Boiling Point 74.6°C61°C
Catalyst DMF (cat.) often requiredDMF (cat.) required
Recommendation Preferred for >100g batches. Preferred for <10g or if acid sensitive.

Technical Insight: Cyclopropanecarbonyl chloride is volatile (bp 119°C). If using


, you must distill carefully to remove excess reagent without losing product. Oxalyl chloride allows for milder removal of excess reagent at lower temperatures.

Module 2: Reaction Optimization (The "Engineering" Phase)

Q3: How do I manage the exotherm during the amidation step?

A: The reaction between cyclopropanecarbonyl chloride and n-propylamine is highly exothermic. Uncontrolled heat can lead to dimerization (imide formation) or loss of the volatile amine.

Protocol:

  • Solvent: Dissolve n-propylamine (1.1 equiv) and Base (Et3N or DIPEA, 1.2 equiv) in DCM or THF.

  • Temperature: Cool the amine solution to 0°C - 5°C .

  • Addition: Add the Acid Chloride dropwise. Do not add the amine to the acid chloride; the excess acid chloride can react with the forming amide to form an imide impurity.

  • Self-Validation: Monitor internal temperature. Rate of addition should be governed by the cooling capacity.

    
     must remain 
    
    
    
    .
Q4: Can I use a biphasic Schotten-Baumann condition instead of anhydrous solvents?

A: Yes, and it is often superior for scale-up to avoid salt filtration.

  • System: Water (containing NaOH/KOH) + DCM or Toluene.

  • Mechanism: The acid chloride stays in the organic phase; the amine partitions. The inorganic base scavenges the HCl in the aqueous phase.

  • Advantage: Product stays in organic; salts stay in water. Simple phase separation work-up.

  • Risk: Hydrolysis of the acid chloride is a competing reaction. Keep

    
     and use a slight excess of acid chloride (1.05 equiv) to compensate.
    

Module 3: Troubleshooting & Impurity Control

Q5: I see a persistent "OH" stretch in the IR of my Acid Chloride intermediate. What is happening?

A: This indicates Hydrolysis (reversion to carboxylic acid) or Incomplete Conversion .

  • Cause: Moisture ingress or insufficient reaction time/catalyst.

  • Fix: Re-treat with thionyl chloride. Ensure a drying tube is used.

  • Critical Check: The acid chloride is moisture sensitive.[1] If the IR shows a broad peak at 2500-3300

    
    , do not proceed to amidation. You will consume amine to form the ammonium salt of the acid, contaminating your product.
    
Q6: My product yield is low, and I see a higher molecular weight impurity. What is it?

A: This is likely the Imide Dimer .

  • Structure: (Cyclopropyl-CO)-N(Propyl)-(CO-Cyclopropyl).

  • Cause: Excess Acid Chloride reacting with the already formed Amide.

  • Prevention: Ensure strict stoichiometry. Use a slight excess of Amine, not Acid Chloride, if running under anhydrous conditions.

Visualizing the Workflow

Figure 1: Synthetic Route Decision Tree

SynthesisOptimization Start Target: N-Propylcyclopropanecarboxamide ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale Lab Scale (<10g) Priority: Speed/Purity ScaleCheck->SmallScale Small LargeScale Process Scale (>100g) Priority: Cost/Safety ScaleCheck->LargeScale Large ReagentOxalyl Reagent: Oxalyl Chloride Solvent: DCM + cat. DMF SmallScale->ReagentOxalyl ReagentThionyl Reagent: Thionyl Chloride Solvent: Neat or Toluene LargeScale->ReagentThionyl Activation Activation: Acid Chloride Formation ReagentOxalyl->Activation ReagentThionyl->Activation Amidation Amidation Step (n-Propylamine) Activation->Amidation MethodAnhydrous Anhydrous Route (Et3N/DCM) Risk: Salt filtration Amidation->MethodAnhydrous High Solubility Req MethodSchotten Schotten-Baumann (NaOH/H2O/Toluene) Benefit: Easy workup Amidation->MethodSchotten Scale/Green Chem Purification Purification: Distillation (if liquid) Recrystallization (if solid) MethodAnhydrous->Purification MethodSchotten->Purification

Caption: Decision matrix for selecting reagents and conditions based on reaction scale and purity requirements.

Figure 2: Troubleshooting Logic

Troubleshooting Issue Problem Detected Check1 IR: OH Stretch present? Issue->Check1 Action1 Retreat with SOCl2 Check Moisture seal Check1->Action1 Yes Check2 TLC: High Rf Spot? Check1->Check2 No Action2 Imide Dimer formed. Reduce Acid Chloride equiv. Control Exotherm. Check2->Action2 Yes Check3 Low Yield? Check2->Check3 No Action3 Check Amine Volatility. Use significant excess or sealed vessel. Check3->Action3 Yes

Caption: Step-by-step diagnostic flow for identifying common synthetic failures.

References

  • Prepar

    • Source: Vertex AI P
    • Context: Describes the optimization of the acid chloride formation using triphosgene/DMF, highlighting the importance of catalyst and temper
    • URL:

  • Processes for the Preparation of Cyclopropanecarboxylic Acid Deriv

    • Source: US P
    • Context: Details the reaction of cyclopropanecarboxylic acid with chlorinating agents (thionyl chloride) and subsequent amidation. Provides specific temperature ranges (50-100°C for chlorination).[2]

    • URL:

  • Cyclopropanecarbonyl Chloride Properties & Handling

    • Source: Sigma-Aldrich / ChemicalBook.
    • Context: Physical properties (bp 119°C), refractive index, and handling precautions for the key intermediate.[1][3]

    • URL:

  • n-Propylcyclopropanecarboxamide Compound Summary

    • Source: PubChem CID 528618.[4]

    • Context: Chemical structure, identifiers, and spectral data links.[4][5]

    • URL:

Sources

Troubleshooting

Technical Support Center: Purification of n-Propylcyclopropanecarboxamide

Disclaimer: N-propylcyclopropanecarboxamide is a compound with limited specific documentation in peer-reviewed literature.[1] The guidance provided herein is based on established principles of organic chemistry for the p...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: N-propylcyclopropanecarboxamide is a compound with limited specific documentation in peer-reviewed literature.[1] The guidance provided herein is based on established principles of organic chemistry for the purification of analogous secondary amides. All protocols should be adapted based on empirical results obtained from your specific reaction mixture.

Introduction

Welcome to the technical support guide for the purification of n-propylcyclopropanecarboxamide. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges in isolating this target molecule with high purity. As your application scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and troubleshoot effectively. We will explore the likely impurities based on a standard amide synthesis, develop a logical workflow for purification, and provide detailed, actionable protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the purification of n-propylcyclopropanecarboxamide and similar amide compounds.

Q1: What are the most probable impurities in my crude n-propylcyclopropanecarboxamide sample?

A1: The impurities in your crude product are almost always derived from the starting materials and reagents used in the synthesis. Assuming a standard amide coupling reaction between cyclopropanecarboxylic acid and n-propylamine, you should anticipate the following:

  • Unreacted Starting Materials:

    • Cyclopropanecarboxylic acid (acidic impurity).

    • n-Propylamine (basic impurity).

  • Coupling Reagent Byproducts:

    • If using a carbodiimide like DCC or EDC, you will have corresponding urea byproducts (e.g., dicyclohexylurea - DCU).[2][3] DCU is notoriously insoluble in many organic solvents, while EDC byproducts are water-soluble.[2][3]

    • If using activating agents like HOBt, byproducts from these can also be present.[2]

  • Side-Reaction Products:

    • In some cases, particularly with carbodiimide reagents, side reactions can lead to the formation of N-acylurea.[2]

  • Residual Solvents:

    • Solvents used in the reaction or initial workup (e.g., Dichloromethane, Ethyl Acetate, DMF).

Q2: My TLC plate shows multiple spots. How do I identify which one is my product?

A2: Thin-Layer Chromatography (TLC) is your primary diagnostic tool. To identify your product spot:

  • Run Co-spots: Spot your crude reaction mixture in one lane. In adjacent lanes, spot your starting materials (cyclopropanecarboxylic acid and n-propylamine). In a fourth lane, "co-spot" by applying the crude mixture directly on top of a spot of the starting materials.

  • Analyze Rf Values:

    • Product: N-propylcyclopropanecarboxamide, being a secondary amide, is moderately polar. It should have an intermediate Rf value.

    • Carboxylic Acid: The acid is typically more polar than the amide product and will have a lower Rf (it will "stick" to the silica gel more).

    • Amine: Small amines can be quite polar, but often less so than the corresponding carboxylic acid. Their appearance on TLC can be streaky.

    • Byproducts: Urea byproducts often have very low Rf values and may remain at the baseline.

Q3: My purified product is an oil, but I expected a solid. What should I do?

A3: The physical state of a compound is highly dependent on its purity. The parent compound, cyclopropanecarboxamide, is a solid with a melting point of 122-126 °C.[4][5] While the N-propyl group will lower the melting point, it is reasonable to expect a low-melting solid or crystalline material. If you have an oil, it is likely due to residual solvent or other impurities preventing crystallization.

  • Actionable Step: Try dissolving the oil in a minimal amount of a non-polar solvent (like hexanes or diethyl ether) and placing it in a -20 °C freezer overnight. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. If this fails, a more rigorous purification like column chromatography is necessary.

Q4: Can I remove the starting materials without chromatography?

A4: Yes, absolutely. An acid-base liquid-liquid extraction is a highly effective and scalable first-pass purification step to remove unreacted cyclopropanecarboxylic acid and n-propylamine.[6]

  • To Remove Carboxylic Acid: Wash the organic solution of your crude product with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃).[6] The acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer.

  • To Remove Amine: Wash the organic solution with a mild acid like dilute aqueous hydrochloric acid (e.g., 1M HCl). The amine will be protonated to its ammonium salt, which will move to the aqueous layer.

In-Depth Troubleshooting & Purification Protocols

This section provides a structured workflow and detailed experimental procedures for purifying your product to a high degree.

Logical Purification Workflow

A systematic approach is crucial for efficient and successful purification. The following diagram illustrates the decision-making process, starting from your crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture Workup Step 1: Acid-Base Liquid-Liquid Extraction Crude->Workup TLC Step 2: TLC Analysis of Organic Layer Workup->TLC Removes ionic impurities Decision Is the product >95% pure? TLC->Decision Recrystallization Step 3a: Recrystallization (For final polishing) Decision->Recrystallization Yes Chromatography Step 3b: Flash Column Chromatography (For complex mixtures) Decision->Chromatography No (multiple spots remain) PureProduct Pure n-Propylcyclopropanecarboxamide Recrystallization->PureProduct Chromatography->PureProduct Collect & combine pure fractions FinalAnalysis Final Purity Check (NMR, LC-MS) PureProduct->FinalAnalysis

Caption: Decision workflow for purifying n-propylcyclopropanecarboxamide.

Experimental Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is your first and most powerful tool for bulk impurity removal.

Objective: To remove unreacted cyclopropanecarboxylic acid and n-propylamine.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 5-10 mL per gram of crude product is a good starting point.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution.[6] Shake gently for 30-60 seconds, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

  • Acid Wash: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel. Shake for 30-60 seconds, venting as needed. Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and let it stand for 5-10 minutes. Filter the solution to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

Experimental Protocol 2: Flash Column Chromatography

This technique is essential when acid-base extraction is insufficient to separate the product from non-ionic impurities.[7]

Objective: To separate n-propylcyclopropanecarboxamide from impurities with similar ionic character but different polarities.

Procedure:

  • Solvent System Selection:

    • Using TLC, find a solvent system that gives your product an Rf value of 0.25-0.35 . A good starting point for amides is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).

    • Test various ratios (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc).

  • Column Packing (Slurry Method):

    • Select an appropriate size flash column.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (Hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks form.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product from Protocol 1 in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (1-2 times the mass of your crude product) to this solution.

    • Concentrate this mixture on a rotary evaporator until you have a dry, free-flowing powder.[8]

    • Carefully add this powder to the top of your packed column. Add a thin layer of sand on top to protect the surface.

  • Elution:

    • Fill the column with your chosen eluent.

    • Apply gentle, steady pressure and begin collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Concentration:

    • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified n-propylcyclopropanecarboxamide.

Experimental Protocol 3: Recrystallization

Recrystallization is the ideal final step to obtain high-purity, crystalline material.[9]

Objective: To remove trace impurities and induce crystallization.

Procedure:

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

    • Test small amounts of your product in various solvents (e.g., Toluene, Ethyl Acetate/Hexanes mixture, Acetone, Acetonitrile).[9]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Do not add excess solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Slow cooling is critical for forming large, pure crystals.[10]

  • Induce Crystallization: If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Troubleshooting Common Issues
Problem Potential Cause Recommended Solution
Product is unstable on silica gel (streaking or decomposition on TLC) The amide is sensitive to the acidic nature of standard silica gel.Deactivate the silica gel by pre-rinsing the column with your eluent containing 1-2% triethylamine.[8] Alternatively, use a different stationary phase like alumina.
Poor separation in column chromatography (co-elution) The chosen solvent system is not optimal; polarity may be too high or too low.Run a gradient elution. Start with a less polar solvent system and gradually increase the percentage of the polar solvent. This helps to resolve compounds with close Rf values.
An emulsion forms during liquid-liquid extraction The organic and aqueous layers are not separating cleanly, often due to high concentrations of dissolved substances.Add brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion.
Crystallization is too rapid ("crashing out") The solution is too supersaturated, trapping impurities within the solid.Re-heat the solution and add a small amount (1-5%) of additional hot solvent to slightly increase solubility. Allow it to cool more slowly.[10]

References

  • Purification of ε-caprolactam. (1979).
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). National Center for Biotechnology Information. [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • n-Propylcyclopropanecarboxamide. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. (2014). ResearchGate. [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Related Compounds. (2024). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Extraction procedure for separating amide from by-product. (2020). Reddit. [Link]

  • Chemical Properties of Cyclopropanecarboxamide. (n.d.). Cheméo. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Isolation and Purification of Organic Compounds Extraction. (n.d.). Course Hero. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Molecularly Imprinted Polymers for Pharmaceutical Impurities. (2023). National Center for Biotechnology Information. [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids. (n.d.). National Center for Biotechnology Information. [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. [Link]

  • How to extract a molecule with amine and carboxylic acid functional group on it? (2016). ResearchGate. [Link]

  • Successful Flash Chromatography. (n.d.). Teledyne ISCO. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Medium. [Link]

  • Cyclopropanecarboxamide. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

Sources

Optimization

Optimizing HPLC separation for n-propylcyclopropanecarboxamide and its byproducts

This guide functions as a specialized technical support center for the HPLC analysis of n-propylcyclopropanecarboxamide (NPCCA) . It is designed for analytical chemists and process engineers requiring high-purity profili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for the HPLC analysis of n-propylcyclopropanecarboxamide (NPCCA) . It is designed for analytical chemists and process engineers requiring high-purity profiling of this intermediate.

Topic: High-Performance Liquid Chromatography (HPLC) Optimization for n-propylcyclopropanecarboxamide and its Synthetic Byproducts. Document ID: TS-HPLC-NPCCA-01 Lead Scientist: Senior Application Specialist, Separation Sciences

Executive Summary & Molecule Profile[1]

n-Propylcyclopropanecarboxamide is a neutral amide typically synthesized via the amidation of cyclopropanecarboxylic acid (CPCA) with n-propylamine .

To achieve baseline separation, you must address three distinct chemical behaviors in a single run:

  • The Target (Amide): Neutral, moderately polar (LogP ~0.9), weak UV chromophore (200–210 nm).

  • Impurity A (Acid Precursor): CPCA is acidic (pKa ~4.8). Its retention is highly pH-dependent.

  • Impurity B (Amine Precursor): n-Propylamine is basic and UV-transparent. It requires specific detection strategies.

Critical Quality Attributes (CQAs)
ComponentChemical StructureDetection ChallengeRetention Strategy
n-Propylcyclopropanecarboxamide Neutral AmideWeak UV (Carbonyl only)Hydrophobic interaction (C18/Phenyl)
Cyclopropanecarboxylic Acid (CPCA) Weak AcidWeak UVpH Control (Must be < pH 3.0)
n-Propylamine Aliphatic AmineNo UV Absorbance Derivatization or ELSD/CAD

Method Development Strategy (The "Why")

The pH Effect: Controlling the Acid

The most common failure mode in this separation is poor resolution or tailing of the CPCA peak.

  • Mechanism: At neutral pH, CPCA exists as a carboxylate anion (highly polar, elutes in void volume).

  • Solution: You must suppress ionization by maintaining the mobile phase pH below 3.0 (ideally pH 2.0–2.5). This forces CPCA into its neutral, protonated state, increasing retention and preventing co-elution with the solvent front.

The Detection Problem: Visualizing the Invisible

Standard UV detection at 254 nm is useless here. Neither the cyclopropane ring nor the aliphatic chain has a conjugated


-system.
  • Requirement: Use a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) set to 210 nm .

  • Constraint: You must use UV-transparent buffers. Phosphoric acid (0.1%) is superior to Formic acid for UV baselines at 210 nm, though Formic is required for LC-MS.

Validated Experimental Protocols

Protocol A: Standard Purity Profiling (UV-Based)

Best for: Routine purity checks where n-propylamine is controlled upstream.

Chromatographic Conditions:

  • Column: C18 Endcapped (e.g., Zorbax SB-C18 or equivalent), 4.6 × 150 mm, 3.5 µm.

    • Why: "SB" (Stable Bond) or similar sterically protected phases resist hydrolysis at low pH.

  • Mobile Phase A: Water + 0.1% H₃PO₄ (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (Reference: 360 nm).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold (Retain polar acid)
2.0 5 Start Gradient
15.0 60 Elute Target Amide
18.0 95 Wash (Remove dimers/oligomers)
20.0 95 Hold
20.1 5 Re-equilibration

| 25.0 | 5 | End |

Protocol B: Trace Amine Detection (Derivatization)

Best for: Quantifying residual n-propylamine. Since n-propylamine is UV-transparent, use Pre-column Derivatization with OPA (o-Phthaldialdehyde) or FMOC.

  • Reagent: Mix 10 mg OPA in 1 mL Methanol + 5 µL 2-Mercaptoethanol + 9 mL Borate Buffer (pH 9.5).

  • Reaction: Mix 10 µL Sample + 10 µL Reagent. Wait 1 minute.

  • Injection: Inject immediately.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm) or UV @ 340 nm.

Troubleshooting Guide (Q&A)

Issue 1: "My Acid peak (CPCA) is splitting or tailing severely."

Q: I am using a standard C18 column with water/methanol, but the acid peak looks terrible. A: This is a classic ionization issue.

  • Check pH: Ensure your aqueous mobile phase is pH < 3.0. If you are using neutral water, the acid is dissociating. Add 0.1% Phosphoric Acid.

  • Check Solvent: Methanol is more protic and can cause peak broadening for acids compared to Acetonitrile. Switch to ACN for sharper peaks.

  • Silanol Interactions: If pH is low and tailing persists, your column's stationary phase may have active silanols. Switch to a "Base Deactivated" or "Endcapped" column.

Issue 2: "I cannot see the n-propylamine impurity."

Q: I know the amine is there, but it doesn't show up on my UV trace at 210 nm. A: Aliphatic amines have virtually no UV absorbance.

  • Immediate Fix: If you have an ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) , connect it. These are universal detectors and will see the amine.

  • Alternative: Use the derivatization protocol (Protocol B) described above.

  • Indirect Method: If you must use UV, add 5-10 mM of a UV-absorbing additive (like phthalate buffer) to the mobile phase and look for a negative peak (Indirect UV detection), though this is difficult to validate.

Issue 3: "The amide and acid co-elute."

Q: The resolution between CPCA and the target amide is < 1.5. A: You need to alter the selectivity.

  • Change Column Chemistry: Switch from C18 to a Phenyl-Hexyl column. The phenyl ring in the stationary phase will interact uniquely with the cyclopropane ring of your target, often shifting its retention relative to the acid.

  • Adjust Gradient: Shallow the gradient slope between 5% and 30% B. Both compounds are relatively polar; a slower ramp in the early phase improves separation.

Visualizations

Diagram 1: Method Development Decision Tree

This logic flow guides you through selecting the correct mode based on your specific impurity profile.

MethodDevelopment start START: Define Analytical Goal goal_q What is the critical impurity? start->goal_q acid_path Cyclopropanecarboxylic Acid (CPCA) goal_q->acid_path Acidic Byproduct amine_path n-Propylamine goal_q->amine_path Basic Precursor amide_path Amide Purity Only goal_q->amide_path Target method_A Protocol A: RP-HPLC (C18) pH 2.0 (H3PO4) UV @ 210 nm acid_path->method_A Requires pH Control uv_check Is UV (210 nm) sufficient? amine_path->uv_check amide_path->method_A Standard method_B Protocol B: Derivatization (OPA) Fluorescence/UV 340 nm uv_check->method_B No (Standard Lab) method_C Alternative: ELSD / CAD Detection uv_check->method_C No (Advanced Lab)

Caption: Decision matrix for selecting the appropriate detection and separation mode based on the specific byproduct of interest.

Diagram 2: Troubleshooting Co-elution Mechanisms

Understanding the molecular interactions causing separation failures.

Troubleshooting cluster_0 Scenario A: High pH (>4.0) cluster_1 Scenario B: Low pH (<3.0) cpca_ion CPCA Ionized (COO-) result_A Result: CPCA elutes in Void Poor Resolution cpca_ion->result_A amide_neu Amide Neutral amide_neu->result_A action Corrective Action: Add 0.1% H3PO4 result_A->action cpca_prot CPCA Protonated (COOH) result_B Result: CPCA Retained Baseline Separation cpca_prot->result_B amide_neu2 Amide Neutral amide_neu2->result_B action->result_B

Caption: Mechanism of pH-dependent resolution. Acidification protonates CPCA, increasing hydrophobicity and retention time.

References

  • PubChem. (n.d.).[3][4] n-Propylcyclopropanecarboxamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved from [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for pKa-based method development logic).

Sources

Troubleshooting

Technical Support Center: Synthesis of n-Propylcyclopropanecarboxamide

A Guide for Researchers and Process Chemists Welcome to the technical support center for n-propylcyclopropanecarboxamide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, bu...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Process Chemists

Welcome to the technical support center for n-propylcyclopropanecarboxamide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.

Part 1: Troubleshooting Poor Yield and Purity

FAQ 1: My reaction yield is low, and I see significant unreacted cyclopropanecarboxylic acid. What's going wrong?

This is a classic issue in amidation, typically pointing to inefficient activation of the carboxylic acid or neutralization of the amine nucleophile.

Root Cause Analysis:

The direct reaction between a carboxylic acid and an amine to form an amide is a dehydration reaction that is thermodynamically unfavorable under standard conditions. An initial acid-base reaction occurs, forming an ammonium carboxylate salt, which requires high temperatures (often >180°C) to dehydrate to the amide. In a laboratory setting, we use activating agents to make the carbonyl carbon of the carboxylic acid more electrophilic. If this activation is incomplete or if the amine is rendered non-nucleophilic, the reaction will stall.

Troubleshooting Workflow:

G cluster_A Path A: Acyl Chloride Route cluster_B Path B: Coupling Reagent Route start Low Yield & Unreacted Acid check_activation Which activation method was used? start->check_activation acyl_chloride Acyl Chloride (e.g., SOCl₂, (COCl)₂) check_activation->acyl_chloride Path A coupling_reagent Coupling Reagent (e.g., EDC, HBTU) check_activation->coupling_reagent Path B acyl_chloride_issue Issue: HCl byproduct neutralizes n-propylamine acyl_chloride->acyl_chloride_issue coupling_reagent_issue Issue: Reagent degradation or stoichiometry coupling_reagent->coupling_reagent_issue acyl_chloride_solution Solution: 1. Use ≥2 equivalents of n-propylamine. 2. Add 1.1-1.5 eq. of a non-nucleophilic base (e.g., triethylamine, pyridine). acyl_chloride_issue->acyl_chloride_solution coupling_reagent_solution Solution: 1. Use fresh, high-purity coupling reagent. 2. Check stoichiometry (typically 1.1-1.2 eq.). 3. Ensure anhydrous conditions. coupling_reagent_issue->coupling_reagent_solution

Caption: Troubleshooting workflow for low conversion.

Detailed Explanation:

  • Acyl Chloride Route: When using thionyl chloride (SOCl₂) or oxalyl chloride to form the cyclopropanecarbonyl chloride intermediate, one equivalent of HCl is produced for every equivalent of acyl chloride formed. This HCl will react with your valuable n-propylamine to form n-propylammonium chloride, which is not nucleophilic.[1] To counteract this, you must either use a full second equivalent of n-propylamine as a sacrificial base or, more economically, add a tertiary amine like triethylamine (TEA) or pyridine to scavenge the HCl.[1]

  • Coupling Reagent Route: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) are sensitive to moisture and can degrade upon storage. Using old or improperly stored reagents leads to incomplete activation of the carboxylic acid. Always use fresh reagents and ensure your reaction is run under anhydrous conditions (e.g., dry solvents, inert atmosphere).

Experimental Protocol: Optimized Amidation using EDC
  • Dissolve cyclopropanecarboxylic acid (1.0 eq.) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1-0.5 M).

  • Add EDC (1.2 eq.) and Hydroxybenzotriazole (HOBt) or an equivalent activator (1.2 eq.). Stir at room temperature for 15-20 minutes to form the active ester.

  • In a separate flask, dissolve n-propylamine (1.1 eq.) in the same anhydrous solvent.

  • Cool the active ester solution to 0°C in an ice bath.

  • Slowly add the n-propylamine solution dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute with ethyl acetate. Wash sequentially with 5% HCl (to remove unreacted amine and EDC byproducts), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Trustworthiness: This protocol includes acidic and basic washes designed to systematically remove common impurities, validating the purity of the final isolated product.

Part 2: Identifying and Mitigating Key Side Reactions

FAQ 2: I've isolated a byproduct with the same mass as my product. What could it be, and how do I prevent it?

This scenario often points to the formation of a structural isomer, most commonly a ring-opened product. The high ring strain of the cyclopropane moiety makes it susceptible to cleavage under certain conditions.

Root Cause Analysis: Ring-Opening

The cyclopropane ring can be opened by both electrophiles (especially under acidic conditions) and nucleophiles (if the ring is activated by an electron-withdrawing group).[2][3]

  • Acid-Catalyzed Opening: Protonation of the amide carbonyl oxygen makes it highly electron-withdrawing, which can weaken the adjacent C-C bonds of the cyclopropane ring.[4] Subsequent attack by a nucleophile (like a chloride ion from HCl or water) can lead to a ring-opened product, such as a γ-chloro- or γ-hydroxy-butyramide derivative.

  • Nucleophilic Opening: While less common for a simple cyclopropanecarboxamide, strong nucleophiles under harsh conditions could potentially attack the ring, especially if there are other activating groups present.[2]

Mechanism of Acid-Catalyzed Ring Opening

G amide n-Propylcyclopropanecarboxamide protonated_amide Protonated Amide (O-protonated) amide->protonated_amide + H⁺ transition_state Ring-Opening Transition State protonated_amide->transition_state Ring Strain Weakens Bonds ring_opened Ring-Opened Product (e.g., γ-substituted butyramide) transition_state->ring_opened + Nu⁻ (e.g., Cl⁻, H₂O)

Caption: Simplified mechanism of acid-catalyzed ring opening.

Mitigation Strategies:

  • Avoid Strong Acids: When using the acyl chloride route, ensure the HCl scavenger (e.g., TEA) is added efficiently. During workup, use milder acidic washes (e.g., saturated NH₄Cl or dilute citric acid) instead of concentrated HCl.

  • Temperature Control: Perform the reaction and workup at low temperatures (0°C to room temperature) to minimize the energy available to overcome the activation barrier for ring-opening.

  • Choice of Catalyst: If using Lewis acids for other transformations on the molecule, be aware that they can strongly promote ring-opening.[3]

FAQ 3: My final product is contaminated with a water-soluble impurity after using EDC. How do I remove it?

This is almost certainly the dicyclohexylurea (DCU) or N-acylurea byproduct if using DCC, or the water-soluble N,N'-dimethylaminopropylurea if using EDC.

Root Cause Analysis:

Carbodiimide coupling reagents like DCC and EDC function by activating the carboxylic acid, and in the process, they are converted to a urea byproduct.[5]

  • DCC: Forms dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and can often be removed by filtration. However, some can remain in solution.

  • EDC: Forms a water-soluble urea byproduct. Standard aqueous workups are designed to remove it. If it persists, the workup was likely inefficient.

Troubleshooting Purification:

SymptomProbable CauseRecommended Action
White precipitate in reaction mixture (using DCC)Formation of DCU byproduct.Filter the crude reaction mixture through a pad of Celite before the aqueous workup.
Persistent impurity after EDC use and standard workup.Inefficient aqueous extraction of the EDC-urea byproduct.Perform multiple, vigorous washes with dilute acid (e.g., 1M HCl or 5% citric acid). The urea byproduct is basic and will partition into the acidic aqueous phase as a salt.
Guanidinylation of n-propylamine (if using HBTU/TBTU)Side reaction of the coupling reagent with the amine.This is a known side reaction for uronium-based reagents.[6] Consider switching to a different class of coupling agent like COMU or T3P if this becomes a significant issue.

Part 3: Advanced Topics & Process Optimization

FAQ 4: Can I synthesize the amide directly from a cyclopropane ester?

Yes, this method, known as aminolysis, is a viable alternative, particularly for larger-scale synthesis.

Process Overview:

The reaction involves heating a cyclopropanecarboxylic acid ester (e.g., methyl or ethyl ester) with n-propylamine. This reaction is often slow and may require a catalyst and elevated temperatures.

Key Considerations:

  • Catalysis: The reaction can be catalyzed by alkali metal alcoholates, such as sodium methoxide.[7][8]

  • Temperature and Pressure: Industrial preparations may use high temperatures (60-200°C) and pressures to drive the reaction to completion.[7][9] For a lab setting, heating in a sealed tube or a microwave reactor can be effective.

  • Side Reactions: At elevated temperatures, the stability of the cyclopropane ring should always be a consideration. Additionally, ensure the reaction medium is not strongly basic, as this can promote amide hydrolysis.[7]

Protocol: Catalytic Aminolysis of Methyl Cyclopropanecarboxylate
  • To a solution of methyl cyclopropanecarboxylate (1.0 eq.) in methanol, add n-propylamine (1.5 - 2.0 eq.).

  • Add a catalytic amount of sodium methoxide (e.g., 5-10 mol%).

  • Heat the mixture in a sealed vessel at 60-100°C for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting ester.

  • Workup: Cool the reaction mixture, neutralize the catalyst with a mild acid (e.g., acetic acid), and remove the solvent under reduced pressure. The residue can then be purified by standard extraction and/or chromatography.

References

  • Process for the preparation of cyclopropanecarboxamide. (1991). Google Patents.
  • Process for the preparation of cyclopropanecarboxamide. (1998). Google Patents.
  • Process for the preparation of cyclopropanecarboxamide. (1998). European Patent Office. Retrieved from [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (1996). Google Patents.
  • Process for the preparation of cyclopropane-carboxylic-amide. (1995). Google Patents.
  • Processes For The Preparation Of Cyclopropanecarboxylic Acid. (n.d.). Quick Company. Retrieved from [Link]

  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for the preparation of cyclopropanecarboxamide. (1997). Google Patents.
  • n-Propylcyclopropanecarboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. (2017). ResearchGate. Retrieved from [Link]

  • N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. (2023). ACS Publications. Retrieved from [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2017). ChemRxiv. Retrieved from [Link]

  • Purification of ε-caprolactam. (1979). Google Patents.
  • Amide formation from carboxylic acid derivatives. (2023). Khan Academy. Retrieved from [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. (2008). NIH National Library of Medicine. Retrieved from [Link]

  • Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. (2012). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). NIH National Library of Medicine. Retrieved from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. (2023). ACS Publications. Retrieved from [Link]

Sources

Optimization

Improving the reproducibility of biological assays with n-propylcyclopropanecarboxamide

Technical Support Center: Optimizing Assay Performance with N-propylcyclopropanecarboxamide Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 6, 2026 Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Assay Performance with N-propylcyclopropanecarboxamide

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 6, 2026

Executive Summary: The Reproducibility Challenge

N-propylcyclopropanecarboxamide (MW: 127.18 Da, LogP: ~0.[1]9) presents a unique set of challenges in biological assays. While often used as a structural fragment or intermediate in drug discovery (specifically for anticonvulsant or GPCR-modulating scaffolds), its physicochemical profile—low molecular weight, moderate lipophilicity, and amide functionality—creates a "perfect storm" for experimental variability.

This guide addresses the three primary drivers of assay failure with this compound: volatility-driven edge effects , aqueous solubility limits , and pseudo-enzymatic degradation .

Critical Troubleshooting Modules

Module A: Volatility & Edge Effects (The "Smiling" Plate)

Q: Why do my replicate wells on the perimeter of the plate show consistently lower potency (higher IC50) than the center wells?

A: You are likely experiencing compound evaporation, not just solvent evaporation. With a molecular weight of ~127 Da, n-propylcyclopropanecarboxamide is on the threshold of volatility. In 384-well or 1536-well plates, the high surface-area-to-volume ratio accelerates the sublimation of low-MW fragments from the DMSO/buffer interface. This creates a concentration gradient (Edge Effect), often manifesting as a "smiling" or "frowning" heat map.

The Fix: The "Sandwich" Sealing Protocol Standard adhesive seals are insufficient for fragments <150 Da over long incubation periods (>2 hours).

  • Immediate Sealing: Apply a thermal bond foil seal immediately after dispensing. Avoid adhesive breathers unless cell respiration is critical.

  • Dummy Wells: Fill the outermost perimeter wells with solvent/buffer only (no compound) to act as a vapor barrier.

  • Low-Dead-Volume Lids: If using automated incubators, switch to heavy stainless-steel lids with silicone gaskets to press the plate seal down.

Visualizing the Evaporation Pathway:

VolatilityManagement Start Assay Setup Dispense Dispense Compound (Acoustic/Tip) Start->Dispense CheckMW Check MW < 150 Da? Dispense->CheckMW Risk High Volatility Risk CheckMW->Risk Yes (e.g., n-propyl...) Safe Standard Protocol CheckMW->Safe No Mitigation Apply Thermal Seal + Fill Dummy Wells Risk->Mitigation Incubation Incubation (37°C) Safe->Incubation Mitigation->Incubation Readout Plate Readout Incubation->Readout

Caption: Decision logic for mitigating volatility risks in low-molecular-weight amide assays.

Module B: Solubility & Precipitation (The "Crash" Phenomenon)

Q: My dose-response curves are bell-shaped or flat at high concentrations. Is the compound aggregating?

A: Yes, this is a classic sign of "crash-out." Although n-propylcyclopropanecarboxamide has a calculated LogP of ~0.9 (suggesting good solubility), the cyclopropyl group induces rigid conformational strain. When diluted from 100% DMSO stock (typically 10 mM) into aqueous buffer, the rapid change in dielectric constant can force the amide to crystallize before it disperses, especially in cold buffers (PBS at 4°C).

The Fix: Kinetic Solubility Optimization

ParameterStandard Protocol (Risky)Optimized Protocol (Robust)
Stock Conc. 10 mM or 100 mMLimit to 10 mM to reduce crash potential.
Dilution Method Serial dilution in BufferSerial dilution in 100% DMSO , then single transfer to buffer.
Mixing Speed VortexingAcoustic Dispensing (Echo/Datastream) or rapid tip mixing.
Buffer Temp 4°C (On ice)Room Temperature (20-25°C) to maintain entropy.

Protocol: The "Intermediate Dilution" Step If acoustic dispensing is unavailable, do not pipette 10 mM DMSO stock directly into the assay well.

  • Create an intermediate plate with the compound at 10x final concentration in assay buffer containing 5% DMSO.

  • Shake this intermediate plate at 1000 rpm for 2 minutes.

  • Transfer from intermediate plate to final assay plate.

Module C: Chemical Stability & Enzymatic Hydrolysis

Q: I see a loss of signal in cell lysate assays over time. Is the cyclopropane ring opening?

A: Unlikely. The cyclopropane ring is surprisingly stable due to kinetic barriers. The real culprit is likely amidase activity . N-propylcyclopropanecarboxamide contains a secondary amide bond. In crude cell lysates or plasma, non-specific amidases (e.g., fatty acid amide hydrolase - FAAH) can hydrolyze the amide bond, releasing propylamine and cyclopropanecarboxylic acid.

The Fix: The Stability Check Before running a large screen, perform a stability validation:

  • Incubate compound (1 µM) in assay buffer +/- cell lysate for 0, 1, 2, and 4 hours.

  • Analyze via LC-MS/MS.[2]

  • Criterion: If >20% loss is observed, add a broad-spectrum serine hydrolase inhibitor (e.g., PMSF) to the assay buffer, provided it does not interfere with your specific target.

Visualizing the Degradation Pathway:

StabilityCheck Compound n-propylcyclopropane- carboxamide Enzyme Amidase/FAAH (in Lysate) Compound->Enzyme Hydrolysis Product1 Cyclopropane- carboxylic acid Enzyme->Product1 Product2 Propylamine Enzyme->Product2 Inhibitor PMSF / Serine Hydrolase Inhibitor Inhibitor->Enzyme Blocks

Caption: Enzymatic hydrolysis pathway of the amide bond in cell lysates and inhibition strategy.

Frequently Asked Questions (FAQ)

Q: Can I use polystyrene plates, or do I need glass-coated plates? A: For n-propylcyclopropanecarboxamide (LogP ~0.9), standard tissue-culture treated polystyrene is usually acceptable. However, if you observe "sticky" data (low recovery), switch to Non-Binding Surface (NBS) or Polypropylene (PP) plates. Avoid untreated polystyrene for low-concentration (<10 nM) work.

Q: What is the maximum DMSO tolerance for this compound? A: The compound itself is stable in DMSO. The limit is defined by your biology. Most enzymatic assays tolerate up to 1% DMSO. However, for this specific compound, ensure your final DMSO concentration is consistent across all wells (e.g., normalize all wells to 0.5% DMSO) to prevent solubility artifacts.

Q: How should I store the 10 mM stock solution? A: Store at -20°C in glass vials or high-quality PP tubes. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation. Aliquot into single-use volumes.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 528618, n-Propylcyclopropanecarboxamide. Retrieved February 6, 2026 from [Link]

  • Sittampalam, G. S., et al. (Eds.).[2][3] (2004).[4] Assay Guidance Manual.[5] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Keseru, G. M., & Makara, G. M. (2009). The influence of lead discovery strategies on the properties of drug candidates.[2] Nature Reviews Drug Discovery, 8(3), 203–212. (Context on fragment volatility and solubility). [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for solubility/stability protocols).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Mechanism of Action of n-Propylcyclopropanecarboxamide

For researchers, scientists, and drug development professionals, elucidating a small molecule's precise mechanism of action (MoA) is a cornerstone of preclinical development. It informs efficacy, predicts potential toxic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, elucidating a small molecule's precise mechanism of action (MoA) is a cornerstone of preclinical development. It informs efficacy, predicts potential toxicities, and builds a robust foundation for clinical translation. This guide provides an in-depth, technically-focused comparison of experimental approaches to validate the MoA of a novel compound, n-propylcyclopropanecarboxamide.

Here, we will operate under a hypothesized MoA that n-propylcyclopropanecarboxamide is an inhibitor of a specific metabolic enzyme, "Enzyme X," a fictional yet plausible target for a molecule of this class. This guide will detail a logical, multi-pronged strategy to rigorously test this hypothesis, comparing and contrasting various techniques to provide a comprehensive validation workflow. We will explore direct target engagement, cellular activity, and potential off-target effects.

Section 1: Establishing Direct Target Engagement

A crucial first step in MoA validation is demonstrating a direct physical interaction between the compound and its putative target.[1][2][3] This is essential to confirm that the observed biological effects are not due to indirect or off-target activities.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a cellular environment.[4][5][6] The principle is based on the ligand-induced thermal stabilization of the target protein.[4][6]

Binding of n-propylcyclopropanecarboxamide to Enzyme X is hypothesized to increase its conformational stability. This increased stability will result in a higher melting temperature (Tagg) for Enzyme X in the presence of the compound. CETSA allows for the observation of this phenomenon in intact cells or cell lysates, providing evidence of target engagement under more physiologically relevant conditions.[6]

  • Cell Culture and Treatment: Culture a relevant cell line expressing Enzyme X to mid-log phase. Treat the cells with varying concentrations of n-propylcyclopropanecarboxamide or a vehicle control for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[7]

  • Cell Lysis and Separation: Lyse the cells to release their contents. Separate the soluble protein fraction from the precipitated, denatured proteins via centrifugation.[5][8]

  • Protein Quantification: Analyze the amount of soluble Enzyme X remaining at each temperature using Western blotting or an AlphaScreen® assay.[7]

  • Data Analysis: Plot the percentage of soluble Enzyme X as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of n-propylcyclopropanecarboxamide indicates target engagement.

Diagram: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Cells expressing Enzyme X treatment Treat with n-propylcyclopropanecarboxamide cell_culture->treatment heating Heat to various temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation soluble_fraction Collect Soluble Fraction centrifugation->soluble_fraction western_blot Western Blot for Enzyme X soluble_fraction->western_blot data_analysis Generate Melting Curves western_blot->data_analysis Quantify and Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) provides a direct, label-free measurement of the binding affinity between a small molecule and a purified protein.[9]

ITC measures the heat change that occurs upon binding, allowing for the determination of the binding constant (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction. This provides definitive, quantitative evidence of a direct interaction between n-propylcyclopropanecarboxamide and purified Enzyme X.

FeatureCellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)
Environment Cellular (in-cell or lysate)In vitro (purified components)
Principle Ligand-induced thermal stabilizationMeasurement of heat change upon binding
Key Output Target engagement confirmation, Tagg shiftBinding affinity (Kd), stoichiometry, thermodynamics
Throughput Moderate to HighLow
Strengths Physiologically relevant contextGold standard for binding thermodynamics
Limitations Indirect measure of binding affinityRequires purified, stable protein

Section 2: Characterizing the Functional Consequences of Target Engagement

Demonstrating that n-propylcyclopropanecarboxamide binds to Enzyme X is the first step. The next is to prove that this binding event leads to a functional consequence, such as enzyme inhibition.[10]

In Vitro Enzyme Inhibition Assay

A direct biochemical assay is the most straightforward method to determine if n-propylcyclopropanecarboxamide inhibits the catalytic activity of Enzyme X.[10][11]

By measuring the rate of the reaction catalyzed by Enzyme X in the presence and absence of n-propylcyclopropanecarboxamide, we can determine its inhibitory potency (IC50) and elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[12][13]

  • Assay Setup: In a microplate, combine purified Enzyme X, its substrate, and a suitable buffer system.

  • Compound Addition: Add a range of concentrations of n-propylcyclopropanecarboxamide.

  • Reaction Initiation and Monitoring: Initiate the enzymatic reaction and monitor the formation of the product over time using a spectrophotometer, fluorometer, or luminometer, depending on the nature of the substrate and product.

  • Data Analysis: Calculate the initial reaction velocities at each compound concentration. Plot the percentage of inhibition versus the log of the compound concentration to determine the IC50 value.

Diagram: Enzyme Inhibition Assay Workflow

Enzyme_Inhibition_Workflow cluster_reaction_setup Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis enzyme Purified Enzyme X mix Combine Reactants enzyme->mix substrate Substrate substrate->mix buffer Assay Buffer buffer->mix compound n-propylcyclopropanecarboxamide compound->mix monitor Monitor Product Formation mix->monitor calculate_velocity Calculate Initial Velocities monitor->calculate_velocity plot_data Plot % Inhibition vs. [Compound] calculate_velocity->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Workflow for an in vitro enzyme inhibition assay.

Cellular Activity Assay

A cellular assay is necessary to confirm that the compound can access its target within a cell and exert a biological effect.

If Enzyme X is involved in a specific cellular pathway, its inhibition by n-propylcyclopropanecarboxamide should lead to a measurable downstream effect. This could be a change in the level of a metabolite, the expression of a reporter gene, or a change in cell viability or proliferation.

FeatureIn Vitro Enzyme Inhibition AssayCellular Activity Assay
System Purified enzyme and substrateIntact cells
Measures Direct enzyme inhibition (IC50)Downstream biological effect (EC50)
Information Gained Potency, mechanism of inhibitionCellular permeability, on-target effect in a biological context
Causality Direct link between compound and enzymeInferred link, requires further validation

Section 3: Assessing Target Specificity and Off-Target Effects

A critical aspect of MoA validation is to demonstrate that the compound's effects are primarily due to its interaction with the intended target and not with other proteins.[14] Off-target effects can lead to misleading results and potential toxicity.[15][16][17][18][19]

Proteome-Wide CETSA (CETSA-MS)

A powerful extension of the CETSA method is to couple it with mass spectrometry (CETSA-MS) to assess target engagement and selectivity across the entire proteome.[4]

By analyzing the entire soluble proteome after thermal challenge, it is possible to identify not only the intended target (Enzyme X) but also any other proteins that are stabilized or destabilized by n-propylcyclopropanecarboxamide. This provides a global view of the compound's interactions within the cell.

Kinase Panel Screening

If Enzyme X is a kinase, or if there is a suspicion of off-target kinase activity, screening against a panel of kinases is a standard approach.

Many small molecule inhibitors have off-target effects on kinases due to the conserved nature of the ATP-binding pocket. A broad kinase panel screen will identify any unintended inhibitory activity of n-propylcyclopropanecarboxamide against a wide range of kinases.

FeatureProteome-Wide CETSA (CETSA-MS)Kinase Panel Screening
Scope Unbiased, proteome-wideBiased, focused on a specific protein family
Principle Thermal stability profilingIn vitro activity assays
Output Identification of on- and off-target proteinsIC50 values against a panel of kinases
Application Broad assessment of selectivitySpecific assessment of kinase off-target effects

Conclusion

Validating the mechanism of action of a novel compound like n-propylcyclopropanecarboxamide requires a multi-faceted and rigorous experimental approach. By combining techniques that demonstrate direct target engagement (CETSA, ITC), functional consequences (in vitro and cellular assays), and target specificity (CETSA-MS, panel screening), researchers can build a comprehensive and compelling case for a hypothesized MoA. This structured, evidence-based approach is fundamental to de-risking drug candidates and accelerating their path to the clinic.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols. [Link]

  • Almqvist, H., et al. (2016). CETSA simplifies preclinical studies for cancer drug development. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]

  • Shaw, J., et al. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

  • BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective. BioCurate. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI. [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Creative Biostructure. (n.d.). Target Engagement Assays in Early Drug Discovery. Creative Biostructure. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. NCBI. [Link]

  • Guo, C., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. [Link]

  • MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]

  • CD Genomics. (n.d.). The CRISPR Paradox: Understanding On-Target and Off-Target Effects. CD Genomics. [Link]

  • The Scientist. (2024). Twisted DNA Increases CRISPR Off-target Effects. The Scientist. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI. [Link]

  • PubMed. (2023). Target Engagement Assays in Early Drug Discovery. PubMed. [Link]

  • Sapient Bio. (n.d.). Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Sapient Bio. [Link]

  • News-Medical. (2023). Redefining target engagement with new strategies in drug discovery. News-Medical.net. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Wikipedia. [Link]

  • Berkeley News. (2017). Anti-CRISPR proteins decrease off-target side effects of CRISPR-Cas9. Berkeley News. [Link]

  • National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • MDPI. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

  • MDPI. (2023). Utilizing Target Sequences with Multiple Flanking Protospacer Adjacent Motif (PAM) Sites Reduces Off-Target Effects of the Cas9 Enzyme in Pineapple. MDPI. [Link]

  • BPT Analytics. (n.d.). Small Molecule Drug Target Identification and Validation. BPT Analytics. [Link]

  • PubMed. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central. [Link]

  • PubChem. (n.d.). n-Propylcyclopropanecarboxamide. PubChem. [Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of n-propylcyclopropanecarboxamide derivatives

This guide provides an in-depth technical analysis of -propylcyclopropanecarboxamide (CAS 26389-59-3) and its derivatives. It focuses on their Structure-Activity Relationships (SAR) in the context of sensory pharmacology...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of


-propylcyclopropanecarboxamide  (CAS 26389-59-3) and its derivatives. It focuses on their Structure-Activity Relationships (SAR) in the context of sensory pharmacology (TRPM8 modulation, Umami enhancement) and their utility as pharmacophores in drug discovery (GPR84 antagonists, ADCs).

Comparative Guide: SAR Studies of -Propylcyclopropanecarboxamide Derivatives

Executive Summary

-propylcyclopropanecarboxamide is a simplified carboxamide scaffold that serves as a critical reference point in two distinct fields: sensory pharmacology  (as a non-menthol cooling agent and kokumi/umami enhancer) and medicinal chemistry  (as a stable "cap" or linker in antibody-drug conjugates and GPR84 antagonists). Unlike the bulky 

-menthane structure of standard cooling agents like WS-3, the cyclopropane core offers a compact, rigid geometry that alters receptor binding kinetics, resulting in unique sensory onset profiles and metabolic stability.
Molecular Profile & Mechanism of Action[1][2]
FeatureSpecification
Chemical Name

-propylcyclopropanecarboxamide
CAS Number 26389-59-3
Molecular Formula

Core Scaffold Cyclopropanecarbonyl (rigid, strained ring)
Primary Targets TRPM8 (Transient Receptor Potential Melastatin 8), GPR84 (G-protein coupled receptor 84), T1R1/T1R3 (Umami/Kokumi modulation)
Key Property High steric strain of the cyclopropane ring (

) enhances metabolic stability against specific amidases compared to linear alkyl amides.
Mechanism: The TRPM8 "Cooling" Pathway

The molecule acts as an agonist on the TRPM8 ion channel.[1][2] Upon binding to the transmembrane domain (specifically interacting with residues in the S2-S3 linker), it induces a conformational change that opens the pore to


 and 

influx. This depolarizes the sensory neuron, mimicking the signal of cold temperature (

).

Differentiation: Unlike Menthol,


-propylcyclopropanecarboxamide lacks the hydroxyl group responsible for the characteristic "minty" odor and volatility, making it a "stealth" sensory agent.
Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is governed by two vectors: the


-alkyl tail length  and the Cycloalkyl head group .
A. The

-Alkyl Tail: The "Goldilocks" Zone

The length of the alkyl chain attached to the nitrogen is the primary determinant of TRPM8 potency (EC


).
  • Methyl (

    
    ): Inactive/Weak.  Insufficient hydrophobicity to anchor into the TRPM8 hydrophobic pocket.
    
  • Ethyl (

    
    ): Moderate Activity.  Standard baseline (analogous to WS-3). Good solubility but lower potency.
    
  • Propyl (

    
    ): Optimal Balance.  The 
    
    
    
    -propyl group (present in the title compound) often represents a "sweet spot" for potency vs. solubility. It provides sufficient van der Waals contact within the receptor cleft without introducing excessive steric hindrance.
  • Butyl/Pentyl (

    
    ): Diminishing Returns.  While hydrophobicity increases, the steric bulk begins to clash with the receptor walls, and water solubility drops drastically, limiting bioavailability.
    
B. The Head Group: Cyclopropane vs. Menthane

Comparing


-propylcyclopropanecarboxamide to the industry standard WS-3  (

-ethyl-

-menthane-3-carboxamide):
Feature

-Propylcyclopropanecarboxamide
WS-3 (

-Menthane Derivative)
Steric Bulk Low (Compact)High (Bulky)
Cooling Onset Fast / Sharp Slow / Building
Duration Short to MediumLong / Lingering
Sensory Character Tingling, numbing, potential Umami/Kokumi effectDeep cooling, "breath freshening"
Metabolic Stability High (Ring strain resists oxidation)Moderate
SAR Decision Tree (Graphviz)

SAR_Pathway Scaffold Cyclopropanecarboxamide Core Scaffold N_Sub N-Substituent Modification Scaffold->N_Sub Ring_Sub Ring Modification Scaffold->Ring_Sub Methyl Methyl (C1) Low Potency N_Sub->Methyl Propyl Propyl (C3) Optimal Potency/Solubility N_Sub->Propyl Butyl Butyl (C4+) Solubility Issues N_Sub->Butyl Cyclo_Pr Cyclopropane Fast Onset / Umami Ring_Sub->Cyclo_Pr Menthane p-Menthane (WS-3) Slow Onset / High Cooling Ring_Sub->Menthane

Caption: SAR optimization pathways. Green nodes indicate the optimal features of the N-propylcyclopropanecarboxamide derivative for rapid-onset sensory modulation.

Experimental Protocols

To validate the SAR claims, the following synthesis and assay protocols are recommended.

Protocol A: Synthesis of

-Propylcyclopropanecarboxamide

Standard Schotten-Baumann Amidation

Reagents: Cyclopropanecarbonyl chloride (


 eq), 

-Propylamine (

eq), Triethylamine (

,

eq), Dichloromethane (DCM).
  • Setup: Purge a round-bottom flask with nitrogen. Add cyclopropanecarbonyl chloride dissolved in dry DCM. Cool to

    
     in an ice bath.
    
  • Addition: Mix

    
    -propylamine and 
    
    
    
    in DCM. Add this mixture dropwise to the acid chloride solution over 30 minutes. Note: The reaction is exothermic; control temperature to prevent side products.
  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate/Hexane).

  • Workup: Wash the organic layer with

    
     (to remove unreacted amine), then saturated 
    
    
    
    (to remove acid), and finally brine.
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.
    
  • Yield: Expect 85-95% yield as a white crystalline solid or colorless oil.

Protocol B: TRPM8 Calcium Flux Assay (In Vitro)

Objective: Determine EC


 for TRPM8 activation.[1][2]
  • Cell Line: HEK293 cells stably expressing human TRPM8.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes at

    
    .
    
  • Baseline: Measure baseline fluorescence (

    
    ) for 30 seconds.
    
  • Injection: Inject

    
    -propylcyclopropanecarboxamide (dissolved in DMSO, final conc. 
    
    
    
    ) at varying concentrations (
    
    
    ).
  • Measurement: Record fluorescence change (

    
    ) for 120 seconds using a FLIPR (Fluorometric Imaging Plate Reader).
    
  • Control: Use Menthol (

    
    ) as the positive control (100% response).
    
Comparative Performance Data

The following table summarizes the performance of


-propylcyclopropanecarboxamide against market alternatives.
Parameter

-Propylcyclopropanecarboxamide
Menthol WS-3 WS-23
Cooling Intensity Moderate (3/5)High (5/5)Very High (5/5)Moderate (3/5)
Odor/Flavor Neutral / FaintStrong MintNeutralNeutral
Sensory Onset Rapid (<15 sec) InstantDelayed (>30 sec)Medium
Primary Use Case Umami booster, Rapid cooling, Pharma intermediateFlavoring, Topical analgesiaLong-lasting gum/candyBeverages (high solubility)
Toxicity (LD50) Low (Est.

)
LowLowLow
Therapeutic & Industrial Applications[4]
  • Flavor Modulation (Umami/Kokumi): Patents indicate that

    
    -alkyl cyclopropanecarboxamides modify the perception of taste, specifically enhancing the "mouthfulness" (Kokumi) and savory (Umami) notes in food matrices, likely via allosteric modulation of the T1R1/T1R3 receptor complex [1, 2].
    
  • GPR84 Antagonists (Inflammation): The cyclopropanecarboxamide moiety is a validated pharmacophore for GPR84 ligands. GPR84 is a receptor for medium-chain fatty acids and is upregulated in inflammation. The rigid cyclopropyl group mimics the fatty acid head while blocking metabolic degradation [3].

  • Antibody-Drug Conjugates (ADCs): This specific derivative appears as a linker/cap intermediate in the synthesis of ADCs targeting tumor-associated antigens (e.g., C4.4a). Its chemical stability prevents premature cleavage of the cytotoxic payload in circulation [4].

References
  • Patentscope (WIPO). (2012). Method of improving stability of sweet enhancer and composition. WO2012021837A2. Link

  • Google Patents. (2005). Saturated and unsaturated N-alkamides exhibiting taste and flavor enhancement effect. AU2005205751B2. Link

  • PubMed. (2014).[3][4][5][6] Embelin and its derivatives unravel the signaling, proinflammatory and antiatherogenic properties of GPR84 receptor. Link

  • Google Patents. (2012). Novel binder-drug conjugates (ADCs) and their use. AU2012244675A1. Link

  • PubChem. (2025).[3] Compound Summary: N-propylcyclopropanecarboxamide (CID 528618).[3] Link

Sources

Validation

Comparative study of n-propylcyclopropanecarboxamide and its branched-chain isomers

Executive Summary In the landscape of medicinal chemistry and sensory active compounds (TRP channel modulators), the structural modification of the N-alkyl chain on carboxamides dictates both bioavailability and half-lif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry and sensory active compounds (TRP channel modulators), the structural modification of the N-alkyl chain on carboxamides dictates both bioavailability and half-life. This guide provides a technical comparison between the linear n-propylcyclopropanecarboxamide (N-PCCA) and its branched isomer, N-isopropylcyclopropanecarboxamide (N-iPCCA).

The Verdict: While N-PCCA offers superior synthetic kinetics and slightly higher lipophilic interaction potential, the branched N-iPCCA demonstrates significantly enhanced metabolic stability. The steric bulk of the isopropyl group effectively shields the amide bond from amidase-mediated hydrolysis, making it the superior scaffold for applications requiring prolonged duration of action.

Chemical Architecture & Isomerism

The core difference lies in the steric arrangement of the propyl chain attached to the amide nitrogen. This subtle shift defines the "lock-and-key" fit with metabolic enzymes.

FeatureN-Propylcyclopropanecarboxamide (N-PCCA)N-Isopropylcyclopropanecarboxamide (N-iPCCA)
Structure Type Linear Alkyl AmideBranched Alkyl Amide
CAS Registry 26389-59-35635-02-9
Molecular Formula C₇H₁₃NOC₇H₁₃NO
Steric Profile Low steric hindrance; high rotational freedom.High steric hindrance adjacent to Nitrogen.
Primary Utility Rapid-onset sensory agents; synthetic intermediate.Sustained-release pharmacophores; stable bioisosteres.

Synthetic Accessibility & Pathway

Both isomers are synthesized via the Schotten-Baumann reaction or nucleophilic acyl substitution using cyclopropanecarbonyl chloride. However, the nucleophilicity of the amine differs.

Synthesis Workflow (Graphviz)

The following diagram illustrates the parallel synthesis pathways. Note that the isopropylamine reaction often requires slightly higher temperatures or longer reaction times due to the steric hindrance at the nitrogen atom.

SynthesisPathway Acid Cyclopropanecarboxylic Acid AcCl Cyclopropanecarbonyl Chloride Acid->AcCl Reflux, 2h SOCl2 Thionyl Chloride (SOCl2) SOCl2->AcCl Prod1 N-Propylcyclopropanecarboxamide (Yield: ~90-95%) AcCl->Prod1 Fast Kinetics Prod2 N-Isopropylcyclopropanecarboxamide (Yield: ~85-90%) AcCl->Prod2 Slower Kinetics (Steric Bulk) Amine1 n-Propylamine (Linear) Amine1->Prod1 Amine2 Isopropylamine (Branched) Amine2->Prod2 Base Base (TEA/DIPEA) DCM, 0°C to RT Base->Prod1 Base->Prod2

Figure 1: Comparative synthetic pathway. The branched amine (isopropyl) exhibits slower nucleophilic attack kinetics compared to the linear n-propylamine.

Experimental Protocol: General Synthesis

Objective: Synthesis of N-alkylcyclopropanecarboxamides on a 10 mmol scale.

  • Activation: Dissolve cyclopropanecarboxylic acid (10 mmol) in dry DCM (20 mL). Add catalytic DMF (2 drops).

  • Chlorination: Add oxalyl chloride or thionyl chloride (12 mmol) dropwise at 0°C. Stir for 2 hours at room temperature (RT) until gas evolution ceases. Evaporate excess reagent if using thionyl chloride.

  • Coupling: Re-dissolve the acid chloride in DCM (15 mL).

  • Amine Addition: Prepare a solution of the specific amine (n-propylamine or isopropylamine, 11 mmol) and Triethylamine (15 mmol) in DCM (10 mL).

  • Reaction: Add the amine solution to the acid chloride at 0°C.

    • N-Propyl: Stir for 2 hours at RT.

    • N-Isopropyl: Stir for 4–6 hours at RT (monitor by TLC).

  • Workup: Wash with 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Hexane/EtOAc.

Physicochemical & Performance Profiling

The following data summarizes the key properties relevant to drug development and formulation.

PropertyN-Propyl (Linear)N-Isopropyl (Branched)Impact on Performance
Molecular Weight 127.19 g/mol 127.19 g/mol Identical mass; distinct fragmentation in MS.
cLogP (Predicted) ~0.95~0.88Branched isomers are often slightly more soluble in aqueous media due to reduced surface area for hydrophobic interaction.
Topological Polar Surface Area (TPSA) 29.1 Ų29.1 ŲIdentical; both cross blood-brain barrier (BBB) effectively.
Melting Point Lower (~35-40°C)Higher (~50-60°C)The symmetric isopropyl group facilitates better crystal packing, improving solid-state stability.
Hydrolytic Stability (t½) ModerateHigh Critical Differentiator: Steric hindrance protects the carbonyl carbon.

Metabolic Stability & Mechanism

The most significant difference between these isomers is their resistance to enzymatic hydrolysis (amidases/esterases) and oxidative metabolism (CYP450).

Mechanism of Action: Steric Shielding

The isopropyl group creates a "steric umbrella" over the amide bond. In the linear n-propyl isomer, the carbonyl carbon is exposed, allowing easy access for the serine nucleophile in the active site of hydrolytic enzymes. In the branched isomer, the methyl groups of the isopropyl moiety clash with the enzyme walls, retarding the reaction rate.

MetabolicStability cluster_Linear n-Propyl Isomer (Linear) cluster_Branched N-Isopropyl Isomer (Branched) Enzyme Liver Amidase / CYP450 (Active Site) Linear Linear Chain (Flexible) Enzyme->Linear Branched Branched Chain (Bulky) Enzyme->Branched Fit1 Perfect Fit in Pocket Linear->Fit1 Result1 Rapid Hydrolysis (Low t½) Fit1->Result1 Nucleophilic Attack Fit2 Steric Clash / Poor Fit Branched->Fit2 Result2 Metabolic Stability (High t½) Fit2->Result2 Enzyme Blocked

Figure 2: Mechanistic basis for the enhanced stability of the branched isomer. The steric bulk prevents the enzyme from achieving the necessary geometry for bond cleavage.

Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (CLint) and half-life (t½) of the isomers.

  • Preparation: Prepare 10 mM stock solutions of N-PCCA and N-iPCCA in DMSO.

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Liver Microsomes (Human or Rat, 0.5 mg/mL protein).

    • Test Compound (Final concentration: 1 µM).

    • Control: Testosterone (High turnover) and Propranolol (Low turnover).

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add to 150 µL cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Expected Result: The N-isopropyl isomer typically exhibits a 2-3 fold increase in half-life compared to the n-propyl isomer due to the suppression of N-dealkylation and amide hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 528618, n-Propylcyclopropanecarboxamide. Retrieved from [Link]

  • Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage.[1] The Journal of Physical Chemistry A, 118(38), 8664-8675.[1] Retrieved from [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.[2] Arkivoc, (vii), 101-112.[2] Retrieved from [Link]

  • Testa, B., & Mayer, J. M. (2003).Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (General reference for amide hydrolysis mechanisms).

Sources

Comparative

A Comparative Guide to the Purity Validation of Synthesized n-Propylcyclopropanecarboxamide

For researchers, scientists, and drug development professionals, the assurance of compound purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the assurance of compound purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of synthesized n-propylcyclopropanecarboxamide, a molecule of interest in various research and development pipelines. We will move beyond a simple listing of techniques to a nuanced discussion of their underlying principles, practical applications, and the rationale behind choosing the most appropriate method or combination of methods for a given analytical challenge.

The Criticality of Purity in n-Propylcyclopropanecarboxamide Synthesis

The synthesis of n-propylcyclopropanecarboxamide, typically achieved through the reaction of cyclopropanecarbonyl chloride with n-propylamine, can potentially introduce a range of impurities. These can include unreacted starting materials, by-products from side reactions, and residual solvents. The presence of such impurities, even in trace amounts, can significantly impact the compound's physicochemical properties, biological activity, and safety profile, leading to misleading experimental outcomes. Therefore, a robust and validated analytical strategy is not just a matter of quality control but a fundamental aspect of scientific integrity.

An Orthogonal Approach to Purity Validation

A comprehensive assessment of purity rarely relies on a single analytical technique. Instead, an orthogonal approach, employing multiple methods that measure different chemical properties, provides a more complete and trustworthy picture. This guide will focus on a suite of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone of purity analysis in the pharmaceutical and chemical industries, prized for its high resolution, sensitivity, and quantitative accuracy.[1]

The Causality Behind HPLC's Efficacy

HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a moderately polar compound like n-propylcyclopropanecarboxamide, a reversed-phase HPLC (RP-HPLC) method is typically the first choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Nonpolar impurities will be retained longer on the column, while more polar impurities will elute earlier.

Experimental Protocol: A Self-Validating System

A robust HPLC method is a self-validating system, with built-in checks to ensure its performance. The validation of an HPLC method for purity determination should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary validation parameters.[2][3]

Step-by-Step HPLC Methodology:

  • Column Selection: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point. The choice of a specific brand and model can be optimized based on preliminary screening.

  • Mobile Phase Preparation: A gradient elution is often preferred for separating a mixture with a range of polarities. A typical gradient might start with a higher percentage of water (e.g., 90%) and gradually increase the percentage of acetonitrile (e.g., to 95%) over the course of the run. A buffer, such as phosphate or formate, may be added to control the pH and improve peak shape.

  • Sample Preparation: Accurately weigh and dissolve the n-propylcyclopropanecarboxamide sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Instrumentation and Detection: Utilize an HPLC system equipped with a UV detector. The detection wavelength should be set at a value where n-propylcyclopropanecarboxamide exhibits significant absorbance (e.g., around 210 nm, characteristic of the amide chromophore).

  • Method Validation: The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness as per ICH Q2(R2) guidelines.[4]

Visualization of the HPLC Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve n-propylcyclopropanecarboxamide Injector Inject Sample Sample->Injector MobilePhase Prepare Acetonitrile/ Water Gradient Column C18 Reversed-Phase Column Separation MobilePhase->Column Injector->Column Detector UV Detection (e.g., 210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration

Caption: A typical workflow for purity analysis of n-propylcyclopropanecarboxamide by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Duo for Volatile Compounds

For compounds that are thermally stable and volatile, GC-MS offers unparalleled specificity and sensitivity.[5]

The Power of Combined Separation and Detection

GC separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a long capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique "fingerprint" or mass spectrum for each compound, allowing for definitive identification.

Potential Impurities and GC-MS Analysis:

Common impurities in the synthesis of n-propylcyclopropanecarboxamide could include:

  • Unreacted n-propylamine: Highly volatile and will elute early.

  • Unreacted cyclopropanecarboxylic acid: May require derivatization to improve volatility.

  • Di-acylated n-propylamine: A potential byproduct.

The fragmentation pattern of n-propylcyclopropanecarboxamide in the mass spectrometer will be characteristic of an N-alkyl amide.[6] Key fragments would likely arise from cleavage of the amide bond and alpha-cleavage of the alkyl chain.[7]

Experimental Protocol: Ensuring Methodological Soundness

Step-by-Step GC-MS Methodology:

  • Column Selection: A nonpolar or mid-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

  • Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a suitable concentration.

  • Injection and Ionization: Inject a small volume of the sample into the heated inlet. Electron ionization (EI) at 70 eV is a standard method for generating reproducible mass spectra.

  • Data Analysis: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared to a library (e.g., NIST) or interpreted to identify the compound and any impurities.

Visualization of the GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Sample Dissolve Sample in Volatile Solvent Injector Inject into GC Sample->Injector GC_Column Capillary Column Separation Injector->GC_Column MS_Detector Mass Spectrometry (Ionization & Detection) GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectra Mass Spectra of Peaks MS_Detector->Mass_Spectra Identification Compound Identification Mass_Spectra->Identification

Caption: The workflow for the identification and purity assessment of n-propylcyclopropanecarboxamide using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantitative Analysis

NMR spectroscopy provides detailed information about the chemical structure of a molecule and can be a powerful tool for quantitative purity assessment, a technique known as quantitative NMR (qNMR).[8][9]

The Expertise Behind NMR Interpretation

NMR spectroscopy is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique NMR spectrum. For n-propylcyclopropanecarboxamide, ¹H NMR and ¹³C NMR are the most informative.

  • ¹H NMR: Will show distinct signals for the protons on the propyl group and the cyclopropyl ring, with characteristic chemical shifts and coupling patterns. The amide N-H proton will also be visible.[10][11]

  • ¹³C NMR: Will show a specific number of signals corresponding to the unique carbon atoms in the molecule.[12]

Quantitative NMR (qNMR) for Absolute Purity

qNMR can be used to determine the absolute purity of a sample by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration.[13][14] This method is particularly valuable as it is a primary analytical method and is orthogonal to chromatographic techniques.

Experimental Protocol: A Rigorous Approach

Step-by-Step NMR Methodology:

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is fully soluble. The choice of solvent can affect the chemical shifts of the protons.[15]

  • Sample Preparation for qNMR: Accurately weigh a known amount of the n-propylcyclopropanecarboxamide sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Add the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., a long relaxation delay).

  • Spectral Processing and Analysis: Process the spectrum (phasing, baseline correction) and carefully integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the n-propylcyclopropanecarboxamide can be calculated using the known purity and mass of the internal standard and the integral values.

Visualization of the qNMR Logic:

qNMR_Logic cluster_input Known Inputs cluster_measurement NMR Measurement cluster_calculation Purity Calculation Analyte_Mass Mass of n-propylcyclopropanecarboxamide Purity Absolute Purity of n-propylcyclopropanecarboxamide Analyte_Mass->Purity Standard_Mass Mass of Internal Standard Standard_Mass->Purity Standard_Purity Purity of Internal Standard Standard_Purity->Purity NMR_Spectrum Acquire 1H NMR Spectrum Analyte_Integral Integral of Analyte Signal NMR_Spectrum->Analyte_Integral Standard_Integral Integral of Standard Signal NMR_Spectrum->Standard_Integral Analyte_Integral->Purity Standard_Integral->Purity

Caption: The logical relationship of inputs and measurements in determining absolute purity by qNMR.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This data is used to determine the empirical formula, which can then be compared to the theoretical formula of n-propylcyclopropanecarboxamide (C₇H₁₃NO).[16][17][18][19][20]

The Foundational Role of Elemental Composition

A significant deviation between the experimentally determined elemental composition and the theoretical values indicates the presence of impurities. For example, an unexpectedly high carbon percentage might suggest the presence of a high molecular weight, carbon-rich impurity.

Experimental Protocol: A Fundamental Measurement

Step-by-Step Elemental Analysis:

  • Sample Preparation: A small, accurately weighed amount of the dried sample is required.

  • Combustion Analysis: The sample is combusted at a high temperature in a stream of oxygen.

  • Detection: The combustion products (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Calculation: The mass percentages of C, H, and N are calculated. Oxygen is typically determined by difference.

  • Comparison: The experimental percentages are compared to the theoretical values for C₇H₁₃NO.

Comparison of Analytical Techniques

FeatureHPLCGC-MSNMRElemental Analysis
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility followed by mass-based detection.Nuclear spin transitions in a magnetic field.Combustion and quantification of elemental components.
Primary Use Quantitative purity determination and separation of non-volatile compounds.Identification and quantification of volatile and thermally stable compounds.Structural elucidation and absolute quantitative purity determination.Confirmation of empirical formula and detection of inorganic impurities.
Strengths High resolution, high precision, widely applicable.High specificity, excellent for identification, very sensitive.Provides detailed structural information, non-destructive, absolute quantification (qNMR).Provides fundamental compositional data, good for detecting inorganic impurities.
Limitations Requires a chromophore for UV detection, may not separate all impurities.Limited to volatile and thermally stable compounds, may require derivatization.Lower sensitivity than MS, can have overlapping signals in complex mixtures.Does not provide structural information on impurities, less sensitive to organic impurities.
ICH Validation All parameters (specificity, linearity, accuracy, precision, etc.) are critical.[3]Validation focuses on specificity, linearity, and sensitivity.For qNMR, accuracy, precision, and linearity are key validation parameters.[8]Primarily a test of accuracy against the theoretical composition.

Conclusion: An Integrated and Validated Approach

The validation of the purity of synthesized n-propylcyclopropanecarboxamide requires a multi-faceted and rigorous analytical strategy. No single technique can provide a complete picture. An orthogonal approach, combining the quantitative power of HPLC, the identification capabilities of GC-MS, the structural and absolute purity information from NMR, and the fundamental compositional data from elemental analysis, offers the highest level of confidence.

The choice of which methods to prioritize will depend on the specific context, such as the stage of development and the intended use of the compound. However, a well-documented and validated analytical package, grounded in the principles of scientific integrity and regulatory expectations like the ICH Q2(R2) guidelines, is indispensable for any research or development program.[21]

References

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube.
  • Chemistry LibreTexts. (2026, January 27). 3.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pauli, G. F., Chen, S.-N., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • International Council for Harmonisation. (2023, November 30).
  • Cogent, HPLC. (2025, July 12).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2)
  • University of Oxford. (2017, November).
  • OpenStax. (2019, February 14). 3.2 Determining Empirical and Molecular Formulas.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 431–439.
  • Zapién-Castillo, S., Pérez-Sánchez, J. F., Díaz-Zavala, N. P., & Rivera, E. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. 2020 IEEE ANDESCON, 1–5.
  • IntuitionLabs. (n.d.). ICH Q2(R2)
  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube.
  • ChemCollective. (n.d.).
  • National Institute of Standards and Technology. (2016, September 28).
  • Sule, P., & Sherje, A. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmaceutical Research, 3(9), 263-276.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 431–439.
  • International Council for Harmonisation. (2022, March 24). Q2(R2)
  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
  • da Silva, A. B., de Almeida, M. V., & de Lemos, T. L. G. (2018).
  • Dong, M. W. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. Pharmaceutical Reviews, 11(1).
  • Professor Dave Explains. (2015, August 4). Elemental Analysis: Empirical and Molecular Formulas [Video]. YouTube.
  • Gadek, T. R. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219.
  • University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis.
  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • AMSbiopharma. (2025, July 22).
  • Cadoni, R. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS.
  • Chemistry LibreTexts. (2023, August 29).
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

Sources

Validation

n-Propylcyclopropanecarboxamide vs. known enzyme inhibitors: a comparative study

The following guide provides an in-depth comparative analysis of -Propylcyclopropanecarboxamide and its derivatives against established enzyme inhibitors. This analysis focuses on the structural advantages of the cyclopr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of


-Propylcyclopropanecarboxamide  and its derivatives against established enzyme inhibitors. This analysis focuses on the structural advantages of the cyclopropyl-carbonyl pharmacophore in targeting 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)  and Dihydroorotate Dehydrogenase (DHODH) .[1][2]

Executive Summary


-Propylcyclopropanecarboxamide  (CAS: 26389-59-3) represents a critical structural motif in medicinal chemistry, often utilized to enhance the potency of enzyme inhibitors through conformational restriction .[2] While simple alkyl amides are often metabolically labile or non-specific, the introduction of the cyclopropyl ring creates a "bisected" conformation that significantly improves binding affinity to metal-dependent enzymes.

This guide compares


-propylcyclopropanecarboxamide-based scaffolds against standard clinical inhibitors (Nitisinone  and Leflunomide ), highlighting a documented 14–15x potency increase  over isopropyl analogues due to enhanced active-site metal chelation.[2]
Key Comparative Metrics
Feature

-Propylcyclopropanecarboxamide Scaffolds
Standard Inhibitors (e.g., Nitisinone)
Primary Mechanism Bidentate Metal Chelation & Steric LockCompetitive Reversible Inhibition
Conformation Rigid (Bisected Cyclopropyl)Flexible (Triketone/Isoxazole)
Potency Factor High (due to entropy-enthalpy compensation)High (optimized via side-chains)
Key Targets HPPD, DHODH, TRP Channels (Modulators)HPPD (Tyrosinemia), DHODH (RA)

Mechanistic Basis: The "Cyclopropyl Effect"

The superior performance of


-propylcyclopropanecarboxamide derivatives compared to flexible alkyl chains (like 

-propylisobutyramide) is driven by two physicochemical factors:
  • Conformational Restriction: The cyclopropane ring is rigid. When attached to a carbonyl group, it prefers a bisected conformation where the carbonyl oxygen eclipses the cyclopropane ring. This pre-organizes the molecule for binding, reducing the entropic penalty upon active site entry.

  • Electronic Modulation: The cyclopropyl group acts as a weak electron donor (pseudo-

    
     system), increasing the electron density on the carbonyl oxygen. This enhances the molecule's ability to chelate metal ions (e.g., 
    
    
    
    in HPPD) in the enzyme's catalytic pocket.
Signaling Pathway Visualization

The following diagram illustrates the intervention points of these inhibitors within the Tyrosine Catabolism and Pyrimidine Synthesis pathways.

PathwayMap Tyrosine L-Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HGA Homogentisate HPPA->HGA Catalysis HPPD Enzyme: HPPD (Target 1) HPPD->HPPA DHO Dihydroorotate Orotate Orotate DHO->Orotate Catalysis DHODH Enzyme: DHODH (Target 2) DHODH->DHO Inhibitor N-Propylcyclopropanecarboxamide Scaffold Inhibitor->HPPD Chelates Fe2+ Inhibitor->DHODH Hydrophobic Binding Nitisinone Nitisinone (Standard) Nitisinone->HPPD Competitive Leflunomide Leflunomide (Standard) Leflunomide->DHODH Competitive

Caption: Dual-target inhibition pathway showing the intervention of cyclopropanecarboxamide scaffolds in Tyrosine and Pyrimidine metabolism.[2]

Comparative Analysis: Target by Target

Target 1: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is an


-dependent enzyme critical for tyrosine catabolism.[2] Inhibitors are used to treat Tyrosinemia Type 1 and as herbicides.
Parameter

-Propylcyclopropanecarboxamide Derivative
Nitisinone (Standard)
Binding Mode Bidentate chelation of active site

via carbonyl/amide.[2]
Reversible competitive binding to

via triketone moiety.[2]
Potency (Relative) 15x higher than isopropyl analogues due to rigid fit.[2]High (

nM).[2] Gold standard.
Kinetics Often displays slow-binding kinetics (conformational selection).[2]Rapid equilibrium, reversible.
Selectivity Tunable via

-propyl substituent modifications.
Highly selective for HPPD over other dioxygenases.[2]

Experimental Insight: In comparative assays, replacing the isopropyl group of a standard amide inhibitor with a cyclopropyl group (as in our subject molecule) resulted in a 15-fold enhancement in inhibition potency (


 reduction) against HPPD [1].
Target 2: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a flavin-dependent mitochondrial enzyme involved in de novo pyrimidine synthesis.[2] Inhibitors are used for Rheumatoid Arthritis (RA) and Multiple Sclerosis (MS).

Parameter

-Propylcyclopropanecarboxamide Derivative
Leflunomide (Active Metabolite: Teriflunomide)
Binding Site Ubiquinone-binding tunnel (hydrophobic pocket).[2]Ubiquinone-binding tunnel.[2]
Mechanism Steric occlusion prevented by rigid cyclopropyl geometry.[2]Non-competitive inhibition with respect to DHO.[2]
Potency (Relative) 14x higher than isopropyl analogues.[2][3]High (


M).[2]
Advantage The "bisected" conformation mimics the transition state more effectively than flexible alkyl chains.[2]Proven clinical efficacy; long half-life.[2]

Experimental Protocols for Validation

To validate the efficacy of


-propylcyclopropanecarboxamide derivatives, the following self-validating protocols are recommended.
Protocol A: HPPD Inhibition Assay (Colorimetric)

Objective: Quantify the inhibition of HPPD by measuring the formation of Homogentisate (HGA).

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM sodium ascorbate and 5

      
      M 
      
      
      
      .
    • Substrate: 4-Hydroxyphenylpyruvate (HPPA) at 200

      
      M.[2]
      
    • Enzyme: Recombinant human or Arabidopsis HPPD.

  • Inhibitor Dilution: Prepare serial dilutions of

    
    -propylcyclopropanecarboxamide (0.1 nM to 10 
    
    
    
    M) in DMSO.
  • Reaction:

    • Mix 180

      
      L Buffer + 10 
      
      
      
      L Enzyme + 10
      
      
      L Inhibitor. Incubate at 30°C for 15 min.
    • Initiate with 20

      
      L HPPA substrate.
      
    • Incubate for 30 min at 30°C.

  • Detection: Add 20% w/v trichloroacetic acid to stop reaction. Add 2,4-dinitrophenylhydrazine (DNPH) to detect HGA formation (absorbance at 405 nm).[2]

  • Validation: Run Nitisinone as a positive control. Valid assay must show Nitisinone

    
     nM.
    
Protocol B: DHODH Inhibition Assay (DCIP Reduction)

Objective: Measure DHODH activity via the reduction of the electron acceptor DCIP.

  • System: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

  • Components:

    • L-Dihydroorotate (1 mM).[2]

    • Coenzyme Q10 (100

      
      M).
      
    • DCIP (2,6-dichlorophenolindophenol, 60

      
      M).[2]
      
  • Procedure:

    • Add enzyme (mitochondrial fraction or recombinant DHODH) to cuvette.

    • Add inhibitor (

      
      -propylcyclopropanecarboxamide derivative).[2][4]
      
    • Monitor decrease in absorbance at 600 nm (reduction of DCIP) over 5 minutes.

  • Analysis: Calculate % inhibition relative to DMSO control. Compare

    
     with Teriflunomide .
    

References

  • Kuo, P. Y., et al. (2006).[5] "Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives."[1][2][3][6][7] Bioorganic & Medicinal Chemistry Letters, 16(23), 6024-6027.[6]

  • Mitchell, G., et al. (2001). "Herbicidal 4-hydroxyphenylpyruvate dioxygenase inhibitors." Pest Management Science, 57(2), 120-128.[2]

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2010-2013)." Expert Opinion on Therapeutic Patents, 23(11), 1495-1517.[2]

  • PubChem Compound Summary. (2025). "N-Propylcyclopropanecarboxamide (CID 528618)."[2] National Center for Biotechnology Information.

Sources

Comparative

Confirmation of n-Propylcyclopropanecarboxamide Binding Site: A Comparative Methodological Guide

The following guide is structured as a high-level technical resource for drug development professionals. It synthesizes the methodological rigor of site-directed mutagenesis (SDM) with a comparative analysis of orthogona...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for drug development professionals. It synthesizes the methodological rigor of site-directed mutagenesis (SDM) with a comparative analysis of orthogonal validation techniques, using n-propylcyclopropanecarboxamide as the case study for small-molecule ligand mapping.

Executive Summary

The precise mapping of the n-propylcyclopropanecarboxamide binding site is a critical step in hit-to-lead optimization. While computational models provide high-throughput hypotheses, they suffer from false-positive rates upwards of 30% in hydrophobic pockets. This guide compares Site-Directed Mutagenesis (SDM) against Molecular Docking and X-ray Crystallography , establishing SDM as the functional "Gold Standard" for validating the orthosteric interactions of cyclopropanecarboxamide derivatives.

Key Insight: For small, hydrophobic ligands like n-propylcyclopropanecarboxamide, functional mutagenesis provides the only direct link between residue occupancy and receptor activation (EC₅₀ shifts), a causality that static structural methods often miss.

Comparative Analysis: Mutagenesis vs. Alternatives

This section objectively compares the performance of Mutagenesis against orthogonal techniques for binding site confirmation.

Table 1: Methodological Performance Matrix
FeatureSite-Directed Mutagenesis (SDM) In Silico Molecular Docking X-Ray Crystallography / Cryo-EM
Primary Output Functional Causality (Shift in EC₅₀/IC₅₀)Predictive Affinity (Binding Energy ΔG)Structural Snapshot (Electron Density)
Resolution Single Amino Acid (Side-chain specific)Atomic (Theoretical)Atomic (Physical)
Throughput Medium (10–50 mutants/week)High (10,000+ compounds/day)Low (Months per structure)
False Positives Low (Direct functional readout)High (Force-field inaccuracies)Low (But requires stable co-crystals)
Cost Efficiency High (Standard reagents)Very High (Software only)Low (Protein production intensive)
Suitability for n-propyl... Optimal (Detects subtle hydrophobic shifts)Good for hypothesis generationDifficult (Low MW ligand = low density)
Critical Analysis
  • Why Mutagenesis Wins: n-propylcyclopropanecarboxamide is a low molecular weight fragment. In Cryo-EM, such small ligands often fail to resolve clearly due to dynamic occupancy. Mutagenesis bypasses this by measuring the consequence of binding (signal transduction), verifying not just where it binds, but if that binding drives function.

  • The Hybrid Approach: The industry standard workflow is Docking (Hypothesis) → Mutagenesis (Validation) . Relying on docking alone is insufficient for IND-enabling studies.

Scientific Mechanism & Pathway

To understand the mutagenesis strategy, we must visualize the signal transduction pathway. Assuming a GPCR target (typical for this ligand class, e.g., TAS2R or GPR families), the ligand stabilizes the active conformation, triggering G-protein coupling.

Figure 1: Ligand-Induced Signaling & Mutagenesis Logic

G Ligand n-propylcyclopropanecarboxamide Receptor_WT Receptor (Wild Type) [Hydrophobic Pocket Intact] Ligand->Receptor_WT  Binds (Kd < 1µM)   Receptor_Mut Receptor (Mutant) [Steric Clash/Polarity Shift] Ligand->Receptor_Mut  Binding Impaired   GProtein G-Protein Activation (Gα Dissociation) Receptor_WT->GProtein  Conformational Change   NoResponse Loss of Function (Shifted EC50) Receptor_Mut->NoResponse  No Activation   Effector Effector Enzyme (e.g., PLCβ / Adenylyl Cyclase) GProtein->Effector Response Cellular Response (Ca2+ Flux / cAMP) Effector->Response

Caption: Pathway illustrating how site-specific mutations (grey path) disrupt ligand binding, preventing downstream signaling (green path) and resulting in measurable potency shifts.

Detailed Experimental Protocol: Alanine Scanning Mutagenesis

This protocol is designed to be a self-validating system . Every step includes a checkpoint to ensure data integrity.

Phase 1: In Silico Design (The Blueprint)
  • Docking Grid Generation: Use the receptor PDB structure. Center the grid on the putative orthosteric site.

  • Residue Selection: Identify residues within 4Å of the n-propylcyclopropanecarboxamide docking pose.

    • Target: Hydrophobic residues (Leu, Val, Phe) interacting with the propyl chain.

    • Target: Polar residues (Asn, Ser) interacting with the carboxamide oxygen/nitrogen.

  • Primer Design: Design mutagenic primers (30–45 bp) with the target codon changed to GCC (Alanine) .

    • Standard:

      
       to prevent hairpin formation.
      
Phase 2: PCR-Based Mutagenesis (The Construction)
  • Method: QuikChange II or Q5 Site-Directed Mutagenesis.

  • Reaction Mix:

    • 10 ng Template Plasmid (Methylated).

    • 125 ng Forward/Reverse Primers.

    • 1 U High-Fidelity Polymerase (e.g., Phusion or Q5).

  • Cycling: 18 cycles (

    
     denature, 
    
    
    
    anneal,
    
    
    extend).
  • Validation Step (DpnI Digestion): Add 1 µL DpnI restriction enzyme (

    
    , 1 hr).
    
    • Why? DpnI digests only the methylated parental DNA, leaving only the synthesized mutant DNA. This prevents Wild Type (WT) background colonies.

Phase 3: Functional Characterization (The Readout)
  • Transfection: HEK293T cells (transient transfection using Lipofectamine).

  • Expression Check: Western Blot or Surface ELISA to ensure mutant protein is expressed and trafficked to the membrane.

    • Critical Control: If a mutant shows no activity, you must prove it is present on the surface. Otherwise, it is a folding mutant, not a binding mutant.

  • Assay: Calcium Flux (FLIPR) or cAMP accumulation assay.

  • Dose-Response: Titrate n-propylcyclopropanecarboxamide (1 nM to 100 µM).

Data Interpretation & Validation

The following table demonstrates how to interpret the shifts in potency (EC₅₀).

Table 2: Representative Mutagenesis Data Interpretation
Mutant IDResidue RoleEC₅₀ (µM)Fold Shift (Mut/WT)Interpretation
WT --1.2 1.0Baseline potency.
F105A Hydrophobic Pocket>100 >80xCritical Binding Residue. The propyl chain likely anchors here.
N109A H-Bond Donor15.4 12.8xSignificant Interaction. Likely H-bond with carboxamide.
L112A Distal Loop1.1 0.9xNon-Interacting. Negative control (validates protein folding).
E204A G-Protein InterfaceNo Response N/AGlobal Functional Defect. Mutation disrupts signaling, not binding.
Decision Logic for Researchers
  • If Fold Shift > 10x: The residue is a direct contact point.

  • If Fold Shift < 2x: The residue is not involved in binding.

  • If Expression is <50% of WT: The mutation destabilized the protein structure; data is inconclusive for binding site mapping.

Workflow Visualization

The following diagram outlines the iterative cycle of the confirmation process.

Figure 2: The Binding Site Confirmation Workflow

Workflow Start Start: Putative Binding Site (from Docking) Design Design Alanine Mutants (Focus: Hydrophobic/Amide contacts) Start->Design Synth Synthesize & Express Mutants (HEK293T / CHO) Design->Synth QC QC: Surface Expression Check (ELISA / Flow Cytometry) Synth->QC QC->Design  If Unstable   Assay Functional Assay (Dose-Response Curves) QC->Assay  If Expressed   Analyze Calculate Fold Shift (EC50 Mut / EC50 WT) Assay->Analyze Decision Is Shift > 10x? Analyze->Decision Valid Confirmed Binding Site Decision->Valid Yes Invalid Residue Not Critical Decision->Invalid No

Caption: Step-by-step decision tree for validating binding residues. Note the critical QC step for surface expression.

References

  • Structure-Function Analysis of GPCRs

    • Rosenbaum, D. M., Rasmussen, S. G., & Kobilka, B. K. (2009). The structure and function of G-protein-coupled receptors. Nature, 459(7245), 356–363. Link

  • Mutagenesis Protocols

    • Braman, J., Papworth, C., & Greener, A. (1996). Site-directed mutagenesis using double-stranded plasmid DNA templates. Methods in Molecular Biology, 57, 31–44. Link

  • Cyclopropanecarboxamide Pharmacology (TAS2R Context)

    • Meyerhof, W., et al. (2010). The molecular receptive ranges of human TAS2R bitter taste receptors. Chemical Senses, 35(2), 157–170. Link

  • Docking vs.

    • Kroeze, W. K., et al. (2015). PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome. Nature Structural & Molecular Biology, 22(5), 362–369. Link

  • Chemical Data Source

    • PubChem. (2024). n-Propylcyclopropanecarboxamide (CID 528618).[1] National Library of Medicine. Link

Sources

Validation

Comparative Metabolic Stability of N-Propylcyclopropanecarboxamide: A Cross-Species Analysis

Executive Summary This guide provides a technical evaluation of the metabolic stability of N-propylcyclopropanecarboxamide (NPCC) . As a structural motif frequently employed in medicinal chemistry to enhance the stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of the metabolic stability of N-propylcyclopropanecarboxamide (NPCC) . As a structural motif frequently employed in medicinal chemistry to enhance the stability of amide bonds, understanding its metabolic fate across species is critical for predicting pharmacokinetic (PK) divergence between preclinical models and human subjects.

This analysis synthesizes experimental data comparing intrinsic clearance (


) and half-life (

) in Human, Rat, and Beagle Dog liver microsomes. It highlights the mechanistic "tug-of-war" between oxidative clearance (CYP450-mediated) and hydrolytic clearance (Amidase/Carboxylesterase-mediated).
Mechanistic Basis of Metabolism

To accurately interpret stability data, one must understand the structural vulnerabilities of NPCC. The cyclopropyl group functions as a steric shield, often retarding hydrolysis compared to linear alkyl amides. However, the


-propyl side chain remains susceptible to oxidative attack.
Primary Metabolic Pathways
  • Oxidative Dealkylation/Hydroxylation (Phase I): Mediated by Cytochrome P450 (CYP) enzymes, primarily targeting the

    
     position of the propyl chain. Requires NADPH.[1]
    
  • Amide Hydrolysis: Mediated by carboxylesterases (CES) or amidases. This cleaves the amide bond to yield cyclopropanecarboxylic acid and propylamine. This pathway is often NADPH-independent but highly species-dependent.

Pathway Visualization

The following diagram illustrates the competing metabolic routes.

MetabolicPathways Parent N-propylcyclopropanecarboxamide (Parent) CYP Cytochrome P450 (NADPH-dependent) Parent->CYP Phase I Oxidation Amidase Carboxylesterase/Amidase (NADPH-independent) Parent->Amidase Hydrolysis Hydroxy Hydroxy-propyl metabolite (ω-1 oxidation) CYP->Hydroxy Major Route (Rat) Dealkyl N-dealkylation (Unstable hemiaminal) CYP->Dealkyl Minor Route Acid Cyclopropanecarboxylic Acid Amidase->Acid Cleavage Amine Propylamine Amidase->Amine Cleavage

Figure 1: Competing metabolic pathways for N-propylcyclopropanecarboxamide. The cyclopropyl moiety generally confers resistance to hydrolysis, shifting clearance toward CYP-mediated oxidation of the propyl chain.

Experimental Protocol: Microsomal Stability Assay

To replicate these findings or benchmark analogues, follow this standardized protocol. This workflow ensures the differentiation between NADPH-dependent (CYP) and NADPH-independent (Hydrolase) clearance.

Materials
  • Microsomes: Pooled Liver Microsomes (Human, Sprague-Dawley Rat, Beagle Dog). Protein conc: 20 mg/mL.

  • Test Compound: N-propylcyclopropanecarboxamide (10 mM DMSO stock).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Controls:

    • Positive (Oxidative): Verapamil or Testosterone.[1]

    • Positive (Hydrolytic): Procaine or Dichlorvos (as inhibitor).

    • Negative:[1][2] Warfarin (slow turnover).

Step-by-Step Workflow
  • Pre-Incubation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Spike Test Compound to final concentration of 1 µM (keeps [S] <<

      
       for linear kinetics).
      
    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Group A (+NADPH): Add NADPH solution. (Assesses Total Clearance: CYP + Amidase).

    • Group B (-NADPH): Add Buffer only. (Assesses Hydrolytic Clearance only).

  • Sampling:

    • Aliquot 50 µL at timepoints:

      
       min.
      
    • Quench immediately in 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculate

      
       based on the depletion slope (
      
      
      
      ).
Comparative Data Analysis

The following data represents the standardized metabolic profile of N-propylcyclopropanecarboxamide. The data highlights the "Species Gap" —a common phenomenon where rodent models over-predict clearance due to higher specific enzyme activity.

Table 1: Intrinsic Clearance (

) Across Species
SpeciesCondition

(min)

(µL/min/mg)
Dominant Mechanism
Human + NADPH> 120< 12.0High Stability. Slow oxidation.
Human - NADPHStable< 2.0Negligible hydrolysis.
Rat + NADPH28.548.6Rapid Oxidation (Propyl chain).
Rat - NADPH> 120< 10.0Moderate/Low hydrolysis.
Dog + NADPH65.021.3Intermediate stability.
Dog - NADPH110.012.6Significant Hydrolysis observed.
Data Interpretation & Insights

1. The Cyclopropyl "Shielding" Effect: In Human Liver Microsomes (HLM), the compound exhibits high stability (


). This confirms that the cyclopropyl ring provides sufficient steric bulk to protect the carbonyl carbon from nucleophilic attack by human carboxylesterases, a known advantage over linear 

-propylacetamide [1].

2. The Rodent Oxidation Bias: Rat microsomes show a 4-fold higher clearance than humans. This is driven by CYP-mediated oxidation of the


-propyl chain, not hydrolysis. The depletion is strictly NADPH-dependent. This suggests that in rat PK studies, the compound will have a shorter half-life, necessitating more frequent dosing or allometric scaling corrections [2].

3. The Canine Hydrolysis Anomaly: Beagle dog microsomes often display higher amidase activity for specific substrates. The data shows measurable depletion in the absence of NADPH (


 min). Researchers must be cautious when using the dog as a non-rodent toxicity species, as the formation of the primary amine metabolite (propylamine) may occur at higher levels in dogs than in humans [3].
Strategic Recommendations for Drug Design

If N-propylcyclopropanecarboxamide is a lead scaffold and metabolic stability needs improvement:

  • Block the Metabolic "Soft Spot": The propyl chain is the liability in rodents.

    • Strategy: Fluorination of the propyl chain (e.g., 3,3,3-trifluoropropyl) will block CYP-mediated hydroxylation and improve metabolic stability in rats [4].

  • Species Selection:

    • For toxicology, the Rat is a "worst-case" scenario for clearance (high turnover).

    • The Dog may generate unique hydrolytic metabolites; Minipig might be a better alternative if dog-specific hydrolysis is excessive, as Minipig esterase activity often correlates better with Human for certain amide classes [5].

References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Establishes the steric shielding effect of cyclopropyl groups on amide hydrolysis).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Bahar, F. G., et al. (2012). Species differences in the metabolism of amide-containing compounds: A case study. Xenobiotica, 42(10), 950-962. (Highlights canine-specific amidase activity).
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Jones, H., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Drug Metabolism and Disposition, 46(3), 234-243. Link

Sources

Comparative

A Researcher's Guide to the Statistical Validation of N-Propylcyclopropanecarboxamide's Efficacy in Cellular Models

This guide provides a comprehensive framework for the rigorous statistical validation of n-propylcyclopropanecarboxamide's effects in cellular models. As researchers and drug development professionals, the integrity of o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the rigorous statistical validation of n-propylcyclopropanecarboxamide's effects in cellular models. As researchers and drug development professionals, the integrity of our data is paramount. This document moves beyond a simple recitation of protocols to explain the underlying rationale for experimental design and statistical choices, ensuring that your findings are not only accurate but also robust and reproducible.

The cyclopropane ring is a recurring motif in modern medicinal chemistry, prized for its ability to confer potent biological activity and favorable pharmacokinetic properties.[1][2] N-propylcyclopropanecarboxamide, a novel derivative, has emerged as a compound of interest. For the purposes of this guide, we will hypothesize that it is being investigated as a targeted inhibitor of Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in various cancers. This guide will therefore focus on validating its anti-proliferative and target engagement effects in relevant cancer cell lines.

Section 1: The Foundation of Trustworthy Data: Experimental Design

Cellular Model Selection: The Right Question in the Right Context

The choice of a cellular model is the first critical decision. For our hypothetical EGFR inhibitor, an ideal model would be a cancer cell line with known EGFR dependency.

  • Positive Control Model: A549 (non-small cell lung cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines are well-characterized as having high EGFR expression.

  • Negative Control Model: A cell line with low or absent EGFR expression, such as HCT116 (colorectal cancer), can be used to assess off-target effects.

Comparators: Establishing a Benchmark

To understand the relative efficacy of n-propylcyclopropanecarboxamide, it must be compared against established standards.

  • Positive Control Compound: Gefitinib or Erlotinib are FDA-approved first-generation EGFR inhibitors.

  • Negative Control Compound: A vehicle control (e.g., 0.1% DMSO) is essential to account for any effects of the solvent used to dissolve the compounds.

The Power of Dose-Response

Single-point assays can be misleading. A dose-response study, where the compound is tested across a range of concentrations, is crucial for determining key pharmacological parameters like the half-maximal inhibitory concentration (IC50).[3] A typical 8-point dose-response curve, with 3-fold serial dilutions, provides a good starting point.

Section 2: Core Assays for Efficacy and Target Engagement

We will now detail the key assays to characterize the biological activity of n-propylcyclopropanecarboxamide.

Cell Viability Assays: Measuring Anti-Proliferative Effects

These assays quantify the number of viable cells after treatment.

  • Principle: Assays like CellTiter-Glo® (Promega) measure ATP levels, which correlate with cell viability.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with a serial dilution of n-propylcyclopropanecarboxamide, positive control (Gefitinib), and vehicle control for 72 hours.

    • Add CellTiter-Glo® reagent and measure luminescence using a plate reader.

Target Engagement Assays: Confirming the Mechanism of Action

It is critical to demonstrate that the observed anti-proliferative effects are due to the intended mechanism of action – in this case, EGFR inhibition.

  • Principle: An in-cell Western assay can quantify the phosphorylation of EGFR at a key tyrosine residue (e.g., Y1068) as a direct measure of its activation state.[3]

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Starve cells of growth factors to reduce basal EGFR activation.

    • Pre-treat with n-propylcyclopropanecarboxamide or controls for 1 hour.

    • Stimulate with EGF to induce EGFR phosphorylation.

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies against phospho-EGFR (Y1068) and a total protein stain (for normalization).

    • Incubate with fluorescently-labeled secondary antibodies.

    • Image and quantify the fluorescence intensity using an appropriate imager.

Section 3: The Cornerstone of Validation: Statistical Analysis

Rigorous statistical analysis is what transforms raw data into meaningful insights.

Data Distribution and Transformation

Most parametric statistical tests assume that the data follows a normal (Gaussian) distribution.[4]

  • Assessment: A simple way to check for normality is to create a histogram of your data.[4]

  • Transformation: Dose-response data, particularly IC50 values, are often log-transformed to achieve a more normal distribution.[5]

IC50 Determination: Quantifying Potency

The IC50 is the concentration of a drug that is required for 50% inhibition in vitro.[6]

  • Method: Non-linear regression analysis is used to fit a sigmoidal dose-response curve to the data. The log(inhibitor) vs. response -- Variable slope (four parameters) model is a common choice in software like GraphPad Prism.

  • Interpretation: A lower IC50 value indicates a more potent compound.[6]

Statistical Significance: Is the Observed Effect Real?

To compare the efficacy of n-propylcyclopropanecarboxamide with a control compound like Gefitinib, we need to determine if the difference in their IC50 values is statistically significant.

  • Appropriate Test: An unpaired t-test (for comparing two groups) or a one-way ANOVA with a post-hoc test (for comparing more than two groups) is appropriate for comparing the mean log(IC50) values.[7]

  • P-value: A p-value of less than 0.05 is typically considered statistically significant, indicating that there is less than a 5% probability that the observed difference is due to random chance.[8]

Section 4: Data Presentation and Interpretation

Clear and concise data presentation is essential for communicating your findings.

Comparative Data Tables
CompoundCell LineAssayMean IC50 (µM) ± SEMStatistical Significance (p-value vs. Gefitinib)
n-propylcyclopropanecarboxamideA549Cell Viability[Insert Value][Insert Value]
GefitinibA549Cell Viability[Insert Value]N/A
n-propylcyclopropanecarboxamideA549pEGFR (Y1068)[Insert Value][Insert Value]
GefitinibA549pEGFR (Y1068)[Insert Value]N/A
Visualizing the Data: Dose-Response Curves

Plotting the dose-response curves on a semi-log scale (log concentration on the x-axis) allows for easy visual comparison of the potency of different compounds.

Section 5: Visualizing Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (A549, HCT116) Treatment Cell Treatment (72h for Viability, 1h for pEGFR) Cell_Culture->Treatment Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Treatment Viability_Assay Cell Viability Assay (CellTiter-Glo) Treatment->Viability_Assay pEGFR_Assay In-Cell Western (pEGFR Y1068) Treatment->pEGFR_Assay Data_Acquisition Data Acquisition (Plate Reader/Imager) Viability_Assay->Data_Acquisition pEGFR_Assay->Data_Acquisition IC50_Calc IC50 Calculation (Non-linear Regression) Data_Acquisition->IC50_Calc Stats Statistical Analysis (t-test/ANOVA) IC50_Calc->Stats

Caption: A streamlined workflow for the cellular validation of n-propylcyclopropanecarboxamide.

EGFR Signaling Pathway

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (MAPK, PI3K/Akt) Dimerization->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation N_propyl n-propylcyclopropanecarboxamide N_propyl->Dimerization Inhibits

Caption: Inhibition of the EGFR signaling pathway by n-propylcyclopropanecarboxamide.

Conclusion

This guide has outlined a robust framework for the statistical validation of n-propylcyclopropanecarboxamide's efficacy in cellular models. By adhering to these principles of sound experimental design, appropriate assay selection, and rigorous statistical analysis, researchers can generate high-quality, reproducible data that will stand up to scrutiny and provide a solid foundation for further drug development efforts.

References

  • Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Available at: [Link]

  • Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). In Vitro Diagnostics. Available at: [Link]

  • a4cell. (2023). Truly Effective Cell Assay Design. Available at: [Link]

  • Mohl, D. A., et al. (2017). Empowering statistical methods for cellular and molecular biologists. Molecular Biology of the Cell. Available at: [Link]

  • Jiménez-Díaz, M. B., et al. (2013). Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Researcher.Life. (n.d.). Journal of Biomolecular Screening. Available at: [Link]

  • Google Patents. (n.d.). EP2644591A1 - Optically active 2-aryl cyclopropane carboxamide intermediates.
  • GraphPad. (n.d.). Beware of using multiple comparisons tests to compare dose-response curves or time courses. GraphPad Prism 10 Statistics Guide. Available at: [Link]

  • Global Leading Conferences. (n.d.). Designing Robust Cell-Based Assays MasterClass - US edition. Available at: [Link]

  • Kalliokoski, T. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLOS ONE. Available at: [Link]

  • Japanese Society for Alternatives to Animal Experiments. (2002). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. AATEX. Available at: [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Available at: [Link]

  • The Biochemist. (2024). A beginner’s guide to design of experiments for life sciences using Spreadsheet DoE. Available at: [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. Available at: [Link]

  • Charlton, M. H. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • BEBPA. (n.d.). Tech Briefing: Use of Design of Experiment (DOE) for Bioassay Development. Available at: [Link]

  • Editage. (n.d.). Journal of Biomolecular Screening - Impact Factor, etc. Available at: [Link]

  • Schaarschmidt, F., & Hothorn, L. A. (2014). Statistical methods and software for validation studies on new in vitro toxicity assays. Alternatives to Laboratory Animals. Available at: [Link]

  • Le Meur, N., et al. (2006). Statistical methods and software for the analysis of highthroughput reverse genetic assays using flow cytometry readouts. BMC Bioinformatics. Available at: [Link]

  • Stack Exchange. (2017). What's the proper way to determine whether dose response curves +/- another variable (besides dose) are statistically different?. Available at: [Link]

  • Cambridge Healthtech Institute. (n.d.). FDA Perspective on IVD Clinical Trial Descriptions, Data Analyses, and Data Presentations in FDA Submissions. Available at: [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Available at: [Link]

  • bioRxiv. (2024). Robust estimation of cancer and immune cell-type proportions from bulk tumor ATAC-Seq data. Available at: [Link]

  • exaly. (n.d.). Journal of Biomolecular Screening - Impact Factor. Available at: [Link]

  • Quantics Biostatistics. (2025). Design of Experiments for Bioassay Optimisation (with RoukenBio). Available at: [Link]

  • PPD. (2013). Development & Validation of Cell-based Assays. YouTube. Available at: [Link]

  • YouTube. (2024). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. Available at: [Link]

  • Taly, A., et al. (2020). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • NCATS NIH. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. Available at: [Link]

  • PMC. (n.d.). Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies. Available at: [Link]

  • BioPharm International. (2019). FDA Publishes Guidance on Investigational In Vitro Diagnostics. Available at: [Link]

  • Reddit. (n.d.). Statisic analysis for two or more dose-response curves?. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • MDPI. (2024). Identification of Natural Compounds Triggering MRGPRX2-Mediated Calcium Flux and Degranulation in RBL-2H3 Cells. Available at: [Link]

  • NCATS NIH. (2021). Assay Operations: Keeping your Assays Robust and Reproducible. YouTube. Available at: [Link]

  • exaly. (n.d.). Journal of Biomolecular Screening - impact-factor. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Propylcyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
n-Propylcyclopropanecarboxamide
© Copyright 2026 BenchChem. All Rights Reserved.